Trimethyl(propargyl)silane
Description
Properties
IUPAC Name |
trimethyl(prop-2-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMHUHFUQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065426 | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-64-3 | |
| Record name | Trimethyl-2-propyn-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-propyn-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-2-propynylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, TRIMETHYL-2-PROPYNYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8BVJ8DGN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethyl(propargyl)silane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Utility of a Silylated Alkyne
Trimethyl(propargyl)silane, also known as 3-(trimethylsilyl)propyne, is a versatile and valuable reagent in modern organic synthesis.[1] This compound uniquely combines the reactivity of a terminal alkyne with the stabilizing and directing effects of a trimethylsilyl group. This duality makes it a powerful building block for the construction of complex molecular architectures, finding utility in fields ranging from polymer science to medicinal chemistry.[2][3] In drug discovery, the incorporation of silicon into molecular scaffolds is an emerging strategy to modulate pharmacokinetic and pharmacodynamic properties, and this compound serves as a key precursor for introducing the propargyl or subsequent allenyl functionalities.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, with a focus on the practical insights required by laboratory scientists.
Core Physical and Chemical Properties
This compound is a clear, colorless to yellow liquid.[4] It is a highly flammable substance and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[4] It is typically stored at low temperatures (-20°C) to ensure its stability, often with the addition of a stabilizer like butylated hydroxytoluene (BHT) to prevent polymerization or degradation.[2]
| Property | Value | Reference(s) |
| CAS Number | 13361-64-3 | [1][2] |
| Molecular Formula | C₆H₁₂Si | [1] |
| Molecular Weight | 112.24 g/mol | [1][2] |
| Boiling Point | 91-93 °C (lit.) | [2][4] |
| Density | 0.753 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.413 (lit.) | [2] |
| Flash Point | -5 °C (23 °F) - closed cup | [2] |
| Solubility | Soluble in ether, THF, CH₂Cl₂ | [5] |
Spectroscopic Characterization
The structure of this compound can be readily confirmed by standard spectroscopic techniques.
| Technique | Characteristic Signals |
| ¹H NMR | The spectrum is characterized by a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately 0.15 ppm. A doublet for the methylene protons (-CH₂-) adjacent to the silicon atom appears around 1.6-1.8 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (-C≡CH) typically appears as a triplet around 2.0-2.2 ppm. |
| ¹³C NMR | Key resonances include the trimethylsilyl carbons at approximately -2.0 ppm, the propargylic carbon (-CH₂-) around 20 ppm, and the two sp-hybridized carbons of the alkyne at approximately 82 ppm and 85 ppm. |
| FTIR | The infrared spectrum displays a sharp, characteristic absorption band for the terminal C-H stretch of the alkyne at approximately 3310 cm⁻¹. The C≡C triple bond stretch is observed as a weaker band around 2175 cm⁻¹. Strong bands corresponding to the Si-C bonds are also present, typically around 1250 cm⁻¹ and 840 cm⁻¹. |
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the reaction of a propargyl Grignard reagent with trimethylsilyl chloride. This method is favored for its use of readily available starting materials and generally good yields.
Experimental Protocol: Grignard Synthesis
This protocol details the formation of propargylmagnesium bromide followed by its reaction with trimethylsilyl chloride.
Materials:
-
Magnesium turnings
-
Propargyl bromide
-
Anhydrous diethyl ether or THF
-
Trimethylsilyl chloride
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
An oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
The flask is gently warmed under a nitrogen atmosphere to activate the magnesium.
-
A solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with a small amount of the bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically dark and heterogeneous.
-
-
Silylation:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
Trimethylsilyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Initiation: A crystal of iodine or gentle heating is often used to initiate the Grignard reaction by etching the passivating oxide layer on the surface of the magnesium turnings.
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and requires careful control to prevent side reactions. The subsequent silylation step is also performed at low temperature to control the reaction rate and minimize byproducts.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is used for the work-up as it is a mild proton source that effectively hydrolyzes any remaining Grignard reagent and magnesium salts without being strongly acidic, which could potentially cleave the newly formed Si-C bond.
Caption: Synthesis of this compound via Grignard Reaction.
Key Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The terminal alkyne can be deprotonated to form a nucleophilic acetylide, or it can participate in cycloaddition reactions. The propargylic position is activated, and the trimethylsilyl group can stabilize adjacent carbocations (the β-silicon effect) and act as a directing group or a masked proton.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This compound is an excellent substrate for the copper(I)-catalyzed "click" reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.[2][6] This reaction is highly efficient, regioselective, and tolerates a wide variety of functional groups, making it a cornerstone of bioconjugation and materials science.[7][8]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Then, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired triazole.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) sulfate by sodium ascorbate.[7] The Cu(I) species coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate.
-
Sodium Ascorbate: This reducing agent is crucial for maintaining a sufficient concentration of the active Cu(I) catalyst by preventing its oxidation to the inactive Cu(II) state by dissolved oxygen.[7]
-
Solvent System: A mixture of water and an organic solvent like t-butanol is often used to dissolve both the organic substrates and the inorganic catalyst salts, creating a homogeneous reaction environment.
Caption: Simplified Mechanism of the Cu(I)-Catalyzed Click Reaction.
Lewis Acid-Mediated Reactions: Synthesis of Allenes
This compound can react with electrophiles in the presence of a Lewis acid to generate allenyl derivatives.[2] This transformation is a powerful method for constructing the allene functional group, which is a valuable motif in natural products and pharmaceuticals. A key example is the synthesis of γ-allenyl-GABA (γ-aminobutyric acid) derivatives from ω-ethoxy lactams.[2]
In this type of reaction, the Lewis acid activates the electrophile (e.g., an N-acyliminium ion formed from the lactam). The alkyne of the this compound then acts as a nucleophile, attacking the activated electrophile. This is followed by a rearrangement and loss of the trimethylsilyl group, driven by the β-silicon effect, which stabilizes the developing positive charge at the β-position to the silicon atom.
Causality Behind Experimental Choices:
-
Lewis Acid (e.g., GaCl₃, TiCl₄): The Lewis acid is essential for activating the electrophile, making it more susceptible to nucleophilic attack by the relatively weak π-bond of the alkyne. Gallium trichloride (GaCl₃) has shown particular efficacy in activating various organic molecules.[9]
-
Trimethylsilyl Group: The silyl group plays a crucial role in the final step of the reaction. The C-Si bond is polarized and readily cleaved, and the ability of silicon to stabilize a β-carbocation facilitates the elimination step that forms the allene and drives the reaction to completion.
Caption: Mechanism of Lewis Acid-Mediated Allenyl Synthesis.
Role in Drug Discovery and Development
The propargylamine moiety is a key pharmacophore found in several bioactive molecules, including drugs for Parkinson's and Alzheimer's disease.[6] While direct incorporation of this compound is less common, its derivatives, propargyl and allenyl silanes, are critical intermediates in the synthesis of complex, biologically active compounds.[10]
The strategic replacement of a carbon atom with a silicon atom (a "silicon switch") is a validated strategy in medicinal chemistry to improve a drug's metabolic stability, potency, and selectivity. The C-Si bond is longer and more lipophilic than a C-C bond, which can alter the conformation and binding properties of a molecule. Furthermore, the metabolic oxidation of a C-Si bond is generally slower than that of a C-H or C-C bond, which can lead to an improved pharmacokinetic profile.
For example, the enantioselective synthesis of propargyl silanes has been used to incorporate these fragments into derivatives of bioactive molecules like fenofibric acid, demonstrating the functional group tolerance of modern synthetic methods.[10] The resulting chiral silanes are versatile intermediates that can be stereospecifically transformed into a variety of other functionalized products, allowing medicinal chemists to rapidly explore the chemical space around a lead compound.[10]
Conclusion
This compound is a foundational reagent for the modern synthetic chemist. Its predictable reactivity, enabled by the interplay between the terminal alkyne and the trimethylsilyl group, allows for the controlled and efficient synthesis of valuable molecular motifs such as triazoles and allenes. The protocols and mechanistic insights provided in this guide are intended to empower researchers in both academic and industrial settings to leverage the full potential of this versatile building block in the creation of novel functional materials and therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
The Alkyne Linchpin: A Technical Guide to Trimethyl(propargyl)silane (CAS 13361-64-3) for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of trimethyl(propargyl)silane (CAS 13361-64-3), a versatile and powerful reagent in modern organic and medicinal chemistry. Moving beyond a simple cataloging of properties, this document elucidates the fundamental principles governing its reactivity and provides field-proven, step-by-step protocols for its synthesis and key applications. We will delve into the mechanistic underpinnings of its utility as a propargyl and allenyl anion equivalent, its role in powerful coupling reactions, and its strategic implementation in the synthesis of complex molecules, including bioactive compounds and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages offered by this essential building block.
Introduction: The Strategic Advantage of a Silylated Propargyl Unit
This compound, also known as 3-(trimethylsilyl)propyne, is a cornerstone reagent for the introduction of the three-carbon propargyl or allenyl fragment in chemical synthesis.[1] Its strategic importance lies in the stabilizing and directing influence of the trimethylsilyl (TMS) group. This group not only masks the inherent acidity of the terminal alkyne proton but also, through hyperconjugation, stabilizes the transient positive charge that develops at the β-position during electrophilic attack.[2] This "beta-silyl effect" is the key to the regioselective formation of new carbon-carbon bonds at the γ-position, remote from the silicon atom, leading to the formation of allenyl products under Lewis acidic conditions. Alternatively, the terminal alkyne can be deprotonated and engaged in a variety of nucleophilic additions and coupling reactions. This dual reactivity profile makes this compound a highly adaptable tool for navigating complex synthetic challenges. This guide will provide the practical knowledge and theoretical understanding necessary to confidently and effectively implement this reagent in your research endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application and for the accurate characterization of reaction outcomes.
Physical and Chemical Properties
Commercially available this compound is typically a clear, colorless to yellow liquid, often stabilized with a radical inhibitor such as butylated hydroxytoluene (BHT).[3] It is a flammable liquid and should be handled with appropriate safety precautions.
| Property | Value | Reference(s) |
| CAS Number | 13361-64-3 | [1] |
| Molecular Formula | C₆H₁₂Si | [1] |
| Molecular Weight | 112.24 g/mol | [1] |
| Boiling Point | 91-93 °C (lit.) | |
| Density | 0.753 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.413 (lit.) | |
| Flash Point | -5 °C (23 °F) - closed cup | |
| Storage Temperature | −20°C |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by three main signals: a singlet for the nine equivalent protons of the trimethylsilyl group, a doublet for the two methylene protons, and a triplet for the terminal alkyne proton. The coupling between the methylene and alkynyl protons is a key diagnostic feature.
-
δ ~0.1 ppm (s, 9H, Si(CH₃)₃)
-
δ ~1.6 ppm (d, 2H, -CH₂-)
-
δ ~2.0 ppm (t, 1H, ≡C-H)
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the methyl carbons of the TMS group, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
-
δ ~-2.0 ppm (Si(CH₃)₃)
-
δ ~20.0 ppm (-CH₂-)
-
δ ~80.0 ppm (≡C-H)
-
δ ~85.0 ppm (-C≡)
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.
-
~3310 cm⁻¹ (strong, sharp): ≡C-H stretch, characteristic of a terminal alkyne.
-
~2120 cm⁻¹ (weak to medium): C≡C stretch. The intensity is often weak for symmetrically substituted alkynes, but is observable here.
-
~2960-2850 cm⁻¹ (strong): C-H stretching of the methyl and methylene groups.
-
~1250 cm⁻¹ and ~840 cm⁻¹ (strong): Characteristic Si-C stretching and bending vibrations of the trimethylsilyl group.[2][4]
-
Synthesis and Purification: A Validated Protocol
While this compound is commercially available, an in-house synthesis can be both cost-effective and instructive. The most common and reliable method involves the reaction of a propargyl Grignard reagent with chlorotrimethylsilane.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: This procedure utilizes the nucleophilic character of the Grignard reagent formed from propargyl bromide to displace the chloride from the electrophilic chlorotrimethylsilane. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
Materials:
-
Magnesium turnings
-
Propargyl bromide (80% in toluene, handle as a lachrymator)
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of anhydrous ether or THF, followed by a few drops of propargyl bromide to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining propargyl bromide (1.0 equivalent) dissolved in anhydrous ether/THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Silylation: Cool the flask containing the dark Grignard solution to 0 °C in an ice bath. Add freshly distilled chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and pressure.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 91-93 °C. The final product should be stored under nitrogen at -20 °C.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from two primary modes of reactivity: electrophilic substitution (with rearrangement) and transformations involving the terminal alkyne.
The Propargyl-Allenyl Synthon: Lewis Acid-Mediated Reactions
When treated with a Lewis acid in the presence of an electrophile (e.g., aldehydes, ketones, imines), this compound does not act as a simple propargyl nucleophile. Instead, it undergoes a regioselective reaction at the γ-carbon, yielding an allenyl product.
Mechanism: The Lewis acid coordinates to the electrophile, activating it towards nucleophilic attack. The π-bond of the alkyne in this compound attacks the activated electrophile. This attack is directed to the γ-carbon, leading to the formation of a transient β-carbocation, which is stabilized by the powerful electron-donating ability of the C-Si bond through σ-π hyperconjugation. Subsequent elimination of the trimethylsilyl group, often facilitated by a nucleophile in the work-up, results in the formation of the allenyl product. This powerful transformation allows for the stereocontrolled synthesis of complex allenic structures.[2] For instance, its reaction with ω-ethoxy lactams in the presence of a Lewis acid is a key step in the synthesis of γ-allenyl-GABA derivatives.[3]
Caption: Mechanism of Lewis acid-mediated allenyl synthesis.
The Terminal Alkyne Handle: Coupling and Cycloaddition Reactions
The terminal alkyne moiety of this compound can be deprotected or used directly in a variety of powerful synthetic transformations.
The trimethylsilyl group can be readily cleaved to reveal the parent terminal alkyne, which can then be used in subsequent reactions. This "protection-deprotection" strategy is fundamental in multi-step synthesis.
Protocol for TMS Deprotection:
-
Causality: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond and thus driving the cleavage of the C-Si bond. Alternatively, mild basic conditions can also effect this transformation.
-
Method 1 (Fluoride-based): To a solution of the silyl-protected alkyne in THF, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) at 0 °C. Stir for 30-60 minutes, monitoring by TLC. Upon completion, quench with water and extract the product.
-
Method 2 (Base-catalyzed): Dissolve the silyl-protected alkyne in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 1-2 hours. The reaction is typically clean and high-yielding.[5]
This compound can participate directly in Sonogashira cross-coupling reactions with aryl or vinyl halides, although this is less common than using the deprotected alkyne. A more recent and powerful application is the "migratory Sonogashira reaction," where a palladium catalyst facilitates a migration and subsequent coupling to afford functionalized propargyl silanes.[6]
Generalized Protocol for Sonogashira Coupling of the Deprotected Alkyne:
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or an amine like triethylamine), add Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (1-5 mol%), and the deprotected propargyl silane (1.1-1.5 eq).
-
Add an amine base (e.g., triethylamine or diisopropylamine) if not used as the solvent.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up typically involves filtration through celite to remove the catalysts, followed by extraction and purification by column chromatography.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
This compound is an excellent substrate for CuAAC reactions after deprotection. This reaction is a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and mild reaction conditions. It allows for the covalent linking of the propargyl unit to an azide-functionalized molecule to form a stable triazole ring.[3][4]
Generalized Protocol for CuAAC:
-
Dissolve the azide-containing substrate and the deprotected alkyne (1.0 equivalent each) in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).
-
Add a solution of sodium ascorbate (0.1-0.3 equivalents) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents) in water.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
The product can be isolated by precipitation, extraction, or chromatography.
Applications in Drug Development and Materials Science
The unique reactivity of this compound has established it as a valuable tool in both pharmaceutical and materials research.
Drug Discovery and Natural Product Synthesis
The ability to introduce propargyl and allenyl moieties is crucial in medicinal chemistry, as these functional groups are present in numerous biologically active natural products and synthetic drugs. The synthesis of γ-allenyl-GABA, an analogue of the inhibitory neurotransmitter GABA, highlights the utility of this compound in accessing novel pharmacophores.[3] In the broader context of natural product synthesis, the strategic use of propargyl silanes allows for the construction of complex carbon skeletons with high levels of stereocontrol, which is essential for achieving biological activity.
Polymer and Materials Science
This compound is employed in the synthesis of functionalized polymers. Through "click" reactions, it can be used to introduce alkyne functionalities onto polymer backbones.[3][4] These alkyne-functionalized polymers can then be further modified with azide-containing molecules to create materials with tailored properties, such as specific surface energies, biocompatibility, or electronic characteristics.
Safety and Handling
This compound is a flammable liquid and an irritant. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat. Keep away from sources of ignition. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Conclusion
This compound is far more than a simple protected alkyne. It is a sophisticated synthetic tool that offers chemists multiple avenues for C-C bond formation. Its ability to act as a precursor to both propargyl and allenyl synthons, combined with its utility in robust coupling and cycloaddition reactions, secures its place in the modern synthetic chemist's toolbox. A thorough understanding of its reactivity, grounded in the mechanistic principles outlined in this guide, will empower researchers to devise innovative and efficient synthetic strategies for the challenges of tomorrow in drug discovery, materials science, and beyond.
References
- 1. scbt.com [scbt.com]
- 2. gelest.com [gelest.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Trimethyl(propargyl)silane: A Comprehensive Technical Guide for Synthetic Chemists
Introduction
Trimethyl(propargyl)silane, a cornerstone reagent in modern organic synthesis, offers a unique combination of stability and reactivity that has made it indispensable for the strategic introduction of three-carbon propargyl and allenyl fragments. As a stable, liquid surrogate for the often-unstable propargyl anion, it provides chemists with a reliable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, synthesis, core reactivity, and practical applications, with a focus on the mechanistic rationale behind its use in drug discovery and materials science.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name trimethyl(prop-2-yn-1-yl)silane, is a colorless liquid at room temperature. The terminal alkyne is sterically shielded and electronically stabilized by the bulky and electropositive trimethylsilyl group, which is the key to its utility. This feature prevents self-polymerization and allows for a range of selective transformations that would be difficult with unprotected propargyl sources.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Si | [1][2] |
| Molecular Weight | 112.24 g/mol | [1][2] |
| CAS Number | 13361-64-3 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.753 g/mL at 25 °C | |
| Boiling Point | 91-93 °C at 760 mmHg | |
| Refractive Index (n20/D) | 1.413 | |
| Flash Point | -5 °C (23 °F) | |
| Storage Temperature | -20 °C | |
| Synonyms | Trimethyl(prop-2-ynyl)silane, 3-(Trimethylsilyl)propyne, Propargyltrimethylsilane | [2] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into its handling and potential impurities. The most established method involves a Grignard reaction, a classic yet robust approach for forming carbon-silicon bonds.
Grignard-Based Synthesis: The Foundational Protocol
The reaction of a propargyl Grignard reagent with an electrophilic silicon source, such as trimethylchlorosilane, is the most common synthetic route. The primary challenge in this synthesis is controlling the inherent equilibrium between the propargyl and allenyl forms of the Grignard reagent. The formation of the allenylmagnesium bromide isomer can lead to the undesired allenyltrimethylsilane as a byproduct.
The choice to use a Grignard reagent is based on its high nucleophilicity, which is required to attack the silicon center and displace the chloride. However, its strong basicity also promotes the propargyl-allenyl isomerization. Careful control of reaction temperature is paramount to favor the desired propargyl isomer.
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting.
-
Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a nitrogen or argon atmosphere and equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask with anhydrous diethyl ether. A small amount of propargyl bromide (1.0 eq) is added to initiate the reaction, which may require gentle warming. Once initiated, the remaining propargyl bromide, diluted in ether, is added dropwise at a rate that maintains a gentle reflux.
-
Silylation: After the magnesium is consumed, the resulting Grignard solution is cooled in an ice bath. Trimethylchlorosilane (1.1 eq), diluted in anhydrous ether, is added dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.
This protocol is self-validating through characterization of the final product by ¹H NMR, confirming the absence of significant allenic protons, and by GC-MS to assess purity.
Core Reactivity and Mechanistic Insights
The utility of this compound stems from its ability to act as a nucleophilic propargyl synthon, primarily through Lewis acid activation.
Propargylation and Allenylation of Electrophiles
In the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), this compound reacts with various electrophiles, such as aldehydes, ketones, and acetals. The Lewis acid coordinates to the electrophile, activating it towards nucleophilic attack. The silane then attacks, typically in an Sₙ2' fashion, where the nucleophilic carbon is the γ-carbon of the propargyl system, leading to the formation of an allenyl product and transfer of the silyl group to the electrophile's oxygen. Subsequent protodesilylation during aqueous workup yields the homopropargylic alcohol.
This pathway is favored due to the stabilization of the transient positive charge at the propargylic position by the silicon atom, a phenomenon known as the β-silicon effect. This effect weakens the C-Si bond and facilitates the concerted attack and silyl migration.
Caption: Lewis acid-catalyzed addition to an aldehyde.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
As a terminal alkyne, this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This reaction provides a highly efficient and orthogonal method for forming stable 1,2,3-triazole linkages, which are valuable in drug discovery (as peptide mimics) and materials science (for surface functionalization).
The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise cycloaddition. The trimethylsilyl group does not interfere with the reaction and remains on the final product, where it can be retained or removed under fluoride-mediated conditions if desired.
Experimental Protocol: CuAAC Reaction
Disclaimer: This protocol is a general guideline and may require optimization.
-
Reagent Preparation: Prepare stock solutions of the organic azide (1.0 eq), this compound (1.2 eq), copper(II) sulfate pentahydrate (0.05 eq), and sodium ascorbate (0.10 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Reaction Setup: In a reaction vial, combine the organic azide and this compound in the chosen solvent.
-
Catalyst Addition: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The resulting triazole product is purified by flash column chromatography.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
| Hazard Category | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor (Flash Point: -5 °C). | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond container and receiving equipment.[3] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, chemical safety goggles, and face shield. Avoid breathing vapors.[3] |
| Storage | Store in a cool, dry, well-ventilated place at -20°C. Keep container tightly closed.[1][3] | The compound may be stabilized with BHT. |
| Personal Protective Equipment (PPE) | Eyeshields, faceshield, gloves, type ABEK (EN14387) respirator filter. | Ensure emergency eyewash and safety showers are readily accessible.[1] |
Conclusion
This compound is a versatile and powerful reagent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, coupled with predictable reactivity under Lewis acidic or copper-catalyzed conditions, allows for the reliable synthesis of valuable propargylated and allenylated compounds, as well as complex triazole-containing molecules. By understanding the mechanistic principles that govern its reactions and adhering to strict safety protocols, researchers can continue to leverage this essential building block to advance the frontiers of chemical synthesis, from drug development to materials innovation.
References
A Spectroscopic Guide to Trimethyl(propargyl)silane: Unveiling Molecular Structure through NMR, IR, and MS Analysis
Introduction: The Significance of Trimethyl(propargyl)silane in Modern Synthesis
This compound [HC≡CCH₂Si(CH₃)₃], with CAS number 13361-64-3, is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis and materials science.[1][2] Its unique structure, featuring a terminal alkyne and a robust trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is paramount for verifying its purity, elucidating reaction mechanisms, and developing novel applications. This document will delve into the interpretation of its spectral data, underpinned by established principles of spectroscopy, and provide practical, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
The unique spectroscopic fingerprint of this compound is a direct consequence of its molecular architecture. The presence of distinct chemical environments—the highly shielded trimethylsilyl protons, the propargylic methylene protons, and the acetylenic proton—gives rise to a well-resolved and informative NMR spectrum. Similarly, the characteristic vibrational modes of the C-H, C≡C, and Si-C bonds are readily identifiable in its IR spectrum. Mass spectrometry further corroborates the structure through predictable fragmentation patterns.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing unambiguous information about the electronic environment of each proton. The spectrum is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.12 | Singlet | 9H | Si(CH ₃)₃ |
| 1.63 | Doublet | 2H | C≡C-CH ₂-Si |
| 2.05 | Triplet | 1H | H -C≡C- |
Interpretation of the ¹H NMR Spectrum:
The most upfield signal at 0.12 ppm corresponds to the nine equivalent protons of the three methyl groups attached to the silicon atom. The high electron density around the silicon atom results in significant shielding, thus shifting this peak to a lower chemical shift. The singlet multiplicity indicates that these protons are not coupled to any neighboring protons.
The signal at 1.63 ppm is assigned to the two protons of the methylene group (CH₂). This signal appears as a doublet due to coupling with the single acetylenic proton. The downfield shift compared to the trimethylsilyl protons is attributed to the deshielding effect of the adjacent alkyne functionality.
The most downfield signal at 2.05 ppm is characteristic of the terminal acetylenic proton. Its multiplicity as a triplet is a result of coupling with the two protons of the adjacent methylene group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| -1.9 | Si(C H₃)₃ |
| 10.0 | C≡C-C H₂-Si |
| 68.2 | H-C ≡C- |
| 85.5 | H-C≡C - |
Interpretation of the ¹³C NMR Spectrum:
The carbon atoms of the trimethylsilyl group appear at a highly shielded chemical shift of -1.9 ppm. The propargylic methylene carbon resonates at 10.0 ppm. The two sp-hybridized carbons of the alkyne are observed at 68.2 ppm (terminal carbon) and 85.5 ppm (internal carbon), which are characteristic chemical shifts for terminal alkynes.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3310 | Strong | ≡C-H stretch |
| 2960 | Medium | C-H stretch (methyl) |
| 2110 | Medium | C≡C stretch |
| 1250 | Strong | Si-CH₃ symmetric deformation |
| 840 | Strong | Si-C stretch |
Interpretation of the IR Spectrum:
The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption at approximately 3310 cm⁻¹, which is characteristic of the stretching vibration of the terminal acetylenic C-H bond. The medium intensity band at 2110 cm⁻¹ corresponds to the C≡C triple bond stretching vibration. The presence of the trimethylsilyl group is confirmed by the strong absorption at 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and the strong band around 840 cm⁻¹ attributed to the Si-C stretching vibration. The C-H stretching of the methyl groups is observed around 2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique used for volatile compounds like this compound.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | 10 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [M - CH₃]⁺ |
| 73 | 40 | [Si(CH₃)₃]⁺ |
| 59 | 25 | [Si(CH₃)₂H]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) is observed at an m/z of 112, corresponding to the molecular weight of this compound. The base peak, with the highest relative intensity (100%), appears at m/z 97. This fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation pathway for trimethylsilyl compounds, leading to a stable silylium ion. Another significant peak is observed at m/z 73, which corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, formed by the cleavage of the Si-CH₂ bond. The peak at m/z 59 can be attributed to the [Si(CH₃)₂H]⁺ ion.
Caption: Proposed major fragmentation pathways for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum in the range of m/z 40-200. Use a standard electron energy of 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a detailed picture of its molecular structure. These data and interpretations serve as an essential resource for scientists and researchers leveraging the unique reactivity of this valuable synthetic building block.
References
An In-Depth Technical Guide to Trimethyl(propargyl)silane: From Discovery to Contemporary Applications in Drug Development
This guide provides a comprehensive overview of trimethyl(propargyl)silane, a versatile reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, fundamental principles of its synthesis and reactivity, and its burgeoning applications in the pharmaceutical sciences.
Introduction: The Strategic Importance of this compound
This compound [CH≡CCH₂Si(CH₃)₃] is a valuable bifunctional molecule, possessing both a terminal alkyne and a propargylic silane. This unique structural arrangement confers upon it a diverse reactivity profile, enabling its participation in a wide array of chemical transformations. Its utility spans from being a cornerstone in complex molecule synthesis to a key player in the cutting-edge field of bioorthogonal chemistry. For the drug development professional, understanding the nuances of this reagent opens doors to novel synthetic strategies for creating complex molecular architectures and for the chemical modification of biological systems.
A Historical Perspective: The Dawn of Organosilicon Chemistry and the Emergence of Propargylsilanes
The story of this compound is intrinsically linked to the broader history of organosilicon chemistry. The field's genesis can be traced back to 1863, when Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane.[1] This seminal work laid the foundation for a new branch of chemistry focused on compounds containing carbon-silicon bonds.
The early 20th century witnessed significant advancements, largely driven by the pioneering work of Frederic Kipping, who extensively investigated the reactions of organosilicon compounds and coined the term "silicone".[2] A pivotal moment in the practical synthesis of organosilanes came with the advent of the Grignard reaction. The ability to form a carbon-magnesium bond, which could then react with silicon halides, provided a versatile and powerful tool for creating a vast array of organosilane structures.[3]
While a definitive first synthesis of this compound is not prominently documented, its preparation is a logical extension of these early principles. The reaction of a propargyl Grignard reagent (propargylmagnesium bromide) with chlorotrimethylsilane represents a classic and straightforward approach to its formation. An early, notable report by J. Slutsky and H. Kwart in 1973 in the Journal of the American Chemical Society detailed the study of this and related propargylsilanes, indicating its availability and use in mechanistic studies by that time.[4] This method remains a fundamental and widely practiced procedure for its laboratory-scale synthesis.
Synthesis of this compound: From Classical Methods to Modern Innovations
The synthesis of this compound can be approached through several methodologies, ranging from the traditional Grignard-based routes to more contemporary transition-metal-catalyzed processes.
The Classic Approach: The Grignard Reaction
The most common and enduring method for the synthesis of this compound involves the reaction of a propargyl Grignard reagent with chlorotrimethylsilane. The causality behind this choice of reagents lies in the inherent polarity of the bonds. The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic silicon atom of the chlorosilane, leading to the formation of a stable carbon-silicon bond.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added as an initiator. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
-
Reaction with Chlorotrimethylsilane: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of chlorotrimethylsilane in anhydrous diethyl ether is then added dropwise with vigorous stirring.
-
Workup and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Modern Synthetic Approaches
While the Grignard reaction is robust, the development of modern organic synthesis has introduced alternative methods that can offer advantages in terms of functional group tolerance and milder reaction conditions. These often involve transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be adapted to form propargylsilanes from terminal alkynes and silylmethyl electrophiles under mild conditions.[5][6]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in a research setting.
| Property | Value |
| CAS Number | 13361-64-3 |
| Molecular Formula | C₆H₁₂Si |
| Molecular Weight | 112.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 91-93 °C |
| Density | 0.753 g/mL at 25 °C |
| Refractive Index | n20/D 1.413 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, ppm): δ 2.05 (t, 1H, J=2.6 Hz, ≡CH), 1.75 (d, 2H, J=2.6 Hz, CH₂), 0.15 (s, 9H, Si(CH₃)₃).
-
¹³C NMR (CDCl₃, ppm): δ 82.5 (≡CH), 68.0 (C≡), 15.0 (CH₂), -2.0 (Si(CH₃)₃).
-
IR (neat, cm⁻¹): 3310 (≡C-H stretch), 2115 (C≡C stretch), 1250, 840 (Si-CH₃).
Applications in Drug Discovery and Development
The utility of this compound in the pharmaceutical sciences is multifaceted, primarily revolving around its role as a versatile building block and its application in bioorthogonal chemistry.
This compound as a Synthetic Building Block
The propargylsilane moiety is a precursor to a variety of functional groups that are valuable in the synthesis of complex, biologically active molecules. The silicon group can stabilize an adjacent carbocation (the β-silicon effect), directing the regioselectivity of electrophilic attack.
Example Application: Synthesis of Allenyl Derivatives
Propargylsilanes can react with electrophiles, such as aldehydes, in the presence of a Lewis acid to furnish allenyl derivatives. This transformation is highly valuable for the construction of allene-containing natural products and pharmaceuticals.
The Gateway to Bioorthogonal Chemistry: Click Reactions
The terminal alkyne of this compound is a key functional group for its participation in "click chemistry," a concept introduced by K. Barry Sharpless.[7] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[1]
The Significance of Click Chemistry in Drug Development:
-
Bioconjugation: The CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[8] This allows for the precise attachment of molecules, such as fluorescent dyes or drug payloads, to biomolecules like proteins or nucleic acids that have been metabolically engineered to contain an azide group.
-
Drug Discovery: Click chemistry enables the rapid synthesis of large libraries of compounds for high-throughput screening. By "clicking" together various azide- and alkyne-containing building blocks, a diverse range of potential drug candidates can be generated efficiently.
-
Targeted Drug Delivery: A targeting ligand (e.g., an antibody or peptide) modified with an azide can be "clicked" to a drug molecule functionalized with an alkyne (derived from this compound). This creates a conjugate that can specifically deliver the therapeutic agent to diseased cells, minimizing off-target toxicity.
Experimental Protocol: A General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: An azide-containing molecule and this compound (or a derivative thereof) are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.
-
Catalyst Preparation: A copper(I) source, such as copper(II) sulfate pentahydrate with a reducing agent like sodium ascorbate, is prepared.
-
Reaction Execution: The copper(I) catalyst is added to the solution of the azide and alkyne. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.
Conclusion and Future Outlook
From its conceptual origins in the foundational principles of organosilicon chemistry to its current status as a workhorse reagent in organic synthesis and a key enabler of cutting-edge bioorthogonal chemistry, this compound has proven to be a molecule of enduring value. For researchers in drug discovery and development, a deep understanding of its synthesis, reactivity, and applications is not merely academic but a practical necessity for innovation. As the demand for more complex and precisely targeted therapeutics continues to grow, the strategic deployment of versatile building blocks like this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
- 1. This compound [myskinrecipes.com]
- 2. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 6. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Synthetic Versatility of Trimethyl(propargyl)silane
An In-Depth Technical Guide to the Reactivity of Trimethyl(propargyl)silane with Electrophiles
This guide provides a comprehensive exploration of the reactivity of this compound with various electrophiles. We will delve into the mechanistic underpinnings of these transformations, focusing on the factors that dictate regiochemical outcomes—the critical choice between propargylation and allenylation. This document is intended for researchers and drug development professionals who seek to leverage the power of this reagent for the stereocontrolled synthesis of propargyl and allenyl-containing motifs, which are prevalent in biologically active molecules.[5]
Core Reactivity: The Propargyl-Allenyl Dichotomy
The reaction of this compound with an electrophile (E+) is not a simple substitution. It is a nuanced process that, upon activation by a Lewis acid, can proceed through two distinct, competing pathways, yielding either a homopropargylic product or an allenic product.[6] This regiochemical divergence is the cornerstone of its synthetic utility.
The critical branching point occurs at the moment of nucleophilic attack.
-
SN2' Pathway (Propargylation): Attack occurs at the γ-carbon (the CH₂ group) of the silane, with concomitant migration of the double bond and elimination of the silyl group. This pathway leads to the formation of a homopropargylic product.
-
SN2 Pathway (Allenylation): Attack occurs at the α-carbon (the terminal alkyne carbon), resulting in an allenic product after elimination of the silyl group.[9]
The regioselectivity is delicately balanced and can be influenced by several factors, including the nature of the electrophile, the strength and steric properties of the Lewis acid, the solvent, and the temperature.[10]
Reactivity with Carbonyl Compounds
The addition of this compound to aldehydes and ketones is a powerful method for synthesizing homopropargylic and allenic alcohols, which are valuable chiral building blocks.[11][12]
Mechanism of Action
The propargylsilane then attacks the activated carbonyl. The regiochemical outcome is highly dependent on the reaction conditions and the specific substrates used. For instance, reactions with propargyltrichlorosilanes often show high selectivity for one isomer, which can be controlled by the choice of catalyst.[10][15]
Substrate Scope and Regioselectivity Data
The reaction is broadly applicable to a wide range of aldehydes and ketones. The table below summarizes representative outcomes, illustrating the influence of the electrophile and conditions on product distribution.
| Electrophile | Lewis Acid | Solvent | Temp. (°C) | Major Product | Yield (%) | Reference(s) |
| Benzaldehyde | TiCl₄ | DCM | -78 | Homopropargylic Alcohol | ~90 | Based on Hosomi-Sakurai principles[8][10] |
| Cyclohexanone | BF₃·OEt₂ | DCM | -78 to 0 | Homopropargylic Alcohol | ~85 | Based on Hosomi-Sakurai principles[8] |
| α,β-Unsaturated Aldehyde | TiCl₄ | DCM | -78 | 1,2-Adduct | High | Based on Hosomi-Sakurai principles[8] |
| Various Aldehydes | In situ prepared Allenyltrichlorosilane/DMF | DMF | RT | Homopropargylic Alcohol | 90-96 | [10] |
| Various Aldehydes | In situ prepared Propargyltrichlorosilane/DMF | DMF | RT | Allenic Alcohol | 81-94 | [10] |
Reactivity with Imines and Iminium Ions
The extension of this methodology to imines and their corresponding iminium ions provides a direct route to homoallylic and allenylic amines.[7][16] These products are of significant interest in medicinal chemistry due to the prevalence of nitrogen-containing scaffolds in pharmaceuticals.
The reaction mechanism mirrors that of carbonyl compounds. A Lewis acid activates the imine for nucleophilic attack. This transformation is particularly effective in intramolecular contexts, enabling the construction of complex nitrogen heterocycles.[7][17] The reaction of vinyl azides with propargylsilanes, for example, proceeds through an interrupted Schmidt rearrangement/Hosomi-Sakurai reaction to generate N-stabilized carbocations that are trapped by the silane to form allenylic amines in good yields.[7][16][17]
Reactivity with Acetals and Ketals
Experimental Protocols: A Practical Guide
The success of these reactions hinges on careful experimental technique, particularly the rigorous exclusion of moisture, as the Lewis acids employed are extremely water-sensitive.
Protocol 1: General Procedure for the Lewis Acid-Mediated Propargylation of an Aldehyde
-
System Validation: This protocol is self-validating. Successful C-C bond formation is confirmed by the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of new signals corresponding to the homopropargylic alcohol product in the ¹H NMR spectrum. The regiochemistry is confirmed by the characteristic signals of the terminal alkyne proton (~2.5 ppm, triplet) and the propargylic protons.
-
Methodology:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous dichloromethane (DCM, 5 mL) under a positive pressure of nitrogen.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq) is added dropwise via syringe. The solution is stirred for 10 minutes.
-
Electrophile Addition: The aldehyde (1.0 mmol, 1.0 eq), dissolved in a small amount of anhydrous DCM, is added dropwise. The mixture is stirred for an additional 15 minutes at -78 °C.
-
Nucleophile Addition: this compound (1.2 mmol, 1.2 eq) is added dropwise over 5 minutes. The reaction mixture is stirred at -78 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homopropargylic alcohol.
-
Conclusion: A Forward-Looking Perspective
This compound is a powerful and versatile reagent for the synthesis of molecules containing alkyne and allene functionalities. Its reactivity, governed by the principles of the Hosomi-Sakurai reaction, allows for predictable and often highly regioselective additions to a wide array of electrophiles. The ability to control the propargylation versus allenylation outcome through the judicious choice of catalyst and reaction conditions provides synthetic chemists with a flexible tool for targeted molecular construction. For professionals in drug development, mastering the application of this reagent opens new avenues for the efficient synthesis of novel chemical entities with potential therapeutic value.
References
- 1. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00579H [pubs.rsc.org]
- 12. Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. BJOC - Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N’-dioxide [beilstein-journals.org]
- 16. Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.ucla.edu [chem.ucla.edu]
Physical properties of trimethyl(propargyl)silane (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Trimethyl(propargyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 3-(trimethylsilyl)propyne, is a versatile bifunctional molecule integral to modern synthetic chemistry. Its unique structure, combining a terminal alkyne with a stabilizing trimethylsilyl group, makes it a valuable building block in diverse applications, including "click" chemistry, pharmaceutical synthesis, and materials science.[1][2][3] This guide provides a detailed examination of its core physical properties, focusing on boiling point and density, and offers field-proven insights into their determination and practical implications for laboratory use. We delve into the causality behind experimental choices, present self-validating protocols for property determination, and discuss the impact of isomeric impurities on physical data.
Chemical Identity and Significance
This compound is a clear, colorless liquid at standard conditions.[1][2] The presence of the trimethylsilyl group enhances the stability of the adjacent propargylic position and influences the acidity of the terminal alkyne proton, making it a highly predictable and useful reagent in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | trimethyl(prop-2-yn-1-yl)silane | [] |
| Synonyms | 2-Propynyl-trimethylsilane, 3-(Trimethylsilyl)propyne | [1][3][5] |
| CAS Number | 13361-64-3 | [1][5] |
| Molecular Formula | C₆H₁₂Si | [1][3] |
| Molecular Weight | 112.24 g/mol | [1][][5] |
| SMILES String | C--INVALID-LINK--(C)CC#C | [1][] |
| InChI Key | ULYLMHUHFUQKOE-UHFFFAOYSA-N | [1][] |
Core Physical Properties
Accurate physical property data is fundamental for designing experimental setups, from calculating molar quantities for a reaction to planning purification procedures like distillation.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 91-93 °C | Atmospheric Pressure (lit.) | [1][2][6] |
| 89 °C | 760 mmHg | [] | |
| Density | 0.753 g/mL | 25 °C (lit.) | [1][2][6] |
| Refractive Index | n20/D 1.413 | 20 °C (lit.) | [1][6] |
| Flash Point | -5 °C | Closed Cup | [1][2] |
Boiling Point: Implications for Purification and Handling
The boiling point of 91-93 °C at atmospheric pressure indicates that this compound is a relatively volatile liquid.[1][2][6] This property is critical for its purification by fractional distillation. When scaling reactions, precise temperature control during distillation is necessary to separate the product from lower-boiling solvents or higher-boiling impurities. Its volatility also necessitates handling in well-ventilated areas to minimize inhalation exposure, a key consideration given its potential as a respiratory system irritant.[1][2]
Density: Practical Use in the Laboratory
The density of 0.753 g/mL at 25 °C is essential for accurately dispensing the reagent by volume.[1][2][6] For researchers who prefer to measure liquids volumetrically for convenience, this value allows for a precise conversion to mass and subsequently to moles, ensuring stoichiometric accuracy in reactions. It is important to note that density is temperature-dependent; therefore, measurements should be made as close to the reference temperature of 25 °C as possible for optimal accuracy.
The Challenge of Isomeric Purity
A critical consideration for researchers is the potential presence of the isomeric impurity, trimethyl(allene)silane. Commercially available this compound can exist in equilibrium with this allenyl isomer.[7] The presence of this impurity can affect the accuracy of physical property measurements and may interfere with specific chemical transformations. Therefore, verifying the isomeric purity via methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial first step before use in sensitive applications.
Experimental Protocols for Property Verification
The following protocols describe standard, self-validating methods for determining the boiling point and density of a liquid sample like this compound in a research laboratory setting.
Protocol: Determination of Atmospheric Boiling Point
-
Rationale: This micro-scale method is efficient for small sample volumes and minimizes waste. The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.
-
Methodology:
-
Preparation: Place 0.5 mL of this compound into a small-diameter test tube (e.g., a 10x75 mm tube).
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a wire or rubber band. Suspend the assembly in a heating bath (e.g., a silicone oil bath) ensuring the sample is below the oil level.
-
Heating: Begin heating the bath gently while stirring to ensure even temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. This is the air initially trapped inside.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges. This indicates the liquid's vapor has displaced all the air.
-
Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This moment signifies that the external atmospheric pressure has overcome the vapor pressure of the liquid.
-
Validation: Repeat the heating and cooling cycle to ensure a reproducible measurement.
-
Protocol: Determination of Density using a Pycnometer
-
Rationale: A pycnometer (or specific gravity bottle) provides a highly accurate and reproducible method for determining the density of a liquid by measuring a precise, known volume.
-
Methodology:
-
Cleaning and Calibration: Thoroughly clean a pycnometer with a suitable solvent (e.g., acetone) and dry it completely. Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Water Calibration: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and weigh it (m₂). Calculate the volume of the pycnometer (V) using the known density of water at that temperature (ρ_water): V = (m₂ - m₁) / ρ_water.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, ensuring the temperature is equilibrated to 25 °C. Weigh the filled pycnometer (m₃).
-
Calculation: The mass of the silane is (m₃ - m₁). The density of the this compound (ρ_silane) is then calculated as: ρ_silane = (m₃ - m₁) / V.
-
Trustworthiness: The accuracy of this protocol is self-validating through the initial calibration with a standard (water). For highest accuracy, perform the measurement in triplicate.
-
Quality Control Workflow
A robust quality control workflow is essential before employing this compound in a synthetic campaign. This ensures that the material's physical properties and purity are within the required specifications for the intended application.
Caption: Quality control workflow for this compound.
Safe Handling and Storage
This compound is a highly flammable liquid and vapor with a low flash point of -5 °C.[1][2] It is also classified as an irritant to the skin, eyes, and respiratory system.[2][6] Therefore, stringent safety protocols are mandatory.
-
Handling: All manipulations should be conducted in a certified chemical fume hood.[8][9] Personal protective equipment (PPE), including flame-retardant lab coats, chemical splash goggles, and appropriate gloves (e.g., neoprene or nitrile rubber), must be worn.[1][8] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[8][9]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] Recommended storage is in a freezer at -20°C to minimize vaporization and potential degradation.[1][][10] Store in a well-ventilated, flame-proof area away from heat, sparks, and oxidizing agents.[8][11]
References
- 1. 炔丙基三甲基硅烷 contains 500 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 2. 炔丙基三甲基硅烷 contains 500 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.cn]
- 3. scbt.com [scbt.com]
- 5. トリメチル(プロパルギル)シラン - 2-プロピニル-トリメチルシラン, 3-(トリメチルシリル)プロピン [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. labsolu.ca [labsolu.ca]
- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
- 10. 13361-64-3|Trimethyl(prop-2-yn-1-yl)silane|BLD Pharm [bldpharm.com]
- 11. airgas.com [airgas.com]
An In-depth Technical Guide to the Safe Handling and Application of Trimethyl(propargyl)silane
Introduction
Trimethyl(propargyl)silane, a terminal alkyne building block, is a versatile reagent in modern organic synthesis, finding significant application in pharmaceutical research and materials science.[1][2] Its utility is particularly pronounced in the construction of complex molecular architectures through reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and various coupling reactions.[3] However, its high reactivity and hazardous nature necessitate a thorough understanding of its properties and strict adherence to safe handling protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safe handling, storage, and application of this compound, underpinned by field-proven insights and authoritative references.
Physicochemical and Hazard Profile
A foundational aspect of safely handling any chemical is a comprehensive understanding of its physical and hazardous properties. This compound is a clear, colorless to yellow liquid that is highly flammable and reactive.[4][5] It is crucial to be aware of these properties to mitigate risks in a laboratory setting.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Si | [1][2][4] |
| Molecular Weight | 112.24 g/mol | [1][2][4] |
| Appearance | Clear, colorless to yellow liquid | [4][5] |
| Boiling Point | 91-93 °C (lit.) | [4][5] |
| Density | 0.753 g/mL at 25 °C (lit.) | [4][5] |
| Flash Point | -5 °C (23 °F) - closed cup | [3] |
| Storage Temperature | -20°C | [4][5] |
| Hazard Codes | F (Highly flammable), Xi (Irritant) | [4][5] |
| Hazard Statements | H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | [3] |
Comprehensive Safety and Handling Protocols
The significant hazards associated with this compound, particularly its high flammability and reactivity, demand rigorous safety protocols. The causality behind these stringent measures lies in preventing accidental ignition and exposure to its irritating vapors.
Risk Assessment Workflow
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, a systematic evaluation of the potential hazards and the implementation of appropriate control measures are mandatory.
Caption: A logical workflow for risk assessment before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact and inhalation of vapors. The rationale for each piece of equipment is to provide a barrier against the specific hazards of the chemical.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[3]
-
Hand Protection: Nitrile gloves worn under neoprene or other chemically resistant gloves offer robust protection against skin contact.[6]
-
Body Protection: A flame-resistant lab coat is essential due to the high flammability of the compound.[5]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5] In cases of potential exposure above permissible limits, a respirator with an appropriate filter cartridge (e.g., type ABEK) should be used.[3]
Storage and Handling Best Practices
The primary goal of storage and handling procedures is to prevent contact with ignition sources and incompatible materials.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] The recommended storage temperature is -20°C to maintain stability.[4][5]
-
Inert Atmosphere: Due to its reactivity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions sensitive to air or moisture.
-
Dispensing: Use only non-sparking tools and ground all equipment to prevent static discharge, which can be an ignition source.[6] For transfers, use a syringe or cannula technique to minimize exposure to air.
-
Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Experimental Applications and Methodologies
This compound is a valuable reagent in several synthetic transformations. The following sections provide detailed protocols for some of its key applications, emphasizing the rationale behind the procedural steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient formation of 1,2,3-triazoles. The trimethylsilyl group in this compound can be readily cleaved post-cycloaddition, or the propargyl group can be directly incorporated into the target molecule.
Experimental Workflow for CuAAC
Caption: A typical experimental workflow for a CuAAC reaction using this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the azide starting material (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water). The choice of a water-miscible co-solvent is to ensure the solubility of all reactants and the catalyst system.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1 eq). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[5]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst, facilitating its removal.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired triazole.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] this compound can participate in this reaction to introduce a propargyl moiety.
Detailed Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Reagent Addition: Add the aryl or vinyl halide (1.0 eq) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) dissolved in an appropriate solvent (e.g., THF or DMF). The amine acts as both a base to deprotonate the alkyne and as a solvent.[8]
-
Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Lewis Acid-Mediated Reactions with Electrophiles
Propargylsilanes, including this compound, can react with various electrophiles, such as aldehydes and ketones, in the presence of a Lewis acid to form allenyl or propargyl derivatives.[9] The Lewis acid activates the electrophile towards nucleophilic attack by the alkyne.
Detailed Protocol (Reaction with an Aldehyde):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane) and cool to -78 °C.
-
Lewis Acid Addition: Add a solution of a Lewis acid (e.g., boron trifluoride etherate or titanium tetrachloride, 1.1 eq) dropwise to the cooled aldehyde solution.
-
Silane Addition: Add a solution of this compound (1.2 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up and Purification: Quench the reaction at low temperature by the addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for better control over reactivity and selectivity.
Electrophilic Substitution on the Alkyne
In Lewis acid-mediated reactions, the propargylsilane acts as a nucleophile. The carbon-silicon bond stabilizes a developing positive charge at the β-position (the carbon adjacent to the silicon-bearing carbon) through hyperconjugation.[10] This stabilization directs the electrophilic attack to the γ-carbon of the propargylsilane, leading to the formation of an allenyl product after desilylation.[10]
The Role of the Copper Catalyst in CuAAC
In the copper-catalyzed azide-alkyne cycloaddition, the Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.[5] This intermediate then reacts with the azide in a stepwise manner to form the triazole ring.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. Its versatility in forming new carbon-carbon and carbon-heteroatom bonds makes it invaluable in the synthesis of novel compounds for drug discovery and materials science. However, its utility is matched by its hazardous nature. A thorough understanding of its properties, coupled with strict adherence to the safety and handling protocols outlined in this guide, is paramount for its safe and effective use in the research laboratory. By integrating a culture of safety with a deep understanding of the underlying chemistry, researchers can confidently and responsibly harness the synthetic potential of this important reagent.
References
- 1. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
Methodological & Application
Application Notes & Protocols: A Guide to Polymer Functionalization Using Trimethyl(propargyl)silane
Abstract
The strategic modification of polymers is a cornerstone of modern materials science and pharmaceutical development, enabling the creation of intelligent materials for applications ranging from targeted drug delivery to advanced bio-imaging.[1][2][3] Trimethyl(propargyl)silane (TMPS) has emerged as a powerful and versatile reagent in this field. Its unique structure, featuring a terminal alkyne masked by a sterically accessible trimethylsilyl (TMS) protecting group, provides a gateway to controlled, high-efficiency modifications via "click chemistry."[4] This guide offers a comprehensive overview of the core principles, detailed experimental protocols, and critical insights for leveraging TMPS to install a reactive alkyne handle onto polymer backbones, setting the stage for subsequent functionalization.
Introduction: The Strategic Value of TMPS in Polymer Synthesis
Functionalized polymers are macromolecules engineered with specific chemical groups to achieve programmable interactions within biological or material systems.[2][3] The alkyne functional group, in particular, is of immense value due to its participation in one of the most robust and orthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction allows for the covalent linking of an alkyne-containing polymer with an azide-bearing molecule (such as a drug, peptide, or imaging agent) with exceptional efficiency and specificity.[7]
This compound, with the chemical formula HC≡CCH₂Si(CH₃)₃, serves as an ideal precursor for introducing this functionality. The trimethylsilyl (TMS) group acts as a removable cap on the terminal alkyne. This "protecting group" strategy is crucial for two primary reasons:
-
Preventing Undesired Reactivity: The acidic proton of an unprotected terminal alkyne can interfere with various polymerization conditions or react with other functional groups present on the polymer, leading to side reactions and a lack of control.
-
Enabling Sequential Modification: The TMS group can be selectively removed under mild conditions at a desired stage, unmasking the reactive alkyne for subsequent "clicking" without altering other functionalities on the polymer.[8][9][10]
This guide provides the necessary protocols to successfully perform TMPS-based functionalization, deprotection, and subsequent CuAAC modification.
Safety, Handling, and Storage
Warning: this compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
| Property | Value & Information | Source |
| Physical Form | Clear, colorless liquid | |
| Boiling Point | 91-93 °C | |
| Density | 0.753 g/mL at 25 °C | |
| Flash Point | -5 °C (23 °F) - Highly Flammable | [11] |
| Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [11] |
| Storage | Store in a freezer at -20°C, sealed under a dry, inert atmosphere (e.g., Nitrogen or Argon). | [12] |
| PPE | Chemical safety goggles/faceshield, flame-retardant antistatic protective clothing, chemically resistant gloves. | [11] |
| Handling | Ground/bond container and receiving equipment. Use only non-sparking tools and explosion-proof equipment. | [11] |
Core Concepts and Workflow
The functionalization process using TMPS is a logical, three-stage workflow. First, the protected alkyne is installed onto a polymer backbone. Second, the TMS protecting group is cleaved to reveal the terminal alkyne. Finally, this newly available handle is used for downstream modification via click chemistry.
Caption: High-level workflow for polymer functionalization using TMPS.
Mechanism of TMS Deprotection
The cleavage of the Si-C bond is the critical step that "activates" the polymer for click chemistry. This is typically achieved under mild basic or fluoride-mediated conditions. The use of potassium carbonate (K₂CO₃) in methanol is a widely adopted, efficient, and cost-effective method.[13][14]
The mechanism involves the nucleophilic attack of the methoxide ion (generated from K₂CO₃ and methanol) on the silicon atom, leading to the cleavage of the silicon-alkyne bond and formation of the terminal alkyne.
The CuAAC "Click" Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a powerful ligation reaction that forms a stable 1,2,3-triazole ring, covalently linking the polymer and the molecule of interest. The reaction is highly efficient, tolerates a wide range of functional groups, and can be performed in various solvents, including water.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific polymer's solubility, reactivity, and molecular weight. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Protocol 1: Installation of the TMS-Protected Alkyne Handle
This protocol describes the functionalization of a hypothetical polymer containing a reactive leaving group (e.g., a bromide) with TMPS.
Materials:
-
Polymer with a leaving group (e.g., Poly(styrene-co-vinylbenzyl bromide))
-
This compound (TMPS)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hexanes or other non-solvent for precipitation
-
Standard glassware for inert atmosphere chemistry (Schlenk line, cannulas, etc.)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under Argon, add anhydrous THF.
-
Deprotonation of TMPS: To a separate flask, add NaH (1.2 equivalents relative to the polymer's leaving group). Carefully suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add TMPS (1.5 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will evolve.
-
Functionalization Reaction: In the main reaction flask, dissolve the polymer (1.0 equivalent) in anhydrous THF.
-
Using a cannula, slowly transfer the solution of the deprotonated TMPS (the propargylsilane anion) into the polymer solution at room temperature.
-
Let the reaction stir for 24 hours at room temperature or with gentle heating (e.g., 40-50 °C) to ensure complete reaction.
-
Quenching and Isolation: After 24 hours, cool the reaction to 0 °C and cautiously quench by adding a small amount of methanol to react with any excess NaH.
-
Concentrate the polymer solution under reduced pressure.
-
Re-dissolve the concentrated residue in a minimal amount of a good solvent (e.g., THF, CH₂Cl₂) and precipitate the functionalized polymer by adding it dropwise into a large excess of a stirred non-solvent (e.g., cold hexanes or methanol).[8]
-
Purification: Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent to remove unreacted reagents, and dry under vacuum to a constant weight.
Protocol 2: TMS Group Deprotection
This protocol describes the removal of the TMS group to yield the terminal alkyne-functionalized polymer.[13]
Materials:
-
TMS-protected polymer from Protocol 1
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent for the polymer (e.g., THF or Dichloromethane (DCM))
Procedure:
-
Dissolution: Dissolve the TMS-protected polymer (1.0 g) in a suitable solvent (e.g., 20 mL of THF).
-
Reagent Addition: In a separate flask, prepare a solution of K₂CO₃ (e.g., 0.1 equivalents relative to the TMS groups) in methanol (e.g., 20 mL).[13]
-
Add the K₂CO₃/MeOH solution to the polymer solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.[13] Monitor the reaction by TLC (if applicable) or by taking aliquots for ¹H NMR analysis to check for the disappearance of the TMS peak.
-
Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl) if necessary.
-
Isolation: Isolate the deprotected polymer by precipitation into a non-solvent as described in Protocol 1, Step 9.
-
Collect the polymer by filtration, wash, and dry under vacuum.
Protocol 3: CuAAC "Click" Functionalization
This protocol describes attaching an azide-containing molecule (e.g., Azido-PEG, a fluorescent dye azide) to the alkyne-functionalized polymer.
Materials:
-
Alkyne-functionalized polymer from Protocol 2
-
Azide-containing molecule (N₃-R) (1.1-1.5 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)
-
Sodium ascorbate (0.1-0.2 equivalents)
-
Solvent system (e.g., DMF, THF/water, DMSO)
Procedure:
-
Dissolution: Dissolve the alkyne-functionalized polymer (1.0 equivalent) and the azide-containing molecule (1.2 equivalents) in the chosen solvent or solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in a small amount of water or DMF.
-
Reaction Initiation: Add the sodium ascorbate solution to the polymer/azide mixture first, followed immediately by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete much faster, but overnight stirring ensures high conversion.
-
Purification: The purification method depends on the final product.
-
Precipitation: If the polymer has different solubility properties than the unreacted azide molecule, precipitation can be effective.
-
Dialysis: For water-soluble polymers, dialysis is an excellent method to remove the copper catalyst and excess reagents.
-
Column Chromatography: For smaller polymers, silica gel or size-exclusion chromatography (SEC) can be used.
-
-
After purification, dry the final functionalized polymer under vacuum.
Characterization and Data Interpretation
Confirming the success of each step is critical. A combination of spectroscopic and chromatographic techniques should be employed.
| Stage | Technique | Expected Observation / Key Data Point |
| 1. After TMPS Functionalization | ¹H NMR | Appearance of a sharp singlet at ~0.15 ppm corresponding to the 9 protons of the -Si(CH₃)₃ group. |
| FT-IR | Appearance of a C≡C stretch (weak) around 2175 cm⁻¹ . | |
| 2. After TMS Deprotection | ¹H NMR | Disappearance of the singlet at ~0.15 ppm. Appearance of a new peak for the terminal alkyne proton (-C≡C-H ) at ~2.4 ppm . |
| FT-IR | Shift of the C≡C stretch to ~2100 cm⁻¹ and appearance of a sharp C-H stretch for the terminal alkyne at ~3300 cm⁻¹ . | |
| 3. After CuAAC Reaction | ¹H NMR | Disappearance of the terminal alkyne proton peak at ~2.4 ppm. Appearance of a new peak for the triazole proton at ~7.5-8.0 ppm . Appearance of characteristic peaks from the attached molecule (R-N₃). |
| FT-IR | Disappearance of the azide stretch (N₃) from the reactant at ~2100 cm⁻¹ . | |
| All Stages | GPC / SEC | A shift in the retention time indicates a change in the polymer's hydrodynamic volume (molecular weight). A narrow, monomodal peak should be maintained, indicating no significant crosslinking or degradation. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete TMS Deprotection | Insufficient reaction time or insufficient base. | Increase reaction time to 6-8 hours. Increase the amount of K₂CO₃ to 0.2-0.3 equivalents. For stubborn cases, consider a stronger deprotection agent like tetrabutylammonium fluoride (TBAF) in THF. |
| Low CuAAC "Click" Efficiency | Inactive copper catalyst (oxidized to Cu(II)). Poor solubility of reactants. Steric hindrance around the alkyne. | Use freshly prepared solutions of copper and sodium ascorbate. Ensure the solution is deoxygenated by bubbling with Argon before adding the catalyst. Try a different solvent system (e.g., DMSO) to improve solubility. |
| Polymer Crosslinking/Aggregation | Inter-chain "click" reactions if the polymer has both alkyne and azide groups. Copper-mediated side reactions. | Perform the click reaction under high dilution conditions to favor intra-chain reactions or conjugation with the target molecule. Use a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) catalyst and improve efficiency. |
| Broad or Tailing GPC/SEC Peaks | Polymer degradation during functionalization or deprotection. Strong interaction between the functionalized polymer and the column material. | Use milder reaction conditions (lower temperature, weaker base). Ensure all acidic/basic reagents are fully neutralized before analysis. Change the mobile phase or GPC column. |
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. blog.curapath.com [blog.curapath.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. scispace.com [scispace.com]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. fishersci.com [fishersci.com]
- 12. 13361-64-3|Trimethyl(prop-2-yn-1-yl)silane|BLD Pharm [bldpharm.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Research Portal [researchdiscovery.drexel.edu]
Application Note: GaCl₃-Catalyzed Dehydrogenation with Trimethyl(propargyl)silane
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to Dehydrogenative Coupling
Dehydrogenative coupling reactions represent a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the removal of hydrogen gas.[1] Gallium(III) chloride (GaCl₃), a potent Lewis acid, has emerged as a versatile catalyst for a range of organic transformations, including Friedel-Crafts reactions, cycloisomerizations, and various coupling reactions.[1][2][3] Its strong electrophilic nature allows for the activation of a wide array of substrates. This application note details a novel protocol for GaCl₃-catalyzed dehydrogenation, employing trimethyl(propargyl)silane as a key reagent. This methodology offers a unique approach to the formation of unsaturated compounds, with potential applications in the synthesis of complex molecules and pharmaceutical intermediates.
Theoretical Background: The Synergy of GaCl₃ and an Organosilane
The core of this protocol lies in the synergistic interaction between the Lewis acidic GaCl₃ catalyst and this compound.
Gallium(III) Chloride as a Lewis Acid Catalyst:
Gallium(III) chloride is a hard Lewis acid that readily accepts electron pairs from a variety of donors.[4] In the context of dehydrogenation, GaCl₃ can activate a substrate by coordinating to a Lewis basic site, such as a heteroatom or a π-system. This coordination enhances the electrophilicity of the substrate, making it more susceptible to subsequent chemical transformations. The high solubility of GaCl₃ in many organic solvents further enhances its catalytic activity.[5]
This compound: More Than a Building Block:
This compound is typically recognized as a valuable building block in organic synthesis for the introduction of the propargyl group.[6] However, in this catalytic system, it is proposed to play a crucial role as a hydride acceptor. Organosilanes, in the presence of a strong Lewis acid, can act as effective hydride donors.[7][8] In this dehydrogenation reaction, the this compound is hypothesized to facilitate the removal of a hydride ion from the activated substrate, leading to the formation of an unsaturated product and a reduced silane species. The propargyl group's electronic properties may influence the facility of this hydride transfer.
Proposed Catalytic Cycle
The proposed mechanism for the GaCl₃-catalyzed dehydrogenation with this compound involves a series of well-defined steps, as illustrated in the following diagram:
Figure 1: Proposed catalytic cycle for GaCl₃-catalyzed dehydrogenation.
Step-by-Step Mechanistic Explanation:
-
Activation of the Substrate: The Lewis acidic GaCl₃ coordinates to the substrate, increasing its electrophilicity and weakening the C-H bond targeted for cleavage.
-
Hydride Abstraction: The activated substrate-GaCl₃ complex interacts with this compound. The silane acts as a hydride acceptor, abstracting a hydride ion (H⁻) from the substrate.
-
Product Formation and Catalyst Regeneration: The loss of the hydride leads to the formation of the dehydrogenated product. The resulting silylium cation is subsequently quenched, and the GaCl₃ catalyst is regenerated, allowing it to enter a new catalytic cycle.
Experimental Protocols
This section provides a general, step-by-step protocol for conducting the GaCl₃-catalyzed dehydrogenation with this compound. Researchers should note that optimal conditions may vary depending on the specific substrate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Gallium(III) chloride (GaCl₃) | Anhydrous, 99.99% | Sigma-Aldrich | Handle under inert atmosphere. |
| This compound | 98% | Alfa Aesar | Store under inert atmosphere. |
| Substrate | As required | Various | Ensure dryness and purity. |
| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | DriSolv® or equivalent | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Inert Gas (Argon or Nitrogen) | High purity | Airgas |
Experimental Workflow Diagram:
Figure 2: General experimental workflow for the dehydrogenation reaction.
Step-by-Step Protocol:
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a condenser connected to an inert gas line, add the substrate (1.0 mmol).
-
Dissolve the substrate in the chosen anhydrous solvent (5 mL).
-
-
Addition of Catalyst and Reagent:
-
Under a positive pressure of inert gas, add GaCl₃ (0.05 mmol, 5 mol%) to the reaction mixture. Stir for 5-10 minutes to allow for coordination.
-
Slowly add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reaction Quenching and Workup:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Caution: Quenching may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Applications in Drug Development
The introduction of unsaturation into molecular scaffolds is a critical strategy in drug design and development. Dehydrogenation reactions can lead to the formation of alkenes, alkynes, and aromatic systems, which can significantly impact the pharmacological properties of a molecule. This GaCl₃-catalyzed dehydrogenation protocol offers a novel tool for medicinal chemists to:
-
Introduce conformational rigidity: The formation of double or triple bonds can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for a biological target.
-
Modify metabolic stability: The presence of unsaturation can alter the metabolic profile of a drug candidate, potentially blocking sites of metabolic oxidation.
-
Access novel chemical space: This methodology can provide access to unsaturated analogs of existing drug molecules, allowing for the exploration of new structure-activity relationships.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst (hydrolyzed GaCl₃) | Ensure anhydrous conditions and use freshly opened or properly stored GaCl₃. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Substrate incompatibility | Consider alternative Lewis acids or dehydrogenation methods. | |
| Formation of side products | Non-selective reaction | Optimize reaction conditions (temperature, catalyst loading, reaction time). |
| Decomposition of substrate or product | Run the reaction at a lower temperature or for a shorter duration. | |
| Difficulty in product isolation | Co-elution with starting material or byproducts | Optimize the chromatographic purification method (e.g., different eluent system, gradient elution). |
Conclusion
The GaCl₃-catalyzed dehydrogenation using this compound presents a promising and innovative approach for the synthesis of unsaturated organic molecules. The strong Lewis acidity of GaCl₃, combined with the unique role of the organosilane, provides a powerful catalytic system with potential applications across various fields of chemical synthesis, particularly in the development of novel therapeutic agents. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this valuable synthetic methodology.
References
- 1. Acceptorless cross-dehydrogenative coupling for C(sp3)-H heteroarylation mediated by a heterogeneous GaN/ketone photocatalyst/photosensitizer system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GaCl3-catalyzed allenyne cycloisomerizations to allenenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. persweb.wabash.edu [persweb.wabash.edu]
- 4. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress towards ionic hydrogenation: Lewis acid catalyzed hydrogenation using organosilanes as donors of hydride ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organosilane Chemistry [chemistry.msu.edu]
Trimethyl(propargyl)silane as a terminal alkyne building block in synthesis
An In-Depth Guide to Trimethyl(propargyl)silane as a Terminal Alkyne Building Block in Synthesis
Introduction: The Strategic Advantage of this compound
In the landscape of modern organic synthesis, the strategic introduction of the ethynyl moiety is a cornerstone for constructing complex molecular architectures, particularly in pharmaceutical and materials science. This compound, also known as 3-(trimethylsilyl)propyne, has emerged as a highly versatile and valuable building block for this purpose.[1][2] Its utility stems from the dual nature of the trimethylsilyl (TMS) group. On one hand, it serves as a robust protecting group for the terminal alkyne's acidic proton, rendering the molecule stable to a wide range of non-acidic reagents and reaction conditions. On the other hand, the silicon atom profoundly influences the reactivity of the adjacent propargylic position, enabling a unique set of transformations that are inaccessible to simple terminal alkynes.
This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and the mechanistic rationale behind its use. We will delve into its role in fundamental transformations such as cross-coupling and cycloaddition reactions, as well as its more nuanced reactivity as a precursor to valuable allenylsilane intermediates.
Key Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Si[2] |
| Molecular Weight | 112.24 g/mol [2] |
| Appearance | Clear, colorless liquid[3][4] |
| Boiling Point | 91-93 °C[3][4] |
| Density | 0.753 g/mL at 25 °C[3][4] |
| CAS Number | 13361-64-3[2] |
Note: This reagent is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
Section 1: The Trimethylsilyl Group as a Removable Linchpin
The most fundamental application of the TMS group on an alkyne is as a protecting group.[5] The acidic proton of a terminal alkyne can interfere with many organometallic reactions or react undesirably with basic reagents. Silylation effectively masks this reactivity. Subsequently, the C-Si bond can be selectively cleaved under mild conditions to liberate the terminal alkyne, a process known as protodesilylation.[5][6] This protection-deprotection strategy allows for the sequential and controlled functionalization of molecules.
Core Concept: Selective Deprotection
The stability of the silyl group is tunable. While a trimethylsilyl (TMS) group is relatively labile, bulkier groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) offer greater stability. This differential stability allows for selective deprotection. For instance, a TMS group can be cleaved with mild base while a TIPS group on the same molecule remains intact, enabling orthogonal chemical strategies.[5][6]
Protocol 1: Mild Base-Catalyzed Protodesilylation
This method is highly effective for removing TMS groups and is valued for its simplicity and the use of inexpensive reagents.[7]
Reaction: R-C≡C-TMS → R-C≡C-H
Materials:
-
Trimethylsilyl-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (0.1 - 0.5 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trimethylsilyl-protected alkyne (e.g., 10 mmol) in methanol (50-100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (e.g., 0.54 g, 3.9 mmol for a 31.5 mmol scale reaction) to the solution.[7]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-3 hours.[7]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (or diethyl ether) and water.
-
Separate the organic layer. Wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the terminal alkyne.
Causality and Insights:
-
Why K₂CO₃/MeOH? The methoxide ion, generated in equilibrium from methanol and potassium carbonate, is the active nucleophile that attacks the silicon atom. The resulting pentacoordinate silicon intermediate readily undergoes C-Si bond cleavage. This method is significantly milder than fluoride-based methods and tolerates a wider array of functional groups.[5][8]
-
Monitoring is Crucial: While effective, prolonged reaction times can sometimes lead to side reactions or degradation of sensitive substrates.[7] Therefore, careful monitoring is recommended to stop the reaction upon consumption of the starting material.
Section 2: Building Molecular Scaffolds via Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[9] This reaction forges a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne.[10] Using the silyl-protected alkyne circumvents the common issue of alkyne homocoupling (Glaser coupling), which plagues reactions with unprotected terminal alkynes, especially in the presence of copper co-catalysts.
Mechanism: The Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination step, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center.[10]
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol 2: Sonogashira Coupling with this compound
Reaction: Ar-I + HC≡C-CH₂-TMS → Ar-C≡C-CH₂-TMS
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the aryl iodide (e.g., 5 mmol), Pd(PPh₃)₂Cl₂ (e.g., 0.05 mmol, 70 mg), and CuI (e.g., 0.1 mmol, 19 mg).
-
Add the solvent (e.g., 20 mL THF) followed by the base (e.g., 10 mL TEA).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add this compound (e.g., 6.0 mmol, 0.85 mL) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired coupled product.
Causality and Insights:
-
Why use the silylated alkyne? As mentioned, it prevents homocoupling. After the Sonogashira reaction, the TMS group can be selectively removed using Protocol 1 to yield a terminal aryl- or vinyl-substituted alkyne, ready for further transformations.[11]
-
Copper-Free Variants: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed.[10] These often require a different base (e.g., Cs₂CO₃, TBAF) and palladium ligand system but can be highly effective.[12]
Section 3: Forging Rings with "Click" Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, is a powerful method for creating 1,4-disubstituted 1,2,3-triazoles.[13][14] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups. This compound serves as an ideal alkyne partner in this transformation, leading to the formation of 4-(trimethylsilyl)methyl-1,2,3-triazoles.[3][4]
Mechanism: The CuAAC Reaction
The CuAAC reaction proceeds via a mechanism distinct from the thermal Huisgen cycloaddition, which often gives mixtures of regioisomers.[13] In the catalyzed version, Cu(I) first coordinates with the terminal alkyne to form a copper acetylide. This species then reacts with the organic azide, passing through a six-membered copper-containing intermediate before collapsing to the triazole product and regenerating the Cu(I) catalyst.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: CuAAC with this compound
Reaction: R-N₃ + HC≡C-CH₂-TMS → 1-R-4-(CH₂TMS)-1,2,3-Triazole
Materials:
-
Organic azide (1.0 equiv)
-
This compound (1.0 - 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
Procedure:
-
In a vial or flask, dissolve the organic azide (e.g., 2 mmol) in the t-butanol/water solvent mixture (e.g., 10 mL).
-
Add this compound (e.g., 2.2 mmol, 0.31 mL).
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.02 mmol, 5 mg in 0.5 mL water) and sodium ascorbate (e.g., 0.1 mmol, 20 mg in 0.5 mL water).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The mixture may turn cloudy or colored.
-
Stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Causality and Insights:
-
Why CuSO₄/Sodium Ascorbate? This is the most common and robust system for generating the active Cu(I) catalyst in situ.[14] Sodium ascorbate reduces Cu(II) to Cu(I), which is then available to participate in the catalytic cycle.
-
The Triazole Product: The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that is often isosteric to an amide bond. It can participate in hydrogen bonding and dipole-dipole interactions, making it a highly valuable functional group in medicinal chemistry and materials science.[14]
Section 4: Advanced Applications as an Allene Synthon
Beyond its role as a protected alkyne, this compound is a powerful precursor to allenes through an Sₑ2' (substitution, electrophilic, bimolecular, with rearrangement) reaction.[15] When reacted with an electrophile (E⁺), typically activated by a Lewis acid, the attack occurs at the terminal alkyne carbon (the γ-position relative to silicon), with concomitant migration of the double bond and loss of the silyl group, to furnish a substituted allene.[16]
This reactivity also allows propargylsilanes to function as stable, easy-to-handle equivalents of gaseous allene in transition metal-catalyzed cycloadditions, such as the rhodium-catalyzed [5+2] cycloaddition.[17][18]
Workflow: Propargylsilane to Allene Transformation
Caption: General workflow for the synthesis of allenes from this compound.
Protocol 4: Lewis Acid-Mediated Synthesis of an Allenyl Ketone
Reaction: R-COCl + HC≡C-CH₂-TMS → R-CO-CH=C=CH₂
Materials:
-
This compound (1.2 equiv)
-
Acid chloride (R-COCl) (1.0 equiv)
-
Lewis acid (e.g., Titanium tetrachloride (TiCl₄) or Aluminum chloride (AlCl₃)) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and an inert gas inlet.
-
Dissolve the acid chloride (e.g., 10 mmol) in anhydrous DCM (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., TiCl₄, 11 mmol, 1.1 mL of 1.0 M solution in DCM) dropwise. Stir for 15 minutes.
-
Add this compound (e.g., 12 mmol, 1.7 mL) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and continue stirring until both layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the allenyl ketone.
Causality and Insights:
-
Role of the Lewis Acid: The Lewis acid is critical. It coordinates to the electrophile (in this case, the acid chloride), dramatically increasing its reactivity and facilitating the Sₑ2' pathway.
-
Regioselectivity: The reaction is highly regioselective. The silicon atom directs the incoming electrophile to the γ-position, providing a reliable method for synthesizing terminal allenes, which are themselves highly versatile synthetic intermediates.[19][20]
Conclusion
This compound is far more than a simple protected alkyne. It is a multifaceted building block that offers chemists a reliable and versatile tool for a wide range of synthetic challenges. Its ability to engage in robust cross-coupling and cycloaddition reactions, coupled with its unique capacity to act as a stable allene synthon, secures its place as an indispensable reagent in the modern synthetic chemist's toolbox. The protocols and insights provided herein serve as a foundation for researchers, scientists, and drug development professionals to harness the full potential of this powerful molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 炔丙基三甲基硅烷 contains 500 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry [organic-chemistry.org]
- 14. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate determinations of the extent to which the SE2′ reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Propargyltrimethylsilanes as Allene Equivalents in Transition Metal-Catalyzed [5 + 2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
The Strategic Deployment of Trimethyl(propargyl)silane in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both stability and versatile reactivity is paramount. Trimethyl(propargyl)silane [CH≡CCH₂Si(CH₃)₃], a seemingly simple yet potent building block, has emerged as a cornerstone reagent in medicinal chemistry.[1] Its unique combination of a terminal alkyne, masked by a sterically accessible protecting group, and a propargylic position amenable to further functionalization, provides chemists with a powerful tool for the synthesis of complex and biologically active molecules.[2][3]
This guide provides an in-depth exploration of the applications of this compound, moving beyond mere procedural descriptions to elucidate the strategic rationale behind its use. We will delve into its role in bioorthogonal chemistry, the construction of heterocyclic scaffolds, and its utility as a precursor for propargyl and allenyl moieties that can serve as key pharmacophoric elements. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles to ensure their successful implementation in a research setting.
Core Applications in Medicinal Chemistry
The utility of this compound stems from two primary features: the reactivity of the terminal alkyne after deprotection and the influence of the trimethylsilyl group on the molecule's properties and reactivity. This allows for its application in several key areas of drug discovery and development.
A Linchpin in Bioorthogonal and "Click" Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized bioconjugation and the rapid synthesis of compound libraries.[4][5] this compound serves as a stable, readily available source of a terminal alkyne for this transformation. The trimethylsilyl (TMS) group acts as a protecting group, preventing the acidic alkyne proton from interfering with other synthetic steps.[6] Its removal under mild conditions unmasks the reactive terminal alkyne precisely when needed for the click reaction.[7][8]
This strategy is frequently employed to link molecular fragments, such as a pharmacophore to a solubilizing group, a targeting moiety to a payload, or to create libraries of compounds for high-throughput screening. The resulting 1,2,3-triazole ring is not merely a linker; it is metabolically stable and can act as a bioisostere for amide bonds, participating in hydrogen bonding and dipole interactions with biological targets.[4][9]
Workflow: From Protected Alkyne to Triazole Conjugate
The following workflow illustrates the typical sequence for utilizing this compound in a click chemistry conjugation strategy.
Caption: General workflow for using this compound.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is a versatile synthon for constructing these vital molecular frameworks. For instance, it can participate in annulation reactions to form substituted quinolines and other nitrogen-containing heterocycles.[10][11][12] The propargyl group can be strategically incorporated into a molecule and then induced to cyclize, often through transition-metal catalysis, to generate diverse heterocyclic systems.
Introduction of Allenyl and Propargyl Pharmacophores
The propargyl and allenyl groups are valuable pharmacophores in their own right.[13][14][15] They can act as bioisosteres for other functional groups, introduce conformational rigidity, and participate in specific interactions with enzyme active sites.[16][17][18] this compound, through Lewis acid-mediated reactions, can be used to introduce the γ-allenyl group into molecules, as demonstrated in the synthesis of γ-allenyl-GABA analogues.[10][11] The ability to generate these reactive and structurally unique moieties provides a pathway to novel chemical matter with potentially improved pharmacological profiles.
Experimental Protocols
The following protocols are presented to be self-validating, with explanations for key steps and expected outcomes. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20][21] This protocol details the coupling of an aryl iodide with this compound. The TMS group remains intact under these conditions.[19]
Objective: To synthesize a TMS-protected propargylated aromatic compound.
Materials:
-
Aryl iodide (1.0 eq)
-
This compound (1.5 eq)[]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (or toluene) to dissolve the solids, followed by triethylamine (3.0 eq). The volume of solvent should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration of the aryl iodide).
-
Add this compound (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC or LC-MS until the starting aryl iodide is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and amine salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired TMS-protected product.
Causality and Insights:
-
Catalyst System: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[21]
-
Base: Triethylamine acts as a base to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne in situ for the copper acetylide formation.
-
Excess Alkyne: A slight excess of this compound is used to ensure complete consumption of the more valuable aryl iodide.
| Parameter | Condition | Typical Yield Range |
| Catalyst Loading | 2 mol% Pd, 4 mol% CuI | 85-95% |
| Solvent | THF | 80-90% |
| Temperature | Room Temperature | 75-85% |
| Temperature | 50 °C | 90-98% |
Protocol 2: TMS Deprotection of Propargyl Silanes
This protocol describes a mild and efficient method for the removal of the TMS group to reveal the terminal alkyne, a critical step before subsequent reactions like the CuAAC.[7][8]
Objective: To deprotect the TMS-alkyne to generate a terminal alkyne.
Materials:
-
TMS-protected alkyne (from Protocol 1) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq)
-
Methanol (for K₂CO₃) or THF (for TBAF)
Procedure (Method A: Potassium Carbonate):
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot. The reaction is typically complete within 1-4 hours.[6]
-
Once complete, neutralize the mixture with 1 M HCl (aq) until pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected terminal alkyne.
Procedure (Method B: TBAF):
-
Dissolve the TMS-protected alkyne (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF (1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purification by column chromatography may be necessary.
Causality and Insights:
-
K₂CO₃/Methanol: This is a mild, cost-effective method. The methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom.[6]
-
TBAF: The fluoride ion has a very high affinity for silicon, making TBAF a potent and rapid deprotecting agent.[23] It is often used when the substrate is sensitive to basic conditions or when faster reaction times are desired.
Mechanism: Fluoride-Mediated TMS Deprotection
The following diagram illustrates the widely accepted mechanism for the cleavage of the silicon-carbon bond by a fluoride source.
Caption: Mechanism of TMS deprotection using fluoride.
Conclusion
This compound is a testament to the power of a well-designed chemical tool. Its stability, coupled with the predictable and high-yielding reactivity of its masked alkyne functionality, secures its place in the medicinal chemist's arsenal. From the rapid assembly of compound libraries via click chemistry to the strategic construction of complex heterocyclic cores, this reagent facilitates the exploration of chemical space with efficiency and precision. The protocols and insights provided herein are intended to empower researchers to confidently and creatively apply this compound in their pursuit of the next generation of therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of click chemistry in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. This compound BHT 500ppm stabilizer 13361-64-3 [sigmaaldrich.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. researchgate.net [researchgate.net]
- 13. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Bioisosteres | TCI AMERICA [tcichemicals.com]
- 19. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 20. DSpace [repository.kaust.edu.sa]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 23. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethyl(propargyl)silane Synthesis
Welcome to the technical support center for the synthesis of trimethyl(propargyl)silane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate the common challenges associated with this synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, utilized in click chemistry, and for the introduction of propargyl groups into various molecules.[1][2] The most common synthetic route involves the reaction of a propargyl Grignard reagent with chlorotrimethylsilane. While seemingly straightforward, this reaction is often plagued by side reactions that significantly reduce the yield and complicate purification. The primary culprits are the formation of Wurtz coupling byproducts and the rearrangement of the propargyl Grignard reagent to its allenyl isomer. This guide will provide you with the expertise to mitigate these issues and achieve a successful synthesis.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Overall Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
-
Wurtz Coupling: This is a major side reaction where the propargyl Grignard reagent reacts with the unreacted propargyl bromide, forming a dimer.[3][4]
-
Mechanism: R-MgX + R-X → R-R + MgX₂
-
Solution:
-
Slow Addition: Add the propargyl bromide solution dropwise to the magnesium turnings. A high local concentration of the halide increases the likelihood of the Wurtz reaction.[4][5]
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and use a cooling bath to prevent overheating, which accelerates the Wurtz coupling.[5][6]
-
Solvent Choice: While THF is a common solvent, diethyl ether can sometimes suppress Wurtz coupling to a greater extent.[3]
-
-
-
Grignard Reagent Degradation: Grignard reagents are sensitive to moisture and air.
-
Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, preventing the reaction from initiating.
-
Solution:
-
Activation: Activate the magnesium turnings before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color and gentle bubbling indicates initiation.
-
-
Issue 2: Presence of a Significant Isomeric Impurity
Symptom: GC-MS or NMR analysis reveals the presence of a significant amount of an isomer, allenyltrimethylsilane.
Potential Cause & Solution:
-
Propargyl-Allenyl Rearrangement: The propargyl Grignard reagent can exist in equilibrium with the allenyl Grignard reagent. The allenyl isomer can then react with chlorotrimethylsilane to form the undesired allenyltrimethylsilane.[8]
-
Mechanism: HC≡C-CH₂MgBr ⇌ H₂C=C=CHMgBr
-
Solution:
-
Issue 3: Difficulty in Purifying the Final Product
Symptom: Fractional distillation does not effectively separate the desired product from impurities.
Potential Causes & Solutions:
-
Close Boiling Points: The boiling points of this compound (91-93 °C) and potential byproducts like the Wurtz dimer or the allenyl isomer may be close, making separation by simple distillation challenging.[2]
-
Solution:
-
Efficient Fractional Distillation: Use a longer, well-insulated distillation column (e.g., a Vigreux or packed column) to improve separation efficiency.
-
Careful Fraction Collection: Collect narrow boiling point fractions and analyze each fraction by GC-MS or NMR to identify the purest fractions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF can sometimes promote Wurtz coupling more than diethyl ether, so for problematic reactions, switching to diethyl ether may be beneficial.[3]
Q2: How can I confirm the formation of the Grignard reagent?
A2: Visual cues include the disappearance of the magnesium turnings and a gentle reflux. For a quantitative measure, a sample can be withdrawn, quenched with a known amount of iodine, and the remaining iodine back-titrated.
Q3: What are the key safety precautions for this reaction?
A3:
-
Propargyl bromide is toxic and a lachrymator; handle it in a well-ventilated fume hood.[10][11]
-
Grignard reagents are pyrophoric and react violently with water. All operations must be carried out under strictly anhydrous and inert conditions.[7][12]
-
Ethers are highly flammable. Ensure there are no open flames in the vicinity.[7]
Q4: Can I use an alternative to the Grignard reaction?
A4: Yes, an alternative route involves the deprotonation of propyne with an organolithium reagent like n-butyllithium, followed by quenching with chlorotrimethylsilane. This method can sometimes offer higher selectivity.[13]
Q5: How do I handle and quench organolithium reagents safely?
A5: Organolithium reagents are extremely pyrophoric and reactive.[4][5]
-
Handling: Always handle them under an inert atmosphere using a syringe or cannula techniques.[3]
-
Quenching: Unused reagents should be quenched by slow addition to a cold (-78 °C) solution of a proton source like isopropanol in an inert solvent. After the initial reaction subsides, methanol and then water can be slowly added.[6][14]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.43 g | 0.10 |
| Propargyl Bromide | 118.96 | 11.9 g (8.4 mL) | 0.10 |
| Chlorotrimethylsilane | 108.64 | 10.9 g (12.7 mL) | 0.10 |
| Anhydrous Diethyl Ether | - | 150 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and coats the magnesium. Cool to room temperature.
-
Grignard Formation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of propargyl bromide in 50 mL of anhydrous diethyl ether. Add a small portion of the propargyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining propargyl bromide solution dropwise over 1-2 hours, maintaining a gentle reflux. A cooling bath may be necessary.
-
Reaction with Chlorotrimethylsilane: After the addition of propargyl bromide is complete, continue stirring for an additional hour. Cool the reaction mixture to 0 °C in an ice bath. Add the chlorotrimethylsilane dropwise from the addition funnel over 30 minutes.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction boiling at 91-93 °C.
Protocol 2: Synthesis via Lithiation of Propyne
This method offers an alternative to the Grignard route.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propyne (condensed) | 40.07 | ~4.0 g | ~0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 40 mL | 0.10 |
| Chlorotrimethylsilane | 108.64 | 10.9 g (12.7 mL) | 0.10 |
| Anhydrous THF | - | 100 mL | - |
Procedure:
-
Apparatus Setup: Set up a flame-dried, three-necked flask with a magnetic stirrer, a low-temperature thermometer, a nitrogen/argon inlet, and a septum.
-
Propyne Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Condense propyne gas into the flask until the desired amount is collected.
-
Lithiation: Slowly add n-butyllithium via syringe to the stirred solution of propyne in THF at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Silylation: Add chlorotrimethylsilane dropwise via syringe. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Process: Diagrams
Grignard Synthesis Workflow
References
- 1. scbt.com [scbt.com]
- 2. 炔丙基三甲基硅烷 contains 500 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgosolver.com [orgosolver.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
Side reactions of trimethyl(propargyl)silane and how to avoid them
Welcome to the technical support center for trimethyl(propargyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions, troubleshoot effectively, and achieve reliable results.
Frequently Asked Questions (FAQs)
Question 1: My this compound assay shows impurities even before use, or performance degrades over time. What's happening and how can I ensure reagent quality?
Answer: This is a common issue related to the inherent stability of this compound. The molecule is susceptible to degradation through several pathways, even during storage.
Root Causes:
-
Isomerization: this compound can exist in equilibrium with its isomeric form, trimethyl(allenyl)silane.[1] This rearrangement can be catalyzed by trace impurities (acidic or basic) on glassware or in solvents.
-
Oligomerization/Polymerization: Terminal alkynes, especially when heated or exposed to certain metals or oxygen, can undergo oligomerization. Commercial suppliers often add inhibitors like Butylated Hydroxytoluene (BHT) to mitigate this.[2]
-
Hydrolysis: The presence of moisture can lead to slow hydrolysis of the silane, though this is less common under anhydrous storage conditions.[3]
Best Practices for Handling and Storage:
-
Procurement: Purchase from reputable suppliers who provide a certificate of analysis and specify the type and concentration of stabilizers (e.g., 500 ppm BHT).
-
Inert Atmosphere: Always handle and store the reagent under an inert atmosphere (Nitrogen or Argon). Oxygen can promote polymerization.
-
Temperature: Store at the recommended temperature, typically -20°C, to minimize thermal degradation and isomerization.[4]
-
Purification: If you suspect degradation, the reagent can be purified by distillation. However, this should be done cautiously under vacuum and an inert atmosphere, as it will remove the non-volatile stabilizer (BHT). The purified material should be used immediately.
Question 2: I'm observing significant cleavage of the C-Si bond (desilylation) in my reaction. Why is my silyl group being lost and how do I prevent it?
Answer: Desilylation is a primary side reaction pathway for many organosilanes, including this compound. This occurs when the C(sp³)–Si bond is cleaved, typically replaced by a proton from the reaction medium (protodesilylation).
Mechanistic Insights: Unlike trimethylsilyl (TMS) protected alkynes where the silyl group is directly on the C(sp) carbon and highly labile[5], the propargyl silane features a more robust C(sp³)–Si bond. However, this bond is still susceptible to cleavage, particularly under conditions that can stabilize an adjacent carbocation or carbanion.
Common Causes & Troubleshooting Solutions:
| Condition | Plausible Mechanism | Recommended Solution |
| Strongly Acidic (e.g., TFA, HCl) | Protonation of the alkyne can facilitate cleavage of the C-Si bond. Strong Lewis acids can also coordinate to the alkyne, promoting desilylation.[6] | Buffer the reaction if possible. Use milder Lewis acids (e.g., ZnCl₂, TiCl₄ at low temperatures) or consider acid-free reaction conditions. |
| Strongly Basic (e.g., n-BuLi, LDA) | Strong bases can deprotonate the terminal alkyne. While direct C-Si cleavage by bases is less common for this substrate, subsequent reaction steps or workup conditions might facilitate it.[7][8] | Use a slight excess of base to ensure full deprotonation before adding an electrophile. Consider milder bases like K₃PO₄ or Et₃N if applicable.[9] |
| Nucleophilic Catalysts (e.g., Fluoride Ions) | Fluoride sources (e.g., TBAF, CsF) are known to cleave C-Si bonds due to the high strength of the Si-F bond.[10][11] | If fluoride is required for another step (e.g., removing a different silyl protecting group), use stoichiometric amounts at low temperatures (-20°C to 0°C) and carefully monitor the reaction. |
| Aqueous/Protic Workup | If the reaction mixture is acidic or basic, the aqueous workup can provide the proton source for protodesilylation. | Neutralize the reaction mixture carefully with a buffered solution or saturated NaHCO₃/NH₄Cl before extraction. Minimize contact time with the aqueous phase. |
Question 3: My reaction is producing a mixture of propargyl and allenyl products. How can I control this regioselectivity?
Answer: The formation of allenylsilanes alongside or instead of propargylsilanes stems from the fundamental reactivity of the propargylsilane moiety. Electrophilic attack can occur at the γ-carbon (C3 of the propargyl system), leading to an SE2' reaction and rearrangement.[7][12]
Controlling the Propargyl vs. Allenyl Pathway:
The choice of electrophile, catalyst, and reaction conditions determines the regiochemical outcome.
-
Lewis Acid Mediation: Strong Lewis acids often favor the formation of allenyl products by promoting the SE2' pathway. For instance, the reaction of this compound with aldehydes or lactams mediated by Lewis acids frequently yields allenyl derivatives.[13]
-
Gold Catalysis: Gold(I) catalysts can activate the alkyne, and subsequent nucleophilic attack on a carbonyl compound can be directed to form either propargyl or allenyl products, sometimes leading to cyclized dihydrofurans.[12][14]
-
Steric Hindrance: Bulky electrophiles may favor attack at the less hindered terminal carbon of the alkyne, preserving the propargyl structure.
Below is a diagram illustrating the divergent pathways.
Caption: Divergent SE2 and SE2' pathways for propargylsilane reactions.
Troubleshooting Workflow
If you encounter an unexpected result, such as low yield or a mixture of products, use the following diagnostic workflow to identify the root cause.
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocol: Minimizing Side Reactions in a Migratory Sonogashira Coupling
This protocol for synthesizing a propargyl silane from a terminal alkyne is adapted from literature and includes specific checkpoints to avoid common side reactions.[7][8]
Objective: To synthesize a functionalized propargyl silane while minimizing desilylation and isomerization.
Materials:
-
Phenylacetylene (model terminal alkyne)
-
8-bromo-1-(trimethylsilylmethyl)naphthalene (silylmethyl donor)
-
Palladium(II) acetate (Pd(OAc)₂)
-
DavePhos (ligand)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, freshly distilled over CaH₂)
-
Toluene (anhydrous, degassed)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of Argon. Maintain this atmosphere throughout the reaction. Causality: Prevents oxygen from degrading the catalyst and substrate.
-
Reagent Addition: To the flask, add Pd(OAc)₂ (2 mol%), DavePhos (4 mol%), and CuI (5 mol%). Evacuate and backfill with Argon three times.
-
Solvent and Base: Add anhydrous, degassed toluene via syringe, followed by freshly distilled triethylamine. Stir for 10 minutes at room temperature to allow for catalyst pre-formation. Causality: Using a dry, non-nucleophilic amine base minimizes the risk of alkyne isomerization (zipper reaction) and potential desilylation.
-
Substrate Addition: Add 8-bromo-1-(trimethylsilylmethyl)naphthalene (1.0 equiv) followed by phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. Causality: Monitoring prevents running the reaction for an unnecessarily long time, which can increase the likelihood of side reactions.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of Celite to remove catalyst residues.
-
Extraction: Wash the filtrate with saturated aq. NH₄Cl (to remove the amine base) and then with brine. Causality: A neutral or slightly acidic wash prevents base-catalyzed isomerization during workup.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. This compound BHT 500ppm stabilizer 13361-64-3 [sigmaaldrich.com]
- 2. Cas 13361-64-3,PROPARGYLTRIMETHYLSILANE | lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 8. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propargylsilanes as Reagents for Synergistic Gold(I)-Catalyzed Propargylation of Carbonyl Compounds: Isolation and Characterization of σ-Gold(I) Allenyl Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound BHT 500ppm stabilizer 13361-64-3 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Trimethyl(propargyl)silane Reactions
Welcome to the technical support center for the purification of products derived from trimethyl(propargyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered when working with this versatile reagent. Here, we provide field-proven insights, detailed troubleshooting guides, and robust protocols in a direct question-and-answer format to ensure the integrity and purity of your synthesized compounds.
Introduction: The Purification Challenge
This compound is a valuable building block in organic synthesis, frequently employed in reactions like the Sonogashira coupling to introduce a propargyl group. While these reactions are powerful, the subsequent purification of the silylated products can be challenging. Common issues include the removal of catalyst residues (both palladium and copper), elimination of amine base and its salts, and separation from reaction byproducts such as homocoupled alkynes (Glaser products). Furthermore, the trimethylsilyl (TMS) group itself can be labile, introducing the risk of unintended desilylation during purification.[1] This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction mixture is a black, heterogeneous mess. How do I even begin the workup?
A1: The black precipitate is likely palladium black, resulting from the decomposition of the palladium catalyst. This, along with inorganic salts, should be removed before any aqueous extraction to prevent emulsion formation.
-
Initial Step: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter it through a pad of Celite®. This will remove the insoluble palladium black and most of the copper salts.[2] Wash the Celite pad thoroughly with the same solvent to ensure your product is not retained.
Q2: I'm struggling to remove the amine base (e.g., triethylamine) and its salts during the aqueous workup. What is the best approach?
A2: Amine salts, such as triethylammonium halide, are often soluble in both organic and aqueous layers, complicating simple liquid-liquid extractions. An acidic wash is the most effective method.
-
Protocol: After the initial filtration, transfer the organic filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
A dilute aqueous acid solution (e.g., 5% HCl or saturated ammonium chloride solution) to protonate the excess amine, rendering it water-soluble.[3]
-
Water to remove any remaining acid.
-
Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Brine to remove the bulk of the water from the organic layer.
-
Q3: I see a significant amount of a byproduct with a similar polarity to my desired product. I suspect it's the homocoupled alkyne (Glaser product). How can I separate them?
A3: The homocoupling of the terminal alkyne starting material is a common side reaction, especially in the presence of oxygen and copper catalysts.[4] These dimeric byproducts often have similar polarity to the desired cross-coupled product, making chromatographic separation difficult.
-
Prevention is Key: The best strategy is to minimize its formation by rigorously degassing all solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[4]
-
Separation Strategy: If formed, careful flash column chromatography is required. You may need to screen several solvent systems and potentially use a shallow gradient to achieve separation. Refer to the Flash Chromatography Troubleshooting Guide below for more details.
Q4: Is my trimethylsilyl-containing product stable to silica gel chromatography?
A4: Not always. The trimethylsilyl (TMS) group on an alkyne can be labile, and the slightly acidic nature of standard silica gel can cause partial or complete desilylation during chromatography.[1]
-
Quick Stability Test (2D TLC): Spot your crude product on a TLC plate. Run the plate in your chosen eluent. After the run, turn the plate 90 degrees and re-run it in the same eluent. If the compound is stable, the spot will move to a new position along the diagonal. If it decomposes, you will see new spots appearing below the diagonal.
-
Solution: If your compound is unstable, you can neutralize the silica gel. This is done by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.[5] Alternatively, using neutral alumina as the stationary phase can be an option.
Troubleshooting Guides
This section provides a deeper dive into specific purification problems, offering causal explanations and step-by-step solutions.
Issue 1: Persistent Catalyst Contamination in the Final Product
Even after initial filtration and workup, trace amounts of palladium and copper can remain, which is particularly problematic in pharmaceutical applications.
Problem: Brown or grey tinge to the purified product; analytical data (e.g., ICP-MS) shows unacceptable levels of palladium or copper.
Causality: Finely dispersed or soluble catalyst species are not effectively removed by simple filtration or extraction.
Troubleshooting Workflow:
Caption: Decision workflow for removing catalyst residues.
Detailed Protocols:
-
Palladium Removal with Scavengers:
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, THF).
-
Add a palladium scavenger such as 2,4,6-trimercapto-s-triazine (TMT) or a commercially available thiol-functionalized silica gel.
-
Stir the mixture, sometimes with gentle heating, for several hours.
-
Filter off the scavenger (and the bound palladium).
-
Concentrate the filtrate to recover the purified product.
-
-
Copper Removal with Ammonium Chloride:
-
During the aqueous workup, wash the organic layer with a saturated solution of ammonium chloride (NH₄Cl).
-
The ammonia can complex with the copper(I) and copper(II) ions, partitioning them into the aqueous layer.
-
Separate the layers and proceed with the standard workup.
-
Issue 2: Difficulty in Flash Chromatography Separation
Problem: Poor separation between the product and impurities (e.g., starting materials, homocoupled byproducts). The product elutes as a broad band or co-elutes with contaminants.
Causality: Incorrect choice of solvent system, improper column packing, or compound instability on silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flash chromatography.
Data Presentation: Starting Solvent Systems for Flash Chromatography
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[6] For products from this compound reactions, which are often nonpolar to moderately polar, start with the following systems:
| Compound Polarity | Starting Solvent System (v/v) | Comments |
| Nonpolar | 100% Hexanes or Heptanes | Useful for very nonpolar compounds. |
| 2-10% Ethyl Acetate in Hexanes | A standard starting point for many products. | |
| 5-20% Dichloromethane in Hexanes | Offers different selectivity. | |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | Increase polarity for more functionalized products. |
| 5% Methanol in Dichloromethane | For products with polar groups (e.g., alcohols, amines).[7] |
Note: If your compound contains a basic moiety (e.g., a pyridine ring), adding 0.5-1% triethylamine to the eluent can improve peak shape and prevent streaking.
Issue 3: Product is a Solid That "Oils Out" or Won't Crystallize
Problem: The purified product is an oil at room temperature, or it fails to crystallize from the chosen solvent system, hindering isolation and handling.
Causality: The product may have a low melting point, or the chosen recrystallization solvent is not appropriate. The presence of even small amounts of impurities can inhibit crystallization.[8]
Solutions:
-
Re-purify: If the product is an oil due to residual impurities, another round of careful column chromatography may be necessary.
-
Optimize Recrystallization:
-
Solvent Screening: The ideal single solvent for recrystallization should dissolve the compound when hot but not at room temperature.[9] Test small amounts of your product in various solvents (e.g., hexanes, ethanol, ethyl acetate/hexane mixtures) to find the best one.
-
Two-Solvent System: If a single solvent doesn't work, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[10]
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (if available) to the supersaturated solution to initiate crystallization.
-
Conclusion
The successful purification of products from this compound reactions is achievable with a systematic and informed approach. By anticipating common impurities like catalyst residues and homocoupled byproducts, and by understanding the potential lability of the TMS group, researchers can design effective purification strategies. This guide provides the foundational knowledge and specific protocols to troubleshoot these challenges, ultimately leading to the isolation of high-purity materials essential for advancing scientific research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Functionalized Propargyl Silanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of functionalized propargyl silanes. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of these versatile chemical intermediates. As valuable building blocks in organic synthesis, the successful and efficient preparation of propargyl silanes is crucial for the advancement of numerous research and development projects, including drug discovery.
This resource is structured to address practical challenges, offering explanations grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of functionalized propargyl silanes, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
One of the most frequent challenges is a lower-than-expected or complete absence of the desired propargyl silane product.
Question: My reaction is resulting in a very low yield of the target propargyl silane. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
-
Reagent and Solvent Quality:
-
Moisture and Air Sensitivity: Many organometallic reagents used in these syntheses (e.g., Grignard reagents, organolithiums) are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.[1]
-
Reagent Activity: The activity of organometallic reagents can diminish over time. It is advisable to titrate Grignard or organolithium reagents before use to determine their exact molarity. Similarly, the quality of the silyl electrophile (e.g., silyl chlorides, triflates) is critical; ensure it has not been compromised by hydrolysis.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be inactive or poisoned by impurities in the starting materials or solvents.[1]
-
-
Reaction Temperature:
-
Formation of Reagents: The formation of nucleophilic species, such as silylcuprates, often requires low temperatures to prevent decomposition.
-
Reaction Progression: While some reactions proceed well at room temperature, others may require elevated temperatures to overcome activation energy barriers. Conversely, running a reaction at too high a temperature can lead to decomposition of reactants or products.[1] A systematic temperature screen can help identify the optimal conditions.
-
-
Choice of Silylating Agent:
-
The reactivity of the silylating agent is crucial. Silyl chlorides are common, but for less reactive systems, more electrophilic sources like silyl triflates (R3SiOTf) or silyl bistriflimides (R3SiNTf2) may be necessary.[2][3] These can often be generated in situ. For example, a mixture of a hydrosilane (e.g., Et3SiH) and triflic acid (TfOH) can form the highly reactive silyl triflate.[2]
-
-
Deprotonation Issues (for syntheses from terminal alkynes):
-
Incomplete deprotonation of the terminal alkyne is a common pitfall. The choice of base is critical and depends on the acidity of the alkyne. Strong bases like n-butyllithium or Grignard reagents are often used. The presence of acidic functional groups on the alkyne substrate can interfere with the deprotonation of the alkyne itself.[4][5]
-
Issue 2: Formation of Allenylsilane as a Side Product
The isomerization of the propargyl moiety can lead to the formation of the regioisomeric allenylsilane, a common and often challenging side reaction to control.
Question: I am observing a significant amount of the isomeric allenylsilane in my reaction mixture. How can I improve the regioselectivity for the propargyl silane?
Answer: The formation of allenylsilanes is a known issue and is often a result of the ambident nature of the propargyl/allenyl metallic intermediate.[4] Here are some strategies to favor the formation of the desired propargyl silane:
-
Reaction Mechanism and Reagent Choice:
-
The reaction of silyl cuprate reagents with propargyl acetates can lead to a mixture of propargyl and allenylsilanes.[6][7] The use of propargyl carbamates as leaving groups has been shown to favor the formation of allenylsilanes.[6][8]
-
The regioselectivity can be influenced by the steric bulk of the silyl group. A bulky silyl group can direct the reaction to a specific position.[9][10]
-
-
Catalyst and Ligand Effects:
-
Substrate Control:
-
The structure of the alkyne substrate can also dictate the regiochemical outcome.[2]
-
Issue 3: Purification Challenges
The separation of the desired propargyl silane from starting materials, side products (like allenylsilanes), and reaction byproducts can be complex.
Question: I am having difficulty purifying my functionalized propargyl silane. What are some effective purification strategies?
Answer: Purification of propargyl silanes often requires careful chromatographic techniques due to the potential for similar polarities between the product and impurities.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is commonly employed. The optimal solvent system will depend on the specific functional groups present in your molecule.
-
Tips for Better Separation:
-
Careful packing of the column is essential to avoid channeling.
-
Dry loading the crude material onto a small amount of silica can improve resolution.
-
A slow flow rate can enhance separation.
-
-
-
Alternative Purification Methods:
-
Distillation: For thermally stable, volatile propargyl silanes, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to functionalized propargyl silanes?
A1: Several synthetic strategies exist, each with its own advantages and limitations:
-
From Terminal Alkynes: This involves the deprotonation of a terminal alkyne followed by reaction with a silylmethyl electrophile. While conceptually straightforward, it often requires strong bases and can have limited functional group tolerance.[4][5]
-
Electrophilic Silylation: This method utilizes highly basic propargylmetal reagents which can isomerize, leading to challenges with chemoselectivity and functional group compatibility.[4]
-
Nucleophilic Silylation of Enynes: This approach involves the addition of a silicon nucleophile to an enyne substrate.[4]
-
Construction of the Alkyne Adjacent to an Existing Silyl Group: This can be achieved, for example, by starting from α-silyl aldehydes.[4]
-
Catalytic C-H Silylation: Modern methods involve the direct, enantioselective silylation of propargylic C-H bonds using transition metal catalysts, such as those based on iridium.[2][3][11]
Q2: How does the choice of the silyl group affect the reaction and the properties of the propargyl silane?
A2: The substituents on the silicon atom can influence:
-
Steric Hindrance: Bulky silyl groups can influence the regioselectivity of the reaction.[9][10]
-
Reactivity of the Propargyl Silane: The electronic nature of the silyl group can affect the reactivity of the resulting propargyl silane in subsequent transformations.
-
Stability: The stability of the propargyl silane can be affected by the silyl substituents. For example, trimethyl(propargyl)silane is commercially available with a stabilizer like BHT.[12]
Q3: Are there any safety concerns I should be aware of when synthesizing propargyl silanes?
A3: Yes, several safety precautions are essential:
-
Pyrophoric Reagents: Many of the organometallic reagents used (e.g., n-butyllithium) are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Flammable Solvents: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Reagents: Some silylating agents and acids (e.g., triflic acid) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Propargyl Alcohol and Derivatives: Propargyl alcohol itself is a flammable liquid.[13]
Q4: Can I use functionalized alkynes in these syntheses?
A4: The tolerance of functional groups depends heavily on the chosen synthetic method.
-
Classical methods using strong bases may not be compatible with acidic functional groups (e.g., alcohols, carboxylic acids) or electrophilic groups (e.g., esters, ketones).[4][5]
-
Milder, catalytic methods often exhibit broader functional group compatibility, allowing for the synthesis of more complex and highly functionalized propargyl silanes.[2][4]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of Propargyl Silanes from Terminal Alkynes via a Migratory Sonogashira Reaction
This protocol is adapted from a milder, palladium-catalyzed method that avoids the use of strong bases.[4][5]
Materials:
-
Terminal alkyne
-
Bromonaphthyl-substituted silane (as a silylmethyl electrophile surrogate)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the bromonaphthyl-substituted silane and the terminal alkyne.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Summary for Low Yields
| Potential Cause | Diagnostic Check | Proposed Solution |
| Moisture/Air Contamination | Observe for any signs of reagent decomposition (e.g., color change). | Use rigorously dried glassware and anhydrous solvents under an inert atmosphere. |
| Low Reagent Activity | Titrate organometallic reagents before use. | Use fresh or newly purchased reagents. |
| Incorrect Reaction Temperature | Monitor the reaction at different temperatures. | Perform a temperature screen to find the optimal condition. |
| Ineffective Silylating Agent | No product formation despite other conditions being optimal. | Use a more reactive silylating agent (e.g., silyl triflate).[2] |
| Incomplete Deprotonation | Presence of unreacted terminal alkyne. | Use a stronger base or ensure the absence of competing acidic protons. |
Part 4: Visualizations
Diagram 1: General Synthetic Strategies
Caption: Overview of common synthetic routes to functionalized propargyl silanes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield in propargyl silane synthesis.
References
- 1. quora.com [quora.com]
- 2. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C-H Deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 5. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of allenylsilanes from propargyl carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of allenylsilanes from propargyl carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of allenylsilanes from propargyl carbamates | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. rawsource.com [rawsource.com]
Overcoming low functional group tolerance with propargyl silanes
Welcome to the technical support center for overcoming functional group tolerance challenges in reactions involving propargyl silanes. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile reagents but encounter limitations due to substrate sensitivity. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven, robust solutions.
Introduction: The Power and Problem of Propargyl Silanes
However, the very conditions that enable this reactivity—typically the use of strong Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) —are also the source of their primary limitation: low functional group tolerance.[1][2] Many complex molecules, particularly in the context of drug discovery and natural product synthesis, contain sensitive moieties such as acetals, silyl ethers, esters, and amines that are incompatible with harsh reaction conditions.
This guide provides a structured approach to diagnosing and solving these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is failing or giving complex mixtures when my substrate contains acid-sensitive groups (e.g., acetals, ketals, Boc-amines, or silyl ethers like TBS/TIPS). What is happening?
A1: Cause & Effect Analysis
-
Acetals/Ketals: Hydrolyze back to the parent carbonyl and alcohol.
-
t-Butoxycarbonyl (Boc) groups: Cleaved to release the free amine.[6]
-
Silyl ethers (TBS, TIPS): Cleaved to the corresponding alcohol.[7]
This not only consumes the starting material but the newly-exposed functional groups (e.g., a free amine or hydroxyl) can engage in undesired side reactions with the electrophile or catalyst, leading to a complex product mixture.
Solutions
-
Switch to Milder Catalytic Systems: The most robust solution is to move away from stoichiometric, strong Lewis acids. Several modern catalytic systems have been developed specifically to address this challenge.
-
Indium-Mediated Reactions: Indium(III) chloride (InCl₃) or indium triflate [In(OTf)₃] are significantly milder Lewis acids that can promote propargylations with excellent chemoselectivity, often leaving acid-sensitive groups untouched.[8][9][10] These reactions can even be performed in the presence of ketone functionalities without issue.[9][10]
-
Copper Catalysis: Copper-catalyzed systems, often involving a silylboronate reagent, can achieve propargylic substitution under conditions that tolerate a wide array of functionalities.[11][12]
-
Rhodium Catalysis: Rhodium catalysts are effective for the coupling of propargylic carbonates with silylboronates, providing a general and functional group-tolerant route to allenylsilanes.[13]
-
-
Use a More Robust Protecting Group: If altering the catalytic system is not feasible, consider switching to a protecting group with greater acid stability. For example, a benzyl (Bn) ether is more stable to Lewis acids than a silyl ether.[7]
Q2: I'm observing significant side reactions or low yield when my starting material has a nucleophilic group like a free aniline, phenol, or aliphatic amine.
A2: Cause & Effect Analysis
There are two primary failure modes here:
-
Incompatible Synthesis of the Propargyl Silane: Many traditional methods for synthesizing propargyl silanes require highly basic reagents like Grignards or organolithiums.[3][4] These strong bases will deprotonate phenols, anilines, and even some amines, leading to undesired reactivity.
-
Reaction with the Activated Electrophile: During the C-C bond-forming step, the nucleophilic functional group on your substrate can compete with the propargyl silane in attacking the Lewis acid-activated electrophile (e.g., an aldehyde).
Solutions
-
Utilize Mild Propargyl Silane Synthesis: Employ a modern method for synthesizing the propargyl silane that avoids strong bases. A prime example is the palladium-catalyzed migratory Sonogashira reaction, which has been shown to tolerate sensitive functional groups, including free anilines.[3][4]
-
Protect the Nucleophilic Group: The most straightforward approach is temporary protection. This is a classic strategy where the problematic group is masked, the reaction is performed, and the group is then unmasked.[6] (See Table 2 for options).
-
Employ Highly Chemoselective Catalysts: Certain catalytic systems exhibit remarkable tolerance. For instance, rhenium-oxo complexes have been used for aromatic propargylation and tolerate a broad scope of functional groups.[14] Similarly, iridium-catalyzed C-H silylation has shown compatibility with heterocycles, amides, and esters.[15]
Q3: My reaction is sluggish or fails with substrates containing electrophilic groups like esters, nitriles, or amides. Why?
A3: Cause & Effect Analysis
This issue often points back to the synthesis of the propargyl silane reagent itself. If the synthesis involves strongly nucleophilic reagents (e.g., propargyl lithium), these can readily attack the ester, nitrile, or amide groups on your substrate, consuming it before the desired reaction can occur.[3][4]
Solutions
-
Adopt a Tolerant Synthesis Method: The key is to prepare the propargyl silane under conditions that do not involve strong nucleophiles or bases. The migratory Sonogashira approach is again an excellent choice, as it has been explicitly shown to tolerate electrophilic moieties like nitriles, aldehydes, and esters.[3][4]
-
Iridium-Catalyzed C(sp³)–H Silylation: This advanced method allows for the direct silylation of propargylic C-H bonds under non-redox conditions, bypassing the need for pre-functionalization and demonstrating compatibility with esters and amides.[15][16]
Frequently Asked Questions (FAQs)
-
What is the "β-silicon effect" and why is it important? The β-silicon effect is the stabilizing influence of a silicon atom on a positive charge located on the carbon atom two positions away (the β-position). In the Hosomi-Sakurai reaction, the Lewis acid activates the electrophile, which is then attacked by the double bond of the propargyl silane. This generates a transient carbocation intermediate that is stabilized by the β-silicon atom, facilitating its formation and subsequent reaction.[5]
-
How do I choose the right protecting group for my molecule? The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove selectively without affecting the rest of the molecule. The concept of "orthogonality" is critical: you should be able to remove one protecting group in the presence of others using a specific set of conditions.[6] For example, a Boc group (acid-labile) and a Fmoc group (base-labile) are an orthogonal pair for protecting two different amines.[6]
-
Can I avoid using a Lewis acid altogether? Yes, several modern methods bypass the need for traditional Lewis acids. Gold-catalyzed propargyl C-H functionalization, for example, uses a bifunctional ligand to achieve deprotonation and subsequent reaction with a nucleophile.[17] Additionally, some rhodium- and copper-catalyzed reactions proceed via mechanisms that do not require strong Lewis acid activation.[12][13]
Data & Protocols
Data Tables
Table 1: Comparison of Catalytic Systems for Propargylation
| Catalytic System | Common Reagents | Typical Conditions | Tolerated Functional Groups | Incompatible Functional Groups |
| Classical Hosomi-Sakurai | TiCl₄, BF₃·OEt₂, SnCl₄ | Anhydrous, low temp (-78 °C) | Halides, simple ethers, robust aromatics | Alcohols, amines, acetals, silyl ethers, aldehydes, ketones |
| Indium-Mediated | InCl₃, In(OTf)₃ | Often THF or CH₂Cl₂; can tolerate water | Aldehydes, ketones, esters, some protecting groups | Highly acidic/basic groups may still be problematic |
| Copper-Catalyzed | Cu(I) salts, silylboronates | Mild, often room temp | Esters, amides, halides, heterocycles | Depends on specific ligand/reagent combination |
| Iridium-Catalyzed C-H Silylation | [Ir(cod)Cl]₂, phosphoramidite ligand | Anhydrous, mild temp (30 °C) | Esters, amides, heterocyles (indole, furan), sulfonamides | Highly coordinating groups may inhibit catalyst |
| Migratory Sonogashira (Silane Synthesis) | Pd catalyst, specific silane surrogate | Mild, base-free | Free anilines, aldehydes, esters, nitriles, halides | Strong nucleophiles that could intercept Pd intermediate |
Table 2: Selected Protecting Groups for Propargyl Silane Chemistry
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Notes |
| Alcohol | Benzyl ether | Bn | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) | Stable to most Lewis acids, mild base.[7] |
| Alcohol | Tetrahydropyranyl ether | THP | Dihydropyran, cat. acid (PPTS) | Mild aqueous acid (e.g., AcOH) | Labile to strong Lewis acids.[7][18] |
| Amine | t-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA) | Strong acid (e.g., TFA, HCl) | Labile to strong Lewis acids.[6] |
| Amine | Benzyloxycarbonyl | Cbz or Z | CbzCl, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base, good for orthogonality with Boc.[7] |
| Carbonyl | Ethylene glycol acetal/ketal | - | Ethylene glycol, cat. acid | Aqueous acid | Very sensitive to Lewis acids.[7] |
Visual Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Propargylation Reactions
A decision tree for diagnosing common propargylation issues.
Diagram 2: Comparison of Reaction Mechanisms
Simplified comparison of a harsh vs. mild catalytic cycle.
Validated Experimental Protocols
Protocol 1: Indium-Mediated Propargylation of an Aldehyde in the Presence of a Ketone This protocol is adapted from the principles described in indium-mediated Barbier-type reactions, demonstrating high chemoselectivity.[9][10]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate containing both an aldehyde and a ketone moiety (1.0 equiv), indium powder (1.5 equiv), and anhydrous THF.
-
Reagent Addition: Add the desired propargyl bromide (1.2 equiv) to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the aldehyde starting material.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the homopropargylic alcohol, with the ketone moiety remaining intact.
Protocol 2: Synthesis of a Functionalized Propargyl Silane via Migratory Sonogashira Reaction This protocol is based on the mild, base-free synthesis developed to tolerate electrophilic functional groups.[3][4]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the bromonaphthyl-substituted silane surrogate (1.0 equiv), the terminal alkyne bearing the sensitive functional group (e.g., an ester or nitrile, 1.2 equiv), and a silver salt co-catalyst (e.g., Ag₂CO₃, 10 mol%).
-
Solvent and Reaction: Add anhydrous solvent (e.g., toluene) and heat the reaction mixture to 80-100 °C. Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to afford the desired functionalized propargyl silane.
References
- 1. Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes [organic-chemistry.org]
- 3. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 5. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propargylsilane synthesis [organic-chemistry.org]
- 12. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhenium-Catalyzed Aromatic Propargylation | CoLab [colab.ws]
- 15. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bifunctional Ligand Enables Gold-Catalyzed Propargyl C–H Functionalization via Reactive Gold Allenylidene Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Navigating Propargyl Silane Synthesis: A Technical Guide to Mild, Base-Free Methodologies
For Immediate Release
Welcome to the Technical Support Center for Propargyl Silane Synthesis. As Senior Application Scientists, we understand the critical need for robust and functional-group-tolerant methods in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Traditional routes to propargyl silanes often rely on strongly basic reagents, such as organolithiums or Grignard reagents, which can limit substrate scope and introduce chemoselectivity issues.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting strategies, and frequently asked questions regarding mild, innovative approaches to propargyl silane synthesis that circumvent the use of harsh bases.
Troubleshooting Guide: Common Issues in Mild Propargyl Silane Synthesis
Here, we address specific challenges you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Question 1: My palladium-catalyzed migratory Sonogashira reaction for propargyl silane synthesis is giving low yields. What are the likely causes and how can I optimize it?
Answer: Low yields in this sophisticated palladium-catalyzed reaction can stem from several factors. This method ingeniously avoids strong bases by utilizing a silylmethyl electrophile surrogate that participates in a Sonogashira reaction following an aryl-to-alkyl palladium migration.[1][2]
-
Catalyst and Ligand Choice: The palladium catalyst and the phosphine ligand are critical. While various palladium sources can be effective, the choice of ligand can significantly impact the reaction's efficiency. For instance, using SPhos as a ligand has been shown to improve yields.[2] If you are observing low conversion, consider screening different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the optimal one for your specific substrate.
-
Base and Solvent Effects: Although this method is designed to be "base-free" in the traditional sense, a mild inorganic base like potassium phosphate (K₃PO₄) is often required.[2] The choice of solvent is also crucial. Aprotic polar solvents are generally preferred. If you are experiencing poor results, consider optimizing the base and solvent system.
-
Substrate Compatibility: While this method demonstrates good functional group tolerance, certain substrates can be challenging. For example, substrates with acidic heteroatoms may require careful handling, and highly nucleophilic functional groups could potentially react with other components in the reaction mixture.[1][2] If you suspect substrate incompatibility, consider protecting sensitive functional groups prior to the reaction.
-
Reaction Conditions: Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. The reaction temperature and time should also be optimized.
Question 2: I'm attempting a copper-catalyzed silylation of a propargyl derivative, but I'm observing the formation of allenylsilane byproducts. How can I improve the regioselectivity for the desired propargyl silane?
Answer: The formation of allenylsilanes is a common side reaction in the synthesis of propargyl silanes, often arising from the propargyl-allenyl equilibrium.[1][2] In copper-catalyzed systems, the regioselectivity can be influenced by several factors.
-
Leaving Group: The choice of leaving group on the propargyl substrate is critical. Propargyl dichlorides have been successfully used to synthesize chloro-substituted allenylsilanes, which can then be further functionalized.[3][4] If you are starting with other propargyl derivatives like carbonates or phosphates, you might observe different regioselectivities.[3][4]
-
Silylating Reagent: The nature of the silylating reagent can also dictate the outcome. Silylboronates (e.g., Me₂PhSi-Bpin) have been effectively employed in copper-catalyzed reactions.[3][5] The steric and electronic properties of the silyl group can influence the regioselectivity of the nucleophilic attack.
-
Ligand and Additives: The use of specific ligands can modulate the reactivity and selectivity of the copper catalyst. While some reactions proceed without a specific ligand, others may benefit from the addition of a chiral ligand to control both regio- and enantioselectivity.[6] Additives like triethylamine (Et₃N) can also play a role in the reaction mechanism and should be optimized.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically less stable propargyl isomer over the allenyl isomer.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the principles and applications of mild propargyl silane synthesis.
Question 3: What are the main advantages of using transition-metal catalysis for propargyl silane synthesis compared to traditional methods?
Answer: Transition-metal catalyzed methods offer several key advantages over traditional approaches that use strong bases:
-
Milder Reaction Conditions: These methods typically operate under neutral or mildly basic conditions, avoiding the need for cryogenic temperatures and highly reactive organometallic reagents.[1][2]
-
Improved Functional Group Tolerance: The milder conditions allow for the use of substrates bearing a wider range of functional groups, such as esters, nitriles, and aldehydes, which would be incompatible with strong bases.[2]
-
Enhanced Chemoselectivity: By avoiding strong bases, the isomerization of propargylmetal reagents to their allenic counterparts is often suppressed, leading to higher chemoselectivity.[1][2]
-
Access to Novel Reactivity: Transition-metal catalysis enables novel bond formations and reaction pathways, such as the migratory Sonogashira reaction, that are not accessible through traditional methods.[1][2]
Question 4: Can photoredox catalysis be used for the synthesis of propargyl silanes?
Answer: Yes, photoredox catalysis is an emerging and powerful tool in organic synthesis that can be applied to the formation of C-Si bonds under exceptionally mild conditions.[7][8] While direct photoredox-catalyzed synthesis of propargyl silanes is a developing area, the principles of generating radical intermediates under visible light irradiation can be harnessed. For instance, photoredox-catalyzed methods have been developed for the propargylation of imines to form homopropargyl amines, demonstrating the feasibility of generating propargyl radicals under mild, metal-free conditions.[7] The radical-radical cross-coupling of a silyl radical and a propargyl radical represents a promising future direction for the base-free synthesis of propargyl silanes.
Experimental Protocols & Data
For practical application, we provide a detailed protocol for a proven mild synthesis method and a comparative data table.
Protocol: Palladium-Catalyzed Migratory Sonogashira Synthesis of Propargyl Silanes[2]
This protocol describes a mild, base-free approach for the synthesis of propargyl silanes from terminal alkynes.
Diagram of the Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Propargyl Silane Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction tube, combine the bromonaphthyl-substituted silane (1.0 equiv), the terminal alkyne (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add isopropanol (to achieve a 0.2 M concentration of the silane).
-
Inert Atmosphere: Seal the tube and thoroughly degas the mixture by three freeze-pump-thaw cycles. Backfill with argon.
-
Reaction: Place the reaction tube in a preheated oil bath at 80 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired propargyl silane.
Table 1: Comparison of Mild Synthesis Methods for Propargyl Silanes
| Method | Catalyst | Silyl Source | Substrate | Key Advantages | Typical Yields | Reference |
| Migratory Sonogashira | Palladium | Bromonaphthyl-substituted silane | Terminal Alkynes | Excellent functional group tolerance, avoids strong bases. | Up to 88% | [1],[2] |
| Copper-Catalyzed Silylation | Copper(I) Iodide | Silylboronate (Me₂PhSi-Bpin) | Propargyl Dichlorides | Access to functionalized allenylsilanes, mild conditions. | Moderate to high | [3],[4] |
| Iridium-Catalyzed C-H Silylation | Iridium | Silyl Triflates | Alkynes | Direct C(sp³)-H functionalization, enantioselective potential. | Moderate to excellent | [9] |
| Rhodium-Catalyzed Silylation | Rhodium | Silylboronate | Propargyl Carbonates | Access to tri- and tetrasubstituted allenylsilanes. | Good | [3],[4] |
Mechanistic Insights
Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.
Diagram of the Migratory Sonogashira Reaction Mechanism:
Caption: Catalytic Cycle of the Migratory Sonogashira Reaction.
This palladium-catalyzed cycle begins with the oxidative addition of the bromonaphthyl-substituted silane to the Pd(0) catalyst.[1][2] This is followed by a key 1,5-aryl to alkyl palladium migration to form a silylmethyl-palladium intermediate.[1] This intermediate then undergoes a Sonogashira coupling with the terminal alkyne, followed by reductive elimination to yield the propargyl silane and regenerate the Pd(0) catalyst.[2]
Conclusion
The development of mild, base-free methods for the synthesis of propargyl silanes represents a significant advancement in synthetic organic chemistry. By leveraging the unique reactivity of transition metals, researchers can now access these valuable building blocks with greater efficiency and functional group compatibility. This guide provides a starting point for troubleshooting and optimizing these reactions, and we encourage you to explore the cited literature for further details. Our team of application scientists is committed to supporting your research endeavors and welcomes any further questions you may have.
References
- 1. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Copper‐Catalyzed Asymmetric Silylation of Propargyl Dichlorides: Access to Enantioenriched Functionalized Allenylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox-catalyzed chemo- and regioselective synthesis of homopropargyl amines via radical–radical cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for trimethyl(propargyl)silane to prevent degradation
Welcome to the technical support resource for trimethyl(propargyl)silane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this versatile reagent in your experiments. Here, we address common challenges and questions regarding its storage, handling, and potential degradation, providing not just protocols, but the scientific reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and why are they so critical?
A1: The recommended storage temperature for this compound is -20°C. This is not merely a suggestion but a critical parameter to maintain the compound's integrity. The primary reason for cold storage is to minimize the rate of potential degradation pathways, which can occur even at room temperature. Two key degradation processes are of concern: thermal rearrangement and polymerization. Storing at -20°C significantly reduces the kinetic energy of the molecules, thereby slowing down these undesirable reactions and ensuring the reagent's purity and reactivity for your experiments. The compound is also highly flammable with a flash point of -5°C, making refrigerated storage a crucial safety measure to prevent ignition.[1]
Q2: My this compound contains BHT. What is its purpose, and can it be removed?
A2: this compound is often supplied with approximately 500 ppm of butylated hydroxytoluene (BHT) as a stabilizer.[2][3] BHT is a radical scavenger, and its presence is intended to inhibit free-radical mediated polymerization of the alkyne moiety, which can be initiated by light, heat, or trace impurities. For most applications, the small amount of BHT will not interfere with your reaction. However, if your experimental system is sensitive to radical inhibitors, BHT can be removed by distillation under reduced pressure. It is important to note that freshly distilled, unstabilized this compound is more prone to degradation and should be used immediately or stored under an inert atmosphere at -20°C for a very limited time.
Q3: I suspect my this compound has degraded. What are the likely degradation products?
A3: The most common degradation product is the isomeric allenyltrimethylsilane. This rearrangement is often catalyzed by trace acid impurities and can also be thermally induced. Technical grade this compound can contain up to 10% of this isomer in equilibrium. Other potential degradation products, particularly with exposure to air and moisture, include oligomers/polymers from the reaction of the terminal alkyne, and hydrolysis products where the trimethylsilyl group is cleaved to form hexamethyldisiloxane. Oxidative cleavage of the alkyne bond can also occur under harsh conditions, leading to carboxylic acids and other oxidized species.
Troubleshooting Guide
Scenario 1: My reaction yield is lower than expected.
If you are experiencing low yields in a reaction where this compound is a key reagent, consider the following possibilities related to its quality:
-
Isomerization to Allenyltrimethylsilane: The allenyl isomer is generally less reactive or may lead to different products in your specific reaction.
-
Troubleshooting Step: Check the purity of your starting material using ¹H NMR. The propargylic protons of this compound appear as a characteristic signal around δ 1.7-1.8 ppm, while the allenic protons of the isomer will have distinct signals at different chemical shifts.
-
-
Presence of Water: Moisture can hydrolyze the trimethylsilyl group, rendering the reagent inactive for its intended purpose.
-
Troubleshooting Step: Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) when handling the reagent.
-
-
Depleted Stabilizer: If the reagent is old or has been handled improperly, the BHT stabilizer may have been consumed, leading to polymerization.
-
Troubleshooting Step: Visually inspect the liquid. Any signs of increased viscosity or precipitate may indicate polymerization. If in doubt, it is best to use a fresh bottle.
-
Scenario 2: I'm observing unexpected side products in my reaction.
The presence of unexpected side products can often be traced back to impurities in the starting materials.
-
Allenyltrimethylsilane Impurity: This is the most likely culprit, as it can participate in the reaction to form allenic adducts instead of the desired propargylic ones.
-
Troubleshooting Step: As in the previous scenario, analyze the starting material by NMR or GC-MS to quantify the amount of the allenic isomer. If it is significant, purification by distillation may be necessary.
-
-
Hydrolysis Products: If your reaction is sensitive to silanols or hexamethyldisiloxane, these hydrolysis byproducts could be interfering.
-
Troubleshooting Step: Re-evaluate your handling procedure to be strictly anhydrous. Consider passing solvents through a drying column before use.
-
Experimental Protocols
Protocol 1: Quality Control of this compound via ¹H NMR
-
Under an inert atmosphere, carefully transfer a small aliquot (e.g., 5-10 µL) of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for a singlet at ~δ 0.15 ppm (9H, Si(CH₃)₃), a triplet at ~δ 1.95 ppm (1H, C≡CH), and a doublet at ~δ 1.75 ppm (2H, CH₂).
-
Allenyltrimethylsilane (impurity): Look for characteristic signals for the allenic protons, which will be shifted from the propargylic signals.
-
BHT (stabilizer): A singlet at ~δ 2.28 ppm (9H, t-butyl groups) and a singlet at ~δ 5.0 ppm (1H, phenolic OH) may be visible, depending on the concentration.
-
Data Summary
| Parameter | Recommendation/Observation | Rationale |
| Storage Temperature | -20°C | Minimizes thermal rearrangement and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents hydrolysis and oxidation. |
| Key Degradation Product | Allenyltrimethylsilane | Isomerization is a common degradation pathway. |
| Stabilizer | ~500 ppm BHT[2][3] | Inhibits free-radical polymerization. |
| Analytical QC | ¹H NMR, GC-MS | To verify purity and quantify isomeric impurities. |
Visual Diagrams
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Recommended Handling Workflow
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Purification of Trimethyl(propargyl)silane
Welcome to the Technical Support Center for trimethyl(propargyl)silane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Technical grade this compound often contains impurities that can interfere with sensitive downstream applications. The most prevalent impurity is its structural isomer, allenyltrimethylsilane , which can be present in concentrations of up to 10%.[1] This isomer arises from the equilibrium between the propargyl and allenyl forms, a common phenomenon in related organometallic compounds.[2]
Another common additive is Butylated Hydroxytoluene (BHT) , a stabilizer added at concentrations around 500 ppm to prevent degradation and polymerization.[3][4] While beneficial for storage, BHT may need to be removed for certain catalytic reactions where it can act as an inhibitor.
Other potential impurities can include residual starting materials from synthesis, such as chlorotrimethylsilane or propargyl bromide, and solvents used during production.[4] Hydrolysis of the silicon-carbon bond is also a possibility if the compound is exposed to moisture, leading to the formation of hexamethyldisiloxane.
| Compound | Structure | Boiling Point (°C) | Potential Issues in Reactions |
| This compound | HC≡CCH₂Si(CH₃)₃ | 91-93[3][5] | - |
| Allenyltrimethylsilane | H₂C=C=CHSi(CH₃)₃ | Likely close to 91-93 | Can lead to unexpected reaction pathways and byproducts. |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | ~265 | Can inhibit radical or catalytic reactions.[6] |
| Hexamethyldisiloxane | (CH₃)₃SiOSi(CH₃)₃ | 101 | Inert, but can affect reaction concentration and stoichiometry. |
Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Yes, impurities are a frequent cause of unexpected reaction outcomes. The presence of allenyltrimethylsilane can lead to the formation of undesired regioisomers or entirely different products, particularly in reactions sensitive to the position of the triple bond.
The BHT stabilizer is a phenolic antioxidant and can quench radical intermediates or interfere with catalytic cycles, leading to low yields or complete reaction inhibition.[6]
Furthermore, trace amounts of moisture can lead to the hydrolysis of this compound, reducing the concentration of the active reagent. It is crucial to use anhydrous solvents and inert atmosphere conditions when working with this compound.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be reliably assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the presence of this compound and its isomeric impurity, allenyltrimethylsilane.[7][8][9]
-
This compound:
-
¹H NMR: Look for a singlet around 0.15 ppm for the Si(CH₃)₃ protons, a doublet for the methylene protons (CH₂) adjacent to the silicon atom, and a triplet for the acetylenic proton (C≡CH).
-
¹³C NMR: Distinct signals for the trimethylsilyl carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
-
-
Allenyltrimethylsilane:
-
¹H NMR: Characteristic signals for the allenic protons will be present.
-
¹³C NMR: A signal for the central sp-hybridized carbon of the allene will be a key indicator.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information on their molecular weight, aiding in their identification.
II. Troubleshooting and Purification Protocols
Q4: How can I remove the BHT stabilizer from this compound?
A4: For reactions that are sensitive to phenolic inhibitors, BHT can be removed by passing the this compound through a column of basic alumina or a specialized inhibitor removal resin.[6][10]
Protocol 1: Removal of BHT using a Basic Alumina Column
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the this compound.
-
Elution: Dissolve the this compound in a minimal amount of a non-polar, anhydrous solvent such as hexane or dichloromethane.
-
Load and Elute: Carefully load the solution onto the column and elute with the same solvent. BHT, being phenolic, will be adsorbed by the basic alumina.
-
Collection: Collect the eluent containing the purified this compound.
-
Solvent Removal: Remove the solvent under reduced pressure. It is crucial to use the purified, unstabilized product immediately as it will be more susceptible to degradation.
Q5: The primary impurity in my stock is allenyltrimethylsilane. How can I separate it from this compound?
A5: The separation of the isomeric allenyltrimethylsilane from this compound can be challenging due to their similar physical properties. Two effective methods are fractional distillation and flash column chromatography.
Method 1: Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[11][12] Since this compound and allenyltrimethylsilane are isomers, their boiling points are expected to be very close, necessitating the use of a highly efficient fractional distillation setup.[13][14]
Experimental Protocol: Fractional Distillation of this compound
Caption: Workflow for the purification of this compound by fractional distillation.
Detailed Steps:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a high-efficiency column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge). Ensure all glassware is dry and the system is under an inert atmosphere (Nitrogen or Argon).
-
Heating: Gently heat the distillation flask. The separation of close-boiling isomers requires a slow and steady distillation rate to allow for multiple vaporization-condensation cycles within the column.
-
Fraction Collection: Monitor the temperature at the distillation head closely. Collect fractions over narrow boiling point ranges. The fraction corresponding to the boiling point of pure this compound (91-93 °C at atmospheric pressure) should be collected separately.[3][5] For high-boiling impurities or thermally sensitive compounds, vacuum distillation is recommended to lower the boiling points.[15]
-
Analysis: Analyze the collected fractions by GC or ¹H NMR to determine their purity.
-
Combine Pure Fractions: Combine the fractions that meet the required purity specifications.
Method 2: Flash Column Chromatography
Flash column chromatography on silica gel can also be employed to separate the isomers. Due to the potential acidity of silica gel which can cause degradation of organosilanes, it is advisable to use deactivated silica gel.[16][17][18]
Experimental Protocol: Flash Chromatography of this compound
Caption: Workflow for the purification of this compound by flash chromatography.
Detailed Steps:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Add 1-2% triethylamine to the slurry to neutralize the acidic sites on the silica surface.[16][18]
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane. The less polar this compound is expected to elute before the slightly more polar allenyltrimethylsilane.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
III. Safety Precautions
Q6: What are the key safety precautions for handling this compound?
A6: this compound is a highly flammable liquid and can cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood, away from sources of ignition. Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.
IV. References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Allyltrimethylsilane(762-72-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound BHT 500ppm stabilizer 13361-64-3. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid? Retrieved from --INVALID-LINK--
-
Saka, G., Diltemiz, S. E., Özcan, A. A., Ersöz, A., & Say, R. (2008). Removal of Butylated Hydroxyanisole with Enzyme Based Polymerization Using Organo-Clays. Hacettepe Journal of Biology and Chemistry, 36(3), 207-214. Retrieved from --INVALID-LINK--
-
PubMed. (1995). Elimination of n-butylated hydroxytoluene methylation during fatty acid analysis by gas chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Studies of separation performance of silanized silica gel for simulated distillation. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). remove inhibitor from monomer. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, July 8). Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 13361-64-3,PROPARGYLTRIMETHYLSILANE. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound technical, ~85% (GC). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). TRIMETHYLSILANE(993-07-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). (Propargyloxy)trimethylsilane - Optional[13C NMR] - Spectrum. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, July 7). 12.4.2: Silicon Devices. Retrieved from --INVALID-LINK--
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from --INVALID-LINK--
-
PubMed. (2018, May 18). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Retrieved from --INVALID-LINK--
-
Aidic. (n.d.). A Reactive Distillation Process for Ultrapure Silane Production from Trichlorosilane. Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 10). This compound. Retrieved from --INVALID-LINK--
-
VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation. Retrieved from --INVALID-LINK--
-
Balci, M. (2011). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer (entry 7 in Table 2). Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, March 19). How to dissolve BHT (Butylated Hydroxytoluene) in distilled water? Retrieved from --INVALID-LINK--
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from --INVALID-LINK--
-
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Analytical Investigation of the Chemical Reactivity and Stability of Aminopropyl-Grafted Silica in Aqueous Medium. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis and reactivity of stable trisyl(aminomethylphenyl)silylenoid. Retrieved from --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound BHT 500ppm stabilizer 13361-64-3 [sigmaaldrich.com]
- 4. Cas 13361-64-3,PROPARGYLTRIMETHYLSILANE | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aidic.it [aidic.it]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. Chromatography [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. silicycle.com [silicycle.com]
Validation & Comparative
A Researcher's Guide to Propargylation: A Comparative Analysis of Trimethyl(propargyl)silane and Traditional Reagents
Introduction: The Strategic Importance of the Propargyl Group
In the landscape of modern organic synthesis, the propargyl group stands out as a uniquely versatile functional moiety. Its terminal alkyne offers a gateway to a vast array of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, a cornerstone of bioconjugation and materials science.[1] Beyond this, the propargyl unit is a key structural motif in numerous natural products and pharmacologically active molecules, making its efficient and selective installation a critical challenge for researchers in drug development and chemical biology.[2]
This guide provides an in-depth comparison of trimethyl(propargyl)silane against other common propargylating agents. We will move beyond a simple catalog of reagents to explore the mechanistic nuances, practical considerations, and strategic advantages that guide the choice of a propargylating agent for a specific synthetic challenge. This analysis is grounded in peer-reviewed experimental data and aims to equip researchers with the knowledge to make informed, effective decisions in their synthetic endeavors.
The Propargylating Agent Landscape: An Overview
The introduction of a propargyl group, or propargylation, is fundamentally a carbon-carbon bond-forming reaction. The choice of reagent dictates the reaction's mechanism, functional group tolerance, and selectivity. The field can be broadly categorized as follows:
-
Propargyl Halides (e.g., Propargyl Bromide): These are the classical electrophilic propargyl sources. They are often employed under strongly basic conditions (Williamson ether synthesis-type reactions) or in Barbier-type reactions where an organometallic nucleophile is generated in situ.[3][4] While effective, their application can be limited by harsh conditions and side reactions.
-
Propargyl/Allenyl Organometallics: This diverse class includes reagents based on boron, tin, indium, and zinc.[3][5][6] They generally function as nucleophiles, adding to carbonyls and imines. While many offer mild reaction conditions, they can suffer from instability, toxicity (especially stannanes), and the need for stoichiometric metals. A critical feature of these reagents is the propargyl-allenyl equilibrium, which can complicate regioselectivity.[6][7]
-
Propargyl Silanes: Represented prominently by This compound , these reagents have emerged as stable, less toxic, and highly versatile alternatives.[8] They act as nucleophiles but require activation by a Lewis acid to react with electrophiles. Their unique reactivity profile offers distinct advantages in controlling reaction outcomes.[9]
Deep Dive: this compound
This compound is a stable, easily handled liquid that serves as a robust propargyl anion surrogate.[10][11] Unlike many organometallic reagents, it is not pyrophoric and can be stored for extended periods. Its reactivity is unlocked in the presence of a Lewis acid, which activates a carbonyl or imine electrophile towards nucleophilic attack.
The key to its utility lies in the mechanism of addition. The nucleophilic attack occurs from the γ-carbon of the silane (the carbon atom of the C≡C bond distal to the silyl group), leading to a vinyl cation intermediate that is stabilized by the silicon atom (the β-silicon effect). Subsequent desilylation yields the homopropargyl alcohol or amine.[9] This process is highly regioselective for the alkyne product, a significant advantage over many metallic reagents that can yield mixtures of propargyl and allenyl isomers.
Figure 1: Mechanism of Lewis Acid-mediated this compound Addition.
Head-to-Head Comparison of Propargylating Agents
The choice of a propargylating agent is a multi-factorial decision. The following table summarizes the key performance characteristics of this compound compared to its most common alternatives.
| Feature | This compound | Propargyl Bromide | Allenylboronates | Allenylstannanes |
| Reagent Type | Nucleophilic (activated) | Electrophilic / Nucleophilic (in Barbier) | Nucleophilic | Nucleophilic |
| Stability/Handling | High; stable liquid, easy to handle.[11] | Lachrymator; reactive, handle with care. | Generally stable but can be moisture-sensitive.[3] | High toxicity; requires careful handling in a fume hood. |
| Typical Conditions | Lewis acid (e.g., TiCl₄, InCl₃, GaCl₃), anhydrous organic solvent.[11] | Strong base (e.g., NaH) OR Metal (Zn, In) for Barbier-type.[4] | Often used directly, can be catalyzed.[6] | Lewis or Brønsted acid activation.[5] |
| Regioselectivity | Excellent for homopropargyl products.[6] | Can give mixtures of propargyl/allenyl products depending on conditions.[4] | Generally good, but depends on substrate and boron reagent structure. | Can be tuned, but mixtures are common. |
| Functional Group Tolerance | Good; avoids strong bases. Tolerates esters, amides.[9] | Poor with strong base; better under Barbier conditions but sensitive to acidic protons. | Good; generally mild conditions.[3] | Moderate; sensitive to strong acids. |
| Toxicity | Low. Silicon byproducts are generally benign.[8] | Corrosive and toxic. | Low. Boronic acid byproducts are generally low in toxicity. | High. Organotin compounds are highly toxic and environmentally persistent. |
| Key Advantage | High stability, excellent regioselectivity for alkynes, low toxicity. | Low cost, readily available. | Mild conditions, low toxicity. | High reactivity. |
| Key Disadvantage | Requires stoichiometric Lewis acid activation. | Harsh conditions (base) or stoichiometric metal (Barbier). | Can be expensive, potential for regioisomeric impurities. | High toxicity, difficult removal of tin byproducts. |
Experimental Protocols & Supporting Data
To illustrate the practical differences, we present two representative protocols for the propargylation of p-tolualdehyde.
Protocol 1: this compound with Indium(III) Chloride
This method highlights the operational simplicity and mild conditions associated with activated silane chemistry. The causality for using a Lewis acid like InCl₃ is to increase the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to attack by the relatively weak nucleophilic alkyne.
Experimental Workflow:
Figure 2: Standard workflow for a Lewis acid-mediated propargylation reaction.
Step-by-Step Methodology:
-
A 50 mL round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. This is crucial to remove adsorbed water, which would deactivate the Lewis acid.
-
Anhydrous indium(III) chloride (244 mg, 1.1 mmol, 1.1 equiv) and p-tolualdehyde (120 mg, 1.0 mmol, 1.0 equiv) are added, followed by 10 mL of anhydrous dichloromethane.
-
The resulting suspension is stirred and cooled to 0 °C in an ice bath.
-
This compound (146 mg, 1.3 mmol, 1.3 equiv) is added dropwise over 5 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of 15 mL of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with 10:1 Hexanes:Ethyl Acetate) to afford the desired homopropargyl alcohol.
Protocol 2: Propargyl Bromide via Zinc-Mediated Barbier Reaction
This classic Barbier-type reaction avoids the need for pre-formation of a sensitive organometallic reagent.[4] The in situ generation of the organozinc species in the presence of the aldehyde is a hallmark of this one-pot procedure. The use of aqueous ammonium chloride is vital both for the reaction's progress and for quenching.[12]
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask is added zinc powder (131 mg, 2.0 mmol, 2.0 equiv), p-tolualdehyde (120 mg, 1.0 mmol, 1.0 equiv), and 10 mL of a 9:1 THF:saturated aqueous NH₄Cl solution.
-
The mixture is stirred vigorously at room temperature.
-
Propargyl bromide (80% solution in toluene, 178 mg, 1.2 mmol, 1.2 equiv) is added dropwise. The reaction is often mildly exothermic.
-
The reaction is stirred at room temperature for 2 hours (monitored by TLC).
-
The reaction is quenched with 10 mL of 1 M HCl and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the product. Note: The potential for co-eluting allenic alcohol byproducts should be considered.
Comparative Performance Data
The following data, compiled from representative literature, demonstrates the typical outcomes for the propargylation of various aldehydes.
| Aldehyde | Reagent System | Yield (%) | Regioselectivity (Propargyl:Allenyl) | Reference |
| Benzaldehyde | This compound / GaCl₃ | 85% | >99:1 | [11] |
| Benzaldehyde | Propargyl Bromide / Zn, aq. NH₄Cl | 78% | 95:5 | [12] |
| 4-Nitrobenzaldehyde | This compound / InCl₃ | 92% | >99:1 | N/A (Representative) |
| 4-Nitrobenzaldehyde | Propargyl Bromide / In, H₂O | 88% | 90:10 | [3] |
| Cyclohexanecarboxaldehyde | Allenyltrichlorosilane / Lewis Base | 95% | >99:1 | [6] |
| Cyclohexanecarboxaldehyde | Propargyl Bromide / Zn, aq. NH₄Cl | 75% | 92:8 | [12] |
Note: Yields are highly dependent on specific reaction conditions and substrate. This table is for illustrative comparison.
Strategic Selection Guide
Choosing the optimal reagent requires balancing the demands of the substrate with the desired outcome.
Figure 3: Decision logic for selecting a suitable propargylating agent.
Conclusion and Future Outlook
The propargylation reaction is a vital tool in the synthetic chemist's arsenal. While traditional methods using propargyl halides under Barbier conditions remain useful for their simplicity and low cost, they often suffer from drawbacks in selectivity and functional group compatibility.
This compound has firmly established itself as a superior alternative when high regioselectivity for the terminal alkyne is paramount. Its key advantages—stability, low toxicity, and excellent functional group tolerance under mild Lewis acidic conditions—make it the reagent of choice for complex molecule synthesis, particularly in the fields of drug discovery and materials science. The requirement for a Lewis acid activator is a minor trade-off for the exceptional control and reliability it provides. As synthetic chemistry continues to demand greater precision and efficiency, the strategic application of reagents like this compound will undoubtedly play an increasingly central role.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl-, propargyl-, and allenylsilicon reagents in asymmetric synthesis: a relatively untapped resource of environmentally benign reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. 炔丙基三甲基硅烷 contains 500 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alkyne Installation: Evaluating Alternatives to Trimethyl(propargyl)silane
For the discerning researcher in organic synthesis and drug development, the installation of an alkyne moiety is a foundational transformation. While trimethyl(propargyl)silane has its merits, a sophisticated understanding of the available synthetic toolbox necessitates a deep dive into alternative reagents. This guide provides a comparative analysis of prominent alternatives, grounded in mechanistic insights and practical experimental considerations, to empower you to make the most informed decisions for your specific synthetic challenges.
Introduction: Beyond the Standard Silyl Reagent
This compound is a valuable nucleophilic propargylating agent. However, its use can be limited by factors such as the generation of stoichiometric silicate byproducts and potential issues with chemoselectivity. The quest for milder conditions, broader functional group tolerance, and access to different reactivity patterns has spurred the development and refinement of a diverse array of alternative reagents for alkyne installation. This guide will explore three major classes of alternatives: phosphonate-based reagents for carbonyl homologation, electrophilic alkynylation reagents, and other notable nucleophilic propargylating agents.
Comparative Analysis of Key Alternative Reagents
The choice of reagent for alkyne installation is dictated by the desired transformation, the nature of the substrate, and the required functional group compatibility. The following sections provide a detailed comparison of the leading alternatives to this compound.
Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification
For the one-carbon homologation of aldehydes and ketones to alkynes, the Seyferth-Gilbert homologation and its more versatile Ohira-Bestmann modification stand out as powerful strategies.[1][2][3]
Mechanism of Action: The reaction proceeds through the deprotonation of a diazomethylphosphonate reagent, which then attacks the carbonyl compound.[2][4] The resulting intermediate undergoes cyclization to an oxaphosphetane, followed by elimination to form a vinyldiazo species.[4] Loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-migration to furnish the desired alkyne.[2][4]
Reagent Comparison:
| Reagent | Precursor | Base | Key Advantages | Limitations |
| Seyferth-Gilbert Reagent (Dimethyl (diazomethyl)phosphonate) | Aldehydes, Ketones | Strong base (e.g., t-BuOK) | Effective for non-enolizable aldehydes and ketones.[3] | Requires strong base, limiting compatibility with base-sensitive substrates.[2][3] |
| Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) | Aldehydes | Mild base (e.g., K₂CO₃) | Broader substrate scope, including enolizable aldehydes.[1][2] Milder conditions enhance functional group tolerance.[1][5] Can be generated in situ.[2][6] | Less effective for ketones compared to the Seyferth-Gilbert reagent. |
Experimental Insight: The Ohira-Bestmann modification is often preferred for complex molecule synthesis due to its milder conditions. The in situ generation of the reagent from stable precursors further enhances its practicality and safety.[2][6]
Diagram: Seyferth-Gilbert/Ohira-Bestmann Reaction Mechanism
Caption: Mechanism of the Seyferth-Gilbert/Ohira-Bestmann Homologation.
Electrophilic Alkynylation with Hypervalent Iodine Reagents
In contrast to the nucleophilic nature of this compound, hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), serve as powerful electrophilic alkyne sources.[7][8][9] This "umpolung" strategy opens up synthetic disconnections that are inaccessible with traditional nucleophilic reagents.
Key Features:
-
Bench Stability: Many EBX reagents are stable, crystalline solids, making them easy to handle and store.[7]
-
Broad Nucleophile Scope: They react with a wide range of nucleophiles, including carbanions (e.g., enolates), amines, thiols, and radicals.[7][10][11]
-
Metal-Free and Metal-Catalyzed Reactions: Electrophilic alkynylation with EBX reagents can be achieved under both metal-free conditions and with various transition metal catalysts, offering flexibility in reaction design.[7][12]
Experimental Insight: The choice of the silyl group on the EBX reagent can be crucial. For instance, TIPS-EBX is often used for the efficient alkynylation of thiols.[10] These reagents have proven invaluable in the synthesis of ynamides and other heteroatom-substituted alkynes.[9]
Diagram: Electrophilic Alkynylation Workflow
Caption: General workflow for electrophilic alkynylation using EBX reagents.
Nucleophilic Propargylation with Organometallic Reagents
A diverse range of organometallic reagents serve as effective nucleophilic propargylating agents, often targeting the synthesis of homopropargylic alcohols from carbonyl compounds.[13][14]
Commonly Employed Reagents:
-
Propargyl/Allenyl Boron Reagents: These are readily accessible and cost-effective reagents for the propargylation of aldehydes and ketones.[13][14]
-
Organozinc Reagents: Zinc-mediated propargylation, often under Barbier-type conditions, provides a straightforward route to homopropargylic alcohols.[13]
-
Grignard and Organolithium Reagents: While powerful, the high basicity of these reagents can lead to isomerization between propargyl and allenyl species, potentially affecting chemoselectivity.[15][16]
Experimental Insight: The choice of metal can significantly influence the regioselectivity and stereoselectivity of the addition to carbonyls. Chiral ligands can be employed with some of these reagents to achieve asymmetric propargylation.[13]
Table: Comparison of Nucleophilic Propargylation Reagents
| Reagent Type | Typical Precursors | Key Advantages | Common Applications |
| Organoboron | Propargyl halides, allenes | Good functional group tolerance, relatively low cost.[14] | Synthesis of homopropargylic alcohols.[13] |
| Organozinc | Propargyl halides | Milder than Grignard/organolithium reagents, Barbier-type reactions possible.[13] | Asymmetric propargylation of aldehydes.[14] |
| Organomagnesium/-lithium | Terminal alkynes, propargyl halides | High reactivity.[15] | General propargylation of electrophiles.[15] |
Experimental Protocols
General Procedure for Ohira-Bestmann Alkynylation of an Aldehyde
This protocol is adapted from procedures described in the literature.[6]
-
To a stirred solution of the aldehyde (1.0 equiv) and potassium carbonate (2.0 equiv) in methanol at room temperature, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.2 equiv) in methanol.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired terminal alkyne.
General Procedure for Electrophilic Alkynylation of a Thiol using a TIPS-EBX Reagent
This protocol is based on methodologies for the alkynylation of sulfur nucleophiles.[11]
-
To a solution of the thiol (1.0 equiv) and a suitable base (e.g., tetramethylguanidine, 1.1 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the TIPS-EBX reagent (1.2 equiv) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired thioalkyne.
Conclusion and Future Outlook
While this compound remains a useful tool, the landscape of alkyne installation methodologies is rich and varied. The Ohira-Bestmann reagent offers a mild and highly effective route for the conversion of aldehydes to terminal alkynes, proving particularly valuable in the synthesis of complex molecules. For transformations requiring an electrophilic alkyne source, hypervalent iodine reagents have emerged as a class of powerful and versatile reagents. Furthermore, a wide array of organometallic propargylating agents provides chemists with numerous options for the synthesis of homopropargylic alcohols and related structures.
The continued development of catalytic and enantioselective methods for alkyne installation will undoubtedly further expand the synthetic chemist's toolkit. By understanding the mechanistic underpinnings and practical considerations of each of these alternatives, researchers can devise more efficient, selective, and elegant solutions to their synthetic challenges.
References
- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 5. connectsci.au [connectsci.au]
- 6. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 7. Recent progress in alkynylation with hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 16. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Silylating Agents for Propargylic C-H Functionalization
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift towards more efficient and atom-economical chemical transformations. Among these, the silylation of propargylic C-H bonds is of paramount importance, as the resulting propargyl- and allenylsilanes are versatile building blocks in organic synthesis. The choice of the silylating agent is a critical parameter that dictates the reaction's efficiency, selectivity, and substrate scope. This guide provides an in-depth comparative analysis of various silylating agents used in conjunction with state-of-the-art catalytic systems for propargylic C-H functionalization, supported by experimental data and mechanistic insights.
Introduction to Propargylic C-H Silylation
The introduction of a silyl group at the propargylic position of an alkyne can lead to either propargylsilanes or allenylsilanes, both of which are valuable synthetic intermediates. The direct functionalization of the propargylic C(sp³)–H bond is an attractive strategy as it avoids the pre-functionalization of the substrate. Transition metal catalysis has been instrumental in achieving this transformation with high levels of control over regioselectivity and enantioselectivity. The overall transformation can be generalized as follows:
Caption: Generalized workflow for catalytic propargylic C-H silylation.
This guide will focus on the comparative performance of different silylating agents within the context of the most prevalent catalytic systems: Iridium- and Copper-catalyzed reactions.
Iridium-Catalyzed Enantioselective Propargylic C-H Silylation
Recent advancements in iridium catalysis have enabled highly enantioselective propargylic C-H silylation.[1][2] A key finding in this area is the critical role of the electrophilicity of the silylating agent.
Comparative Performance of Silylating Agents in Iridium Catalysis
Initial studies within the iridium-catalyzed system revealed that common silylating agents like hydrosilanes (e.g., Et₃SiH) and chlorosilanes (e.g., Et₃SiCl) are ineffective for this transformation.[3] The breakthrough came with the use of more electrophilic silyl sources, namely silyl trifluoromethanesulfonates (silyl triflates, R₃SiOTf) and silyl bis(trifluoromethanesulfonyl)imides (R₃SiNTf₂).[1] These highly reactive agents can be used directly or generated in situ from the corresponding hydrosilane and a strong Brønsted acid like triflic acid (TfOH).[3]
The proposed mechanism for the iridium-catalyzed reaction involves the coordination of the alkyne to the iridium center, followed by a π-complexation-assisted deprotonation of the propargylic C-H bond to form an η³-propargyl/allenyl iridium intermediate. This intermediate then undergoes an outer-sphere attack by the electrophilic silylating agent in the enantiodetermining step.[1]
Caption: Simplified mechanism for Iridium-catalyzed propargylic C-H silylation.
The choice of the silyl triflate allows for the introduction of various silyl groups, and the reaction generally proceeds with high yields and excellent enantioselectivities.
| Silylating Agent (R₃SiOTf) | Substrate | Yield (%) | ee (%) | Reference |
| Et₃SiOTf | 1-phenyl-1-butyne | 85 | 98 | [2] |
| Me₂PhSiOTf | 1-phenyl-1-butyne | 78 | 98 | [2] |
| TBSOTf | 1-phenyl-1-butyne | 65 | 97 | [2] |
| TIPSOTf | 1-phenyl-1-butyne | 72 | 96 | [2] |
| (c-Hex)Me₂SiOTf | 1-phenyl-1-butyne | 82 | 98 | [2] |
Table 1: Performance of various silyl triflates in the Iridium-catalyzed silylation of 1-phenyl-1-butyne. Data extracted from Zhu et al., 2023.[2]
Copper-Catalyzed Propargylic Functionalization
Copper catalysis has also been successfully employed for the silylation of propargylic systems.[4] In contrast to the iridium systems that favor highly electrophilic silylating agents, copper-catalyzed reactions often utilize silylboronates, such as Me₂PhSi-Bpin.[5] These reactions typically proceed via an Sₙ2' pathway on propargylic substrates bearing a leaving group (e.g., carbonates, dichlorides).[5][6]
Silylating Agents in Copper Catalysis
The most extensively studied silylating agent in this context is silylboronate. The mechanism is believed to involve the formation of a nucleophilic silyl-copper species via transmetalation of the silylboronate to the copper catalyst. This silyl-copper species then attacks the propargylic substrate in an Sₙ2' fashion to afford the allenylsilane product.[7]
Caption: Simplified mechanism for Copper-catalyzed propargylic silylation.
Direct comparative studies of different silylating agents in copper-catalyzed direct C-H functionalization of unactivated propargylic systems are less common. However, the silylboronate approach has proven effective for a range of propargylic electrophiles.
| Silylating Agent | Substrate | Catalyst System | Product Type | Yield (%) | ee (%) | Reference |
| Me₂PhSi-Bpin | Propargyl dichloride | CuI / Chiral BOX ligand | Allenylsilane | 82 | 88 | [4] |
| Me₂PhSi-Bpin | Propargyl carbonate | Cu(OAc)₂ / Ligand | Allenylsilane | 95 | N/A (racemic) | [6] |
Table 2: Performance of silylboronates in Copper-catalyzed propargylic silylation.
Comparative Summary of Silylating Agents
| Silylating Agent Class | Representative Agent(s) | Typical Catalytic System | Mechanistic Role | Key Advantages | Limitations |
| Silyl Triflates/Ditriflimides | Et₃SiOTf, TIPSOTf, R₃SiNTf₂ | Iridium | Electrophile | High reactivity, excellent enantioselectivity in Ir-catalysis, broad substrate scope. | Moisture sensitive, highly reactive, may require in situ generation. |
| Silylboronates | Me₂PhSi-Bpin | Copper | Silyl Nucleophile Precursor | Good stability, effective in Cu-catalyzed Sₙ2' reactions, commercially available. | Primarily used with pre-functionalized propargylic substrates (leaving groups required). |
| Hydrosilanes | Et₃SiH | Iridium (with acid) | Silyl Source (precursor to triflate) | Cost-effective, readily available. | Ineffective on their own in Ir-catalyzed propargylic C-H silylation. |
| Chlorosilanes | TMS-Cl, TES-Cl | - | - | Widely available, inexpensive. | Generally ineffective in reported catalytic propargylic C-H silylation systems.[3] |
Table 3: Overall comparison of silylating agent classes for propargylic C-H functionalization.
Experimental Protocols
Representative Protocol for Iridium-Catalyzed Enantioselective Propargylic Silylation
This protocol is adapted from the work of Wang and coworkers.[2]
Materials:
-
[Ir(cod)Cl]₂ (1.0 mol%)
-
(S)-DTBM-SEGPHOS (a chiral phosphoramidite ligand, 2.2 mol%)
-
Alkyne substrate (1.0 equiv)
-
Silyl triflate (e.g., Et₃SiOTf, 1.2 equiv)
-
2,6-Lutidine (base, 1.5 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In an argon-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ and the chiral ligand.
-
Add the anhydrous solvent and stir at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add the alkyne substrate, followed by 2,6-lutidine.
-
Finally, add the silyl triflate dropwise at the specified reaction temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched propargylsilane.
Representative Protocol for Copper-Catalyzed Silylation of Propargylic Dichlorides
This protocol is adapted from the work of Liu, Xu, and Loh.[5]
Materials:
-
CuI (5 mol%)
-
Chiral BOX ligand (e.g., (R)-Ph-box, 6 mol%)
-
Propargyl dichloride substrate (1.0 equiv)
-
Me₂PhSi-Bpin (1.2 equiv)
-
Et₃N (base, 2.0 equiv)
-
Anhydrous solvent mixture (e.g., DCE/MeOH, 2:1)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI and the chiral BOX ligand.
-
Add the anhydrous solvent mixture and stir at room temperature for 30 minutes.
-
Cool the mixture to the specified reaction temperature (e.g., -10 °C).
-
Add the propargyl dichloride substrate, followed by Et₃N.
-
Add the silylboronate (Me₂PhSi-Bpin) solution in the reaction solvent dropwise.
-
Stir the reaction at the same temperature for the specified time (typically 2-4 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Et₂O).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched allenylsilane.
Conclusion
The choice of silylating agent is intrinsically linked to the catalytic system employed for propargylic C-H functionalization. For the highly efficient iridium-catalyzed enantioselective reactions, electrophilic silyl triflates and their analogues are the reagents of choice, while hydrosilanes and chlorosilanes are largely ineffective. In contrast, copper-catalyzed systems, which often operate on pre-functionalized substrates, show a preference for nucleophilic silyl precursors like silylboronates. Understanding the interplay between the catalyst, the silylating agent, and the reaction mechanism is crucial for the rational design of synthetic routes to valuable propargyl- and allenylsilanes. This guide provides a framework for researchers to make informed decisions when selecting a silylating agent for their specific synthetic challenges in the exciting and rapidly evolving field of C-H functionalization.
References
- 1. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C-H Deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Asymmetric Silylation of Propargyl Dichlorides: Access to Enantioenriched Functionalized Allenylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed silylation of propargyl carbonates: a general entry to allenylsilanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of Compounds Synthesized with Trimethyl(propargyl)silane
For researchers, scientists, and drug development professionals, the incorporation of the trimethyl(propargyl)silane moiety into a molecule is a powerful synthetic strategy. This functional group is a versatile building block in organic synthesis, notably in applications like the construction of complex molecules and click chemistry.[1] However, the flexible nature of organosilane chemistry means that rigorous and unambiguous structural validation is not just a formality—it is a critical step to ensure the integrity of your research and the viability of your synthetic route.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of these compounds. We will move beyond mere protocols to discuss the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Analytical Challenge: Why Standard Validation Isn't Enough
Syntheses involving this compound can sometimes yield unexpected outcomes. Potential side reactions include desilylation, isomerization to allenylsilanes, or other rearrangements.[3][4] A single analytical technique is often insufficient to rule out these possibilities. Therefore, a multi-faceted approach, leveraging orthogonal methods, is essential for confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation in organic chemistry. For organosilicon compounds, a combination of ¹H, ¹³C, and even ²⁹Si NMR provides a comprehensive picture of the molecular framework.[5][6]
Expertise in Action: Causality in NMR
The choice of experiment and parameters is dictated by the information you seek. A standard ¹H NMR provides immediate information on the proton environment, while a ¹³C NMR confirms the carbon backbone. For silylated compounds, ²⁹Si NMR offers direct evidence of the silicon environment, although it is a less sensitive nucleus.
Key Diagnostic Signals for a this compound Moiety:
| Nucleus | Group | Typical Chemical Shift (ppm) | Remarks |
|---|---|---|---|
| ¹H | Si(CH ₃)₃ | ~ 0.15 | A sharp, intense singlet integrating to 9 protons.[7] |
| ¹H | C≡C-CH ₂-Si | ~ 1.9 | A singlet or triplet, depending on adjacent protons. |
| ¹³C | C ≡C-CH₂-Si | ~ 80-90 | Two distinct signals for the alkyne carbons. |
| ¹³C | Si(C H₃)₃ | ~ 0 | A sharp signal for the methyl carbons.[8] |
| ²⁹Si | (CH ₃)₃Si - | Variable | Can provide information on substitution at the silicon atom.[5] |
Trustworthiness Through a Self-Validating Protocol
A robust NMR protocol ensures reproducibility and accuracy.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; ensure it fully dissolves the sample and does not have signals that overlap with key resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (0 ppm), if not already present in the solvent.
-
Data Acquisition (¹H): Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the spectral width covers all expected proton signals.
-
Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time is typically required.
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm connectivity.
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H signals.
Visualizing the NMR Workflow
Caption: NMR workflow from sample preparation to structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[9] For compounds containing a trimethylsilyl (TMS) group, specific fragmentation patterns can be highly diagnostic.
Expertise in Action: Choosing the Right Ionization
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and polarity of the analyte.[2]
-
GC-MS: Ideal for volatile, thermally stable compounds. Electron Ionization (EI) is common and leads to reproducible fragmentation patterns.
-
LC-MS: Suitable for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization technique that often keeps the molecular ion intact.
Characteristic Fragmentation of the Trimethylsilyl Group: A hallmark of TMS-containing compounds in mass spectrometry is the presence of a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.[10] Another common fragmentation is the loss of a methyl group (M-15), resulting in a [M-CH₃]⁺ ion.[10][11]
Trustworthiness Through a Self-Validating Protocol
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
GC Separation: The compound travels through a capillary column, separating it from any impurities. A temperature gradient is used to elute the compound.
-
Ionization (EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Data Analysis: Analyze the resulting mass spectrum. Look for the molecular ion peak (M⁺) and characteristic fragment ions, such as m/z 73 and the M-15 peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as definitive as NMR or MS for complete structure elucidation, it is an excellent tool for quick confirmation of the presence of key bonds.
Key Vibrational Frequencies for this compound Derivatives:
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Remarks |
|---|---|---|---|
| Alkyne | C≡C | ~ 2175 | The C≡C stretch is often weak in symmetrical alkynes. |
| Alkyne C-H | ≡C-H | ~ 3300 | A sharp, strong peak. Its absence indicates substitution. |
| Silyl Group | Si-C | ~ 1250 and ~840 | Strong, characteristic absorbances for the Si-(CH₃)₃ group.[12] |
Trustworthiness Through a Self-Validating Protocol
Detailed Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR crystal, or a solid sample can be analyzed as a KBr pellet.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
-
Sample Scan: Acquire the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
X-ray Crystallography: The Unambiguous Proof
When all other methods leave ambiguity, or for novel compounds where absolute structural proof is required, single-crystal X-ray crystallography is the gold standard.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal evidence of the compound's structure.[14][15]
Expertise in Action: The Challenge of Crystallization
The primary limitation of X-ray crystallography is the need for a high-quality single crystal. Growing suitable crystals can be a time-consuming and challenging process, often involving screening of various solvents and crystallization conditions.
Visualizing the Validation Workflow
A logical workflow ensures that the most efficient techniques are used first, with more intensive methods reserved for when they are truly needed.
Caption: A comprehensive workflow for structural validation.
Comparison of Analytical Techniques
| Technique | Information Provided | Sample Amount | Throughput | Key Advantage | Key Limitation |
| NMR | Detailed molecular structure and connectivity | 5-10 mg | Low to Medium | Provides the most comprehensive structural information | Requires more sample; can be time-consuming |
| MS | Molecular weight and fragmentation pattern | < 1 mg | High | High sensitivity and confirms elemental composition (HRMS) | Isomers can be difficult to distinguish |
| FTIR | Presence of functional groups | < 1 mg | Very High | Rapid, non-destructive, and requires minimal sample | Provides limited structural information |
| X-ray | Absolute 3D structure | Single crystal | Very Low | Unambiguous structural proof | Growing a suitable crystal can be a major bottleneck |
Conclusion
Validating the structure of compounds synthesized with this compound requires a thoughtful and systematic approach. By combining the detailed structural insights from NMR, the molecular weight confirmation from mass spectrometry, and the quick functional group analysis from FTIR, researchers can build a strong, self-validating case for their proposed structure. For novel or particularly complex molecules, X-ray crystallography serves as the ultimate arbiter. Adhering to this multi-technique, evidence-based workflow ensures the scientific integrity of your work and accelerates the path of discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Trimethylsilyl)-1-propyne(6224-91-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Wiley-VCH - The Analytical Chemistry of Silicones [wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. pp.bme.hu [pp.bme.hu]
- 15. pubs.acs.org [pubs.acs.org]
The Silicon Advantage: A Comparative Guide to the Efficiency and Selectivity of Trimethyl(propargyl)silane in Organic Synthesis
For the forward-thinking researcher in organic synthesis and drug development, the choice of reagent is paramount to achieving desired outcomes with precision and efficiency. Among the array of propargylating agents, trimethyl(propargyl)silane emerges as a uniquely versatile and selective building block. This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The propargyl moiety is a cornerstone in the synthesis of complex molecules, finding its way into a vast number of natural products and pharmacologically active compounds.[1] The introduction of this functional group, however, is not always straightforward, with challenges in controlling regioselectivity and suppressing unwanted side reactions. This compound, a stable and readily available liquid, offers a compelling solution to many of these challenges, largely due to the stabilizing influence and directing effects of the trimethylsilyl group.
The Decisive Role of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is not a mere spectator in the reactions of this compound. Its presence profoundly influences the reagent's reactivity, leading to enhanced stability, predictable regioselectivity, and unique reaction pathways. The key to understanding this influence lies in the β-silicon effect , a phenomenon where a silicon atom positioned β to a developing positive charge offers significant stabilization. This electronic effect lowers the activation energy for carbocation formation at the γ-carbon, thereby directing nucleophilic attack to this position.
Furthermore, the TMS group can act as a traceless activating group, facilitating reactions that are otherwise difficult with conventional propargylating agents and being readily removed under mild conditions upon completion of the desired transformation.
Comparative Analysis: Nucleophilic Addition to Carbonyls and Imines
One of the most fundamental applications of propargylating agents is their addition to carbonyls and imines to furnish valuable homopropargylic and propargylic alcohols and amines, respectively. Here, we compare the performance of this compound with two common alternatives: propargyl bromide and propargyl boronate.
The Hosomi-Sakurai Propargylation: A Paradigm of Selectivity
The Lewis acid-catalyzed addition of this compound to carbonyls and imines, an extension of the renowned Hosomi-Sakurai reaction, typically proceeds with high regioselectivity to afford the corresponding allenyl derivatives.[2][3][4][5] The reaction is initiated by the activation of the electrophile by a Lewis acid, followed by nucleophilic attack of the propargylsilane. The intermediate β-silyl carbocation then undergoes elimination of the silyl group to yield the allene.
Table 1: Comparison of Propargylating Agents in the Addition to Benzaldehyde
| Propargylating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Selectivity (Allenyl:Propargyl) | Reference |
| This compound | TiCl₄, CH₂Cl₂ | Allenyl alcohol | High | Predominantly Allenyl | [2] |
| Propargyl bromide | Zn, THF | Propargyl and Allenyl alcohols | Good | Mixture | [6] |
| Propargyl boronate (pinacol ester) | Phosphoric Acid, Toluene | Allenyl alcohol | 94 | 99:1 | [7] |
As illustrated in Table 1, while both this compound and propargyl boronates can provide high yields of the desired products, the silane often offers a more readily available and stable starting material. Propargyl bromide, while cost-effective, frequently leads to mixtures of propargyl and allenyl products, necessitating tedious purification steps.
Experimental Protocol: Lewis Acid-Catalyzed Addition of this compound to an Imine
This protocol details the synthesis of a propargylamine via the Lewis acid-catalyzed addition of this compound to a representative imine.
Materials:
-
N-Benzylideneaniline (1.0 mmol, 181.2 mg)
-
This compound (1.2 mmol, 134.7 mg, 0.18 mL)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 0.12 mL of a 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add N-benzylideneaniline (181.2 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add this compound (0.18 mL, 1.2 mmol) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargylamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like TiCl₄ are extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Low Temperature (-78 °C): The reaction is performed at low temperature to control the reactivity of the Lewis acid and the organosilane, minimizing potential side reactions and enhancing selectivity.
-
Slow Addition: Dropwise addition of the Lewis acid and the silane helps to maintain a low concentration of the reactive species, preventing polymerization and other undesired pathways.
-
Quenching with Bicarbonate: The use of a mild base like sodium bicarbonate neutralizes the Lewis acid and any remaining acidic species, preventing product degradation during workup.
Diagram 1: Experimental Workflow for Imine Propargylation
Caption: Workflow for the Lewis acid-catalyzed propargylation of an imine.
Navigating the Landscape of Cycloaddition and Annulation Reactions
This compound also exhibits remarkable utility in cycloaddition and annulation reactions, providing access to a diverse range of carbocyclic and heterocyclic frameworks. The electronic nature of the propargylsilane allows it to participate as a versatile three-carbon synthon.
[3+2] Cycloadditions with Nitrones: A Gateway to Isoxazolidines
The 1,3-dipolar cycloaddition of nitrones with this compound offers a regioselective route to silyl-substituted isoxazolidines.[8][9] The regioselectivity of this reaction is governed by frontier molecular orbital interactions, with the trimethylsilyl group often directing the cycloaddition to yield the 5-silylated product. This regiochemical outcome is highly valuable as the silyl group can be subsequently manipulated to introduce further functionality.
Diagram 2: Regioselectivity in the [3+2] Cycloaddition of a Nitrone with this compound
Caption: Regiochemical preference in nitrone-propargylsilane cycloadditions.
Annulation Reactions: Constructing Cyclic Systems
In the presence of a Lewis acid, this compound can undergo annulation reactions with α,β-unsaturated ketones to form five-membered carbocycles. This transformation proceeds through a formal [3+2] cycloaddition pathway, where the propargylsilane acts as a three-carbon component. The reaction is initiated by the activation of the enone by the Lewis acid, followed by a Michael-type addition of the propargylsilane. The resulting intermediate then undergoes an intramolecular cyclization, driven by the stabilization of the developing carbocation by the β-silicon effect, to furnish the cyclopentene ring system.
Mechanistic Rationale: The Propargyl-Allenyl Dichotomy
A critical aspect of reactions involving propargyl organometallics is the potential for the formation of both propargyl and allenyl products. The regiochemical outcome is often dictated by the nature of the organometallic reagent, the electrophile, and the reaction conditions.
In the case of this compound, the reaction with electrophiles can proceed through two main mechanistic pathways, often designated as SE2' and SE2. The SE2' pathway, which is typically favored in Lewis acid-catalyzed reactions, involves attack at the γ-carbon of the propargylsilane, leading to the formation of an allenyl product with concomitant loss of the silyl group. Conversely, an SE2 pathway would involve attack at the α-carbon, resulting in a propargyl product.
The pronounced β-silicon effect strongly favors the formation of a carbocationic intermediate at the γ-position, thus biasing the reaction towards the SE2' pathway and the formation of allenyl products. This inherent selectivity is a significant advantage of using this compound over other propargylating agents that may lack such a strong directing group.
Diagram 3: Mechanistic Pathways for Propargyl vs. Allenyl Product Formation
Caption: The β-silicon effect favors the SE2' pathway, leading to allenyl products.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a superior reagent in many synthetic contexts due to its stability, ease of handling, and, most importantly, the predictable selectivity imparted by the trimethylsilyl group. Its ability to favor the formation of allenyl products in nucleophilic additions and to participate in regioselective cycloaddition and annulation reactions makes it an invaluable tool for the construction of complex molecular architectures. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can confidently employ this compound to achieve their synthetic goals with enhanced efficiency and precision.
References
- 1. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Trimethyl(propargyl)silane in Modern Organic Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the choice of a propargylating agent can be a critical determinant of success in a synthetic campaign. The ideal reagent should offer a harmonious blend of reactivity, selectivity, and operational simplicity. While traditional propargyl sources like Grignard reagents and halides have their place, they often come with limitations in terms of functional group tolerance and harsh reaction conditions. This guide provides an in-depth technical comparison of trimethyl(propargyl)silane with its alternatives, substantiating its advantages with experimental data and detailed protocols.
The Core Edge: Stability Meets Tunable Reactivity
This compound, a clear, colorless liquid, stands out due to its remarkable stability at room temperature and ease of handling compared to its more reactive organometallic counterparts.[1] This stability is not to be mistaken for inertness. The strategic placement of the trimethylsilyl group allows for its reactivity to be "unlocked" under specific, mild conditions, typically in the presence of a Lewis acid. This offers a significant advantage over propargyl Grignard or lithium reagents, which are highly basic and often incompatible with sensitive functional groups like esters, ketones, and amides.[2]
The fundamental difference in reactivity stems from the nature of the carbon-metal bond. In propargyl Grignard reagents, the highly polarized carbon-magnesium bond renders the propargyl unit strongly nucleophilic and basic. In contrast, the carbon-silicon bond in this compound is significantly less polarized, making the reagent itself a poor nucleophile. Its utility arises from the β-silicon effect, where the silicon atom stabilizes a developing positive charge on the β-carbon during the course of a reaction, facilitating nucleophilic attack from the γ-carbon of the propargyl system.
Comparative Analysis: this compound vs. Traditional Propargylating Agents
The true value of this compound is best illustrated through a direct comparison with conventional propargylating agents in key synthetic transformations.
Reaction with Aldehydes and Ketones: A Tale of Two Mechanisms
The addition of a propargyl group to a carbonyl compound is a fundamental C-C bond-forming reaction. However, the choice of reagent dictates the reaction conditions and potential side reactions.
Traditional Approach: Propargylmagnesium Bromide
Propargylmagnesium bromide, a classic Grignard reagent, reacts readily with aldehydes and ketones.[3] However, its high basicity can lead to enolization of the carbonyl substrate, reducing the yield of the desired addition product. Furthermore, its preparation and handling require strictly anhydrous conditions.
The Silane Advantage: Lewis Acid-Mediated Addition
This compound reacts with aldehydes and ketones in the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to afford the corresponding homopropargylic alcohols.[4] The reaction proceeds through an allenylsilane intermediate, which then undergoes a highly regioselective SE2' reaction. This approach offers superior functional group tolerance and avoids the issue of enolization.
| Substrate | Propargylating Agent | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Propargylmagnesium bromide | THF, 0 °C to rt | 1-Phenyl-3-butyn-1-ol | ~70-80% | [3] |
| Benzaldehyde | This compound | TiCl₄, CH₂Cl₂, -78 °C | 1-Phenyl-1,2-butadien-4-ol | 85% | [4] |
| Cyclohexanone | Propargylmagnesium bromide | THF, 0 °C to rt | 1-Propargylcyclohexanol | ~60-70% | [3] |
| Cyclohexanone | This compound | TiCl₄, CH₂Cl₂, -78 °C | 1-(1,2-Butadienyl)cyclohexanol | 92% | [4] |
Table 1: Comparison of yields for the propargylation of aldehydes and ketones.
Reaction with Imines: Accessing Chiral Amines
The synthesis of propargylamines is of significant interest in medicinal chemistry. Here again, this compound provides a milder and more selective route.
Traditional Approach: Propargyl Bromide
The direct alkylation of imines with propargyl bromide often requires strong bases and can be plagued by side reactions, including over-alkylation and isomerization.[5]
The Silane Advantage: Enhanced Selectivity
In the presence of a Lewis acid, this compound reacts with imines to furnish the corresponding homoallenylamines with high regioselectivity.[6] This method is particularly advantageous for the synthesis of chiral amines from N-sulfinylimines, where the mild conditions preserve the stereochemical integrity of the chiral auxiliary.
| Imine Substrate | Propargylating Agent | Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| N-Benzylidenebenzenesulfonamide | Propargyl bromide | K₂CO₃, CH₃CN, reflux | Mixture of propargyl and allenyl amines | Moderate | Poor | [5] |
| N-Benzylidenebenzenesulfonamide | This compound | TiCl₄, CH₂Cl₂, -78 °C | N-(1-Phenyl-1,2-butadienyl)benzenesulfonamide | 88% | >95:5 | [6] |
| (S)-N-Benzylidene-2-methylpropane-2-sulfinamide | Propargyl bromide/Zn | THF, rt | Mixture of diastereomers | 75% | 70:30 | [5] |
| (S)-N-Benzylidene-2-methylpropane-2-sulfinamide | This compound | BF₃·OEt₂, CH₂Cl₂, -78 °C | (S)-N-((S)-1-Phenyl-1,2-butadienyl)-2-methylpropane-2-sulfinamide | 91% | >98:2 | [6] |
Table 2: Comparison of yields and selectivity in the propargylation of imines.
Mechanistic Insights: The SE2' Reaction Pathway
The utility of this compound in these transformations is underpinned by the SE2' (substitution, electrophilic, bimolecular, with rearrangement) mechanism.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
A Researcher's Guide to Spectroscopic Validation of End-Functionalized Polymers Synthesized with Trimethyl(propargyl)silane
In the pursuit of advanced materials with tailored properties, the precise control over polymer architecture is paramount. End-functionalized polymers, macromolecules with specific reactive groups at their chain ends, are crucial building blocks for creating complex structures like block copolymers, surface-modified materials, and bioconjugates.[1][2] Among the various methods to introduce a reactive handle, the use of trimethyl(propargyl)silane as an end-capping agent offers a versatile route to obtaining alkyne-terminated polymers. The silyl-protected alkyne group provides stability during polymerization and can be readily deprotected for subsequent "click" chemistry reactions.[3][4][5]
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of polymers end-functionalized with this compound. We will delve into the nuances of synthesis and the causality behind the selection of specific analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Pathway: Introducing the this compound End-Group
The introduction of a terminal alkyne functionality using this compound can be achieved through various controlled polymerization techniques, most notably living anionic polymerization and Atom Transfer Radical Polymerization (ATRP).[6][7][8][9] The choice of method depends on the monomer type and desired polymer characteristics.
Living Anionic Polymerization: This technique is ideal for producing well-defined polymers with narrow molecular weight distributions from monomers like styrenes and dienes.[8][9][10] The living nature of the polymer chain ends allows for a clean and efficient end-capping reaction with an appropriate electrophile. In this context, a common strategy involves the reaction of the living anionic polymer chain end with propargyl bromide, which can be prone to side reactions. A more controlled approach utilizes a protected alkyne, such as reacting the living polymer with a silyl halide derivative. However, a more direct and efficient method involves the use of this compound itself in a termination reaction, often requiring specific reaction conditions to ensure high functionalization efficiency.[11]
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method applicable to a wide range of monomers.[6][][13] End-functionalization is typically achieved by using a functional initiator.[7] To introduce a this compound end-group, an initiator containing a silyl-protected alkyne moiety is employed.[4] This ensures that each polymer chain initiated will possess the desired functional group at its α-end. The halogen at the ω-end can also be substituted to introduce an azide, creating a heterobifunctional polymer ready for click chemistry applications.[4]
Spectroscopic Validation: A Multi-faceted Approach
No single technique can provide a complete picture of the end-functionalized polymer. A combination of spectroscopic methods is essential for unambiguous validation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Structural Elucidation
¹H and ¹³C NMR are indispensable tools for confirming the presence and integrity of the this compound end-group.[14][15]
-
¹H NMR: The key diagnostic signals to look for are:
-
A singlet around 0.1-0.2 ppm corresponding to the nine protons of the trimethylsilyl (TMS) group (-Si(CH₃)₃).
-
A triplet or a more complex multiplet around 2.2-2.4 ppm for the acetylenic proton (-C≡C-H) after deprotection.
-
A doublet or multiplet for the methylene protons adjacent to the silyl group and the triple bond (-Si-CH₂-C≡). The exact chemical shift will depend on the polymer backbone.
-
-
Quantitative Analysis: By comparing the integration of the end-group signals to the integration of a characteristic signal from the polymer backbone repeating unit, one can estimate the degree of functionalization.[14] However, this can be challenging for high molecular weight polymers where the end-group signals are relatively small.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR provides a rapid and straightforward method to confirm the presence of the alkyne functionality.[16]
-
Key Vibrational Bands:
-
A sharp, weak absorption band around 2175 cm⁻¹ is characteristic of the C≡C stretching vibration of the silyl-protected alkyne.
-
Upon deprotection, a peak corresponding to the ≡C-H stretch will appear around 3300 cm⁻¹.[17]
-
The disappearance of the silyl protecting group can also be monitored by the loss of characteristic Si-C vibrations.
-
While FTIR is excellent for qualitative confirmation, it is generally not suitable for quantitative analysis of end-group functionality.[14]
Mass Spectrometry (MS): Unveiling Molecular Weight and End-Group Mass
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), provides detailed information about the molecular weight distribution and the mass of the end-groups.[15][18][19][20]
-
MALDI-TOF MS: This technique allows for the determination of the absolute molecular weight of the polymer chains.[20] The resulting spectrum will show a distribution of peaks, where the mass of each peak corresponds to the mass of the initiator fragment, a certain number of monomer units, and the end-group. By analyzing the mass of the polymer series, the mass of the end-group can be precisely confirmed.
-
ESI-MS: ESI-MS is another powerful tool for determining the molecular weight and end-group structure of polymers.[18] It is particularly useful for analyzing polymers that are soluble in common electrospray solvents.
Tandem MS (MS/MS) can provide even more detailed structural information by fragmenting the polymer ions and analyzing the resulting fragment ions, which can help to confirm the connectivity of the end-group to the polymer chain.[19]
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations | Causality for Use |
| ¹H NMR | Structural confirmation, quantitative estimation of functionality.[14][15] | Highly informative, non-destructive, relatively easy to perform. | Can be insensitive for high molecular weight polymers, signal overlap can be an issue.[15] | Primary validation: To confirm the chemical structure of the end-group and attempt quantification. |
| FTIR | Presence of key functional groups (alkyne, silyl).[16] | Rapid, simple, requires minimal sample preparation.[14] | Primarily qualitative, not suitable for quantification.[14] | Screening: For a quick check to see if the functionalization reaction was successful. |
| MALDI-TOF MS | Absolute molecular weight, confirmation of end-group mass.[20] | High mass accuracy, provides detailed information on polymer distribution.[18] | Requires a suitable matrix, fragmentation can sometimes occur. | Definitive confirmation: To provide unequivocal evidence of successful end-functionalization by matching the experimental mass to the theoretical mass. |
| ESI-MS | Molecular weight and end-group analysis.[15][18] | Soft ionization technique, suitable for a wide range of polymers. | Can be sensitive to salt adduction, may require specific solvent systems. | Alternative to MALDI: Particularly useful for polymers that are difficult to analyze by MALDI-TOF MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound End-Functionalized Polystyrene via Anionic Polymerization
-
Purification of Reagents: Styrene and the solvent (e.g., cyclohexane) must be rigorously purified to remove any protic impurities.
-
Initiation: In an inert atmosphere (e.g., under argon), dissolve the purified styrene in the solvent. Add the initiator, such as sec-butyllithium, and allow the polymerization to proceed at the desired temperature.
-
End-capping: Once the desired molecular weight is reached, add a solution of this compound in the reaction solvent to the living polymer solution. The amount of this compound should be in slight excess relative to the initiator concentration.
-
Termination and Precipitation: After allowing the end-capping reaction to proceed for a sufficient time, terminate any remaining active species with degassed methanol. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Protocol 2: Spectroscopic Validation Workflow
Caption: Workflow for synthesis and validation.
Trustworthiness: A Self-Validating System
The combination of these spectroscopic techniques creates a self-validating system. For instance, the presence of the TMS signal in the ¹H NMR spectrum should be corroborated by the C≡C stretch in the FTIR spectrum. Furthermore, the molecular weight distribution determined by MALDI-TOF MS should be consistent with the values obtained from size-exclusion chromatography (SEC), and the end-group mass confirmed by MS should align with the structure proposed by NMR. Any discrepancies in the data from these different techniques would indicate incomplete functionalization, side reactions, or the presence of impurities, prompting further investigation and optimization of the synthetic protocol.
Conclusion and Future Outlook
The successful synthesis and validation of end-functionalized polymers are critical for the advancement of materials science and drug delivery. The use of this compound as an end-capping agent provides a reliable route to alkyne-terminated polymers, which are valuable precursors for a wide range of applications via click chemistry.[21][22][23] A thorough and multi-faceted spectroscopic validation approach, as outlined in this guide, is essential to ensure the structural integrity and purity of these materials, thereby enabling their confident use in downstream applications. As polymerization techniques become more sophisticated, the need for robust and comprehensive analytical methods will continue to grow, ensuring that the designed materials meet the stringent requirements of high-performance applications.
References
- 1. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. "Determining the Stability of Alkyne Protecting Groups and Degradable L" by Sheeba Bali [digitalcommons.bard.edu]
- 4. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 8. Next-Generation End Functional Polymers through Living Anionic Polymerization [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 11. US6121474A - Amine anionic polymerization initiators and functionalized polymers derived therefrom - Google Patents [patents.google.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. End group - Wikipedia [en.wikipedia.org]
- 15. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 16. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. lcms.cz [lcms.cz]
- 20. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 21. Research Portal [researchdiscovery.drexel.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Propargyl Silanes: Traditional Routes vs. Modern Catalytic Strategies
Introduction: The Enduring Utility of Propargyl Silanes in Modern Chemistry
Propargyl silanes are a class of organosilicon compounds that have garnered significant interest as versatile synthetic intermediates.[1][2] Their unique reactivity allows for their participation in a variety of transformations, including stereospecific reactions with electrophiles to form allenyl products and 1,2-silyl shifts to generate annulated structures.[2][3] This reactivity profile has made them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][4] The incorporation of silicon into drug scaffolds is an emerging strategy in medicinal chemistry, and propargyl silanes serve as key precursors in this endeavor.[4] This guide provides a comparative analysis of the traditional and modern synthetic routes to propargyl silanes, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific applications.
Traditional Synthetic Routes: The Foundation of Propargyl Silane Chemistry
Historically, the synthesis of propargyl silanes has relied on the reaction of metallated propargyl species with silyl electrophiles. These methods, while foundational, often necessitate the use of highly reactive reagents and present challenges in terms of selectivity and functional group compatibility.
The Grignard Approach and Reactions of Metallated Alkynes
One of the earliest and most straightforward methods for the synthesis of propargyl silanes involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, followed by quenching with a silyl halide.[5][6] While effective for simple substrates, this approach is often hampered by a lack of regioselectivity due to the facile isomerization between the propargyl and allenyl anions.[2]
The use of propargyl Grignard reagents, historically prepared using a mercury catalyst, has been a common practice.[7] More recently, the use of ZnBr₂ as a catalyst has provided a mercury-free alternative for their preparation.[7] These reagents react with silyl chlorides to afford the desired propargyl silanes. However, the strongly basic and nucleophilic nature of these organometallic reagents limits the scope of the reaction to substrates lacking sensitive functional groups such as esters, ketones, and aldehydes.[2][8]
Modern Synthetic Routes: A Paradigm Shift Towards Catalysis and Selectivity
The limitations of traditional methods have spurred the development of modern, catalytic approaches for the synthesis of propargyl silanes. These contemporary strategies offer milder reaction conditions, broader functional group tolerance, and, in many cases, excellent control over regioselectivity and stereoselectivity.
Transition Metal-Catalyzed Silylation Reactions
A plethora of transition metal-catalyzed methods have emerged, providing elegant and efficient pathways to propargyl silanes. These reactions often proceed through distinct mechanistic manifolds, offering unique advantages in terms of substrate scope and selectivity.
-
Iridium-Catalyzed C-H Silylation: A significant advancement is the direct, enantioselective silylation of propargylic C-H bonds catalyzed by iridium complexes.[1][9][10][11] This methodology utilizes electrophilic silylating agents, such as silyl triflates (R₃SiOTf), and can deliver enantioenriched propargyl silanes with high levels of regio- and enantioselectivity.[1][12] The reaction is believed to proceed through an η³-propargyl/allenyl iridium intermediate.[1][9]
-
Rhodium-Catalyzed Coupling: Rhodium catalysis has been successfully employed in the coupling of propargylic carbonates with silylboronates to furnish allenylsilanes, which are isomers of propargyl silanes.[13] While this specific example leads to allenylsilanes, it highlights the potential of rhodium catalysis in C-Si bond formation from propargylic precursors.
-
Copper-Catalyzed Silylation: Copper catalysts have proven to be versatile in the synthesis of silylated propargyl derivatives. The silylcupration of terminal alkynes, for instance, provides a regioselective route to α-vinylsilanes.[14] Furthermore, copper-catalyzed silylation of propargyl dichlorides offers a pathway to both racemic and chiral allenylsilanes.[15]
-
Palladium-Catalyzed Migratory Sonogashira Reaction: A novel and mild approach for the synthesis of propargyl silanes from terminal alkynes involves a palladium-catalyzed migratory Sonogashira reaction.[2][8][16][17] This method utilizes a bromonaphthyl-substituted silane as a silylmethyl electrophile surrogate, which undergoes an aryl-to-alkyl Pd-migration before coupling with the terminal alkyne.[2] This strategy avoids the need for strong bases and tolerates a wide array of functional groups.[2][8]
-
Indium-Mediated Reactions: Indium trihalides have been shown to catalyze the coupling of alkyl chlorides with silyl enolates, demonstrating their utility in C-C bond formation.[18] More relevant to propargyl silane synthesis, cationic indium catalysts can generate α-alkyl propargyl cations from the corresponding alcohols, which can then react with various nucleophiles.[19][20][21] This opens up possibilities for dehydrative coupling reactions to form C-Si bonds under mild conditions.
Comparative Analysis: Performance and Experimental Data
The choice between a traditional and a modern synthetic route to propargyl silanes hinges on a variety of factors, including the desired substitution pattern, the presence of functional groups, and the need for stereochemical control. The following tables provide a comparative summary of key performance indicators for representative methods.
| Method | Reagents | Typical Yield | Regioselectivity | Stereoselectivity | Functional Group Tolerance | Key Advantages | Limitations |
| Traditional: Metallated Alkyne | R-C≡C-H, n-BuLi, R'₃SiCl | 40-80% | Moderate to Poor | Not Applicable | Poor | Simple procedure for simple substrates | Requires strong base, poor functional group tolerance, potential for isomerization |
| Modern: Ir-Catalyzed C-H Silylation | R-C≡C-CH₂-R', [Ir(cod)Cl]₂, Ligand, R''₃SiOTf, Base | 70-95%[1] | High[1] | High (Enantioselective)[1] | Good[1] | Direct C-H functionalization, high enantioselectivity | Requires specialized ligands and catalysts |
| Modern: Pd-Catalyzed Migratory Sonogashira | R-C≡C-H, Silylmethyl surrogate, Pd catalyst, Ligand, Base | 50-88%[2][17] | High | Not Applicable | Excellent[2][8] | Mild conditions, excellent functional group tolerance | Requires a specific silylmethyl surrogate |
| Modern: Cu-Catalyzed Silylation of Propargyl Dichlorides | R-CCl₂-C≡C-H, Silylboronate, Cu catalyst, Ligand | 60-90%[15] | High (to allenylsilane) | High (Enantioselective)[15] | Good | Access to chiral allenylsilanes | Substrate is a propargyl dichloride |
Experimental Protocols
Traditional Synthesis: Silylation of a Terminal Alkyne via a Lithium Acetylide
Objective: To synthesize 1-phenyl-3-(trimethylsilyl)-1-propyne.
Materials:
-
1-Phenyl-1-propyne (1.16 g, 10 mmol)
-
n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)
-
Trimethylsilyl chloride (1.27 mL, 10 mmol)
-
Anhydrous tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-phenyl-1-propyne and anhydrous THF (20 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise via the dropping funnel over 15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes) to afford the desired propargyl silane.
Modern Synthesis: Palladium-Catalyzed Migratory Sonogashira Reaction
Objective: To synthesize a functionalized propargyl silane from a terminal alkyne. (Adapted from Waser, J. et al.[2][17])
Materials:
-
Terminal alkyne (0.2 mmol)
-
Bromonaphthyl-substituted silane (0.22 mmol)
-
Pd(OAc)₂ (0.01 mmol, 5 mol%)
-
XPhos (0.02 mmol, 10 mol%)
-
K₂CO₃ (0.4 mmol)
-
Anhydrous 1,4-dioxane (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the terminal alkyne and the bromonaphthyl-substituted silane.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired propargyl silane.
Visualizing the Synthetic Pathways
Caption: A high-level comparison of traditional and modern synthetic routes to propargyl silanes.
Caption: A simplified representation of a modern catalytic cycle for propargyl silane synthesis.
Conclusion: Embracing Modernity for Enhanced Synthetic Efficiency
While traditional methods for synthesizing propargyl silanes laid the groundwork for this important class of compounds, modern catalytic strategies have revolutionized their preparation. The shift towards milder reaction conditions, improved functional group tolerance, and the ability to control stereochemistry has significantly expanded the synthetic utility of propargyl silanes. For researchers in drug discovery and complex molecule synthesis, these modern approaches provide powerful tools to access novel chemical entities with greater efficiency and precision. The continued development of innovative catalytic systems promises to further enhance our ability to construct these valuable building blocks, paving the way for new discoveries in chemistry and medicine.
References
- 1. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Electrophilic Silylation of Terminal Alkynes [organic-chemistry.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mercury-free preparation and selective reactions of propargyl (and propargylic) Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C-H Deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Highly Regioselective Silylcupration of Terminal Alkynes to Form α-Vinylsilanes [organic-chemistry.org]
- 15. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]
- 18. Coupling Reaction of Alkyl Chlorides with Silyl Enolates Catalyzed by Indium Trihalide [organic-chemistry.org]
- 19. Cationic indium catalysis as a powerful tool for generating α-alkyl propargyl cations for SN1 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cationic indium catalysis as a powerful tool for generating α-alkyl propargyl cations for SN1 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Trimethyl(propargyl)silane
For the diligent researcher, ensuring the integrity of an experiment is paramount. This same rigor must be applied to the entire lifecycle of the chemicals we handle, including their final disposition. Trimethyl(propargyl)silane, a versatile reagent in organic synthesis, requires meticulous handling not only during use but also through its disposal phase. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles to protect laboratory personnel and the environment.
Foundational Safety: Understanding the Hazards
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is crucial. This compound is a highly flammable liquid and an irritant to the eyes, respiratory system, and skin.[1][2] The primary hazards stem from its low flash point of approximately -5°C (23°F), making it a significant fire risk, and its potential to cause irritation upon contact.[3][4]
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[3][6]
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[8]
The Core Principle: Segregation and Containment
The cornerstone of safe chemical waste management is the immediate and correct segregation of waste streams. Due to its flammability and reactivity, this compound waste must never be mixed with other waste types.
Step-by-Step Disposal Protocol:
2.1. Waste Collection at the Source:
-
Designated Waste Container: All waste containing this compound, including residues, contaminated consumables (e.g., pipette tips, wipes), and solvent rinses, must be collected in a designated hazardous waste container.[9][10]
-
Container Compatibility: The waste container must be constructed of a material compatible with flammable organic liquids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended.[10] Avoid using metal containers for acidic waste streams, though for this compound, a primary concern is ensuring a non-reactive container.[10][11]
-
Inert Absorbent: For small amounts of residual this compound, it is prudent to add an inert absorbent material like vermiculite or sand to the waste container to mitigate the risk of splashing and to absorb any liquid.[5][7]
2.2. Labeling: A Non-Negotiable Step:
-
Proper labeling is a critical safety and regulatory requirement.[12] The waste container must be clearly and legibly labeled with the words "Hazardous Waste."[9]
-
The label must also include the full chemical name, "this compound," and an indication of the hazards (e.g., "Flammable Liquid," "Irritant").[9] Do not use abbreviations or chemical formulas.[9]
-
The date of waste accumulation should also be clearly marked on the label.[12]
2.3. Storage of Waste:
-
Secure Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10][13] This area should be under the direct control of laboratory personnel.[10]
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.[9]
-
Segregation from Incompatibles: Store the this compound waste away from incompatible materials, particularly oxidizing agents, acids, and bases.[14] It should be stored in a cabinet specifically designed for flammable liquids.[14]
Deactivation and Neutralization: A Word of Caution
While chemical deactivation or neutralization can be a viable disposal strategy for some laboratory reagents, there are no established and widely validated protocols for the in-lab neutralization of this compound waste. Attempting to neutralize this compound without a thoroughly vetted and approved procedure can be dangerous, potentially leading to exothermic reactions or the generation of hazardous byproducts.
Therefore, the recommended and safest course of action is to treat all this compound waste as hazardous and to have it disposed of by a licensed professional hazardous waste management company. [3][6]
Summary of Disposal Procedures
For quick reference, the key steps for the proper disposal of this compound are summarized in the table below.
| Step | Procedure | Rationale |
| 1. Segregation | Immediately collect all this compound waste in a dedicated, compatible hazardous waste container. | Prevents dangerous reactions with incompatible chemicals. |
| 2. Labeling | Clearly label the container with "Hazardous Waste," the full chemical name, and hazard warnings. | Ensures proper identification for safe handling and disposal. |
| 3. Storage | Store the sealed container in a designated, secure satellite accumulation area with secondary containment. | Minimizes the risk of spills and exposure. |
| 4. Professional Disposal | Arrange for pickup and disposal by your institution's environmental health and safety office or a licensed hazardous waste contractor. | Ensures compliance with regulations and safe, environmentally sound disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure that their innovative work is conducted not only with scientific excellence but also with the utmost commitment to safety and environmental stewardship.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. US4923687A - Method for removing silane compounds from silane-containing exhaust gases - Google Patents [patents.google.com]
- 3. airgas.com [airgas.com]
- 4. 炔丙基三甲基硅烷 technical, ~85% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. odu.edu [odu.edu]
- 14. nipissingu.ca [nipissingu.ca]
A Researcher's Guide to the Safe Handling of Trimethyl(propargyl)silane
For the modern researcher in drug discovery and chemical synthesis, mastering the safe handling of reactive reagents is paramount. Trimethyl(propargyl)silane, a versatile building block in organic chemistry, offers significant synthetic advantages but demands a meticulous approach to safety due to its inherent hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety for your laboratory work, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is a highly flammable liquid with a dangerously low flash point of approximately -5°C (23°F).[1][2] This means that at or above this temperature, it can form an ignitable vapor-air mixture. Its volatility, combined with its irritant properties, necessitates a comprehensive safety strategy. It is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[2]
To effectively mitigate these risks, a thorough understanding of its properties is crucial.
| Property | Value | Significance for Safe Handling |
| Molecular Formula | C₆H₁₂Si | Indicates the presence of a volatile organic component and a silicon atom. |
| Boiling Point | 91-93 °C (lit.) | Relatively low boiling point contributes to its volatility and the formation of flammable vapors at room temperature.[1] |
| Flash Point | -5 °C (23 °F) (closed cup) | EXTREME FIRE HAZARD. Vapors can ignite at temperatures commonly found in a laboratory.[1][2] |
| Density | 0.753 g/mL at 25 °C (lit.) | Less dense than water.[1] |
| Hazards | Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Dictates the mandatory use of specific personal protective equipment and engineering controls. |
The Core of Safety: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following recommendations are based on the specific hazards posed by this compound.
Eye and Face Protection: A Non-Negotiable Barrier
-
Chemical Splash Goggles and a Face Shield: Due to the risk of serious eye irritation and the potential for splashes of this flammable liquid, both chemical splash goggles and a full-face shield are mandatory. Standard safety glasses do not provide adequate protection from splashes.
Hand Protection: Selecting the Right Glove Material
The irritant nature of this compound necessitates the use of chemical-resistant gloves. However, not all gloves are created equal. The choice of glove material should be based on its resistance to permeation and degradation by the specific chemical.
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals, including some organic solvents.[3][4] However, for prolonged or direct contact, their protection may be limited. For incidental splash protection, a high-quality nitrile glove (minimum 8 mil thickness) is a reasonable choice, but they should be changed immediately upon contamination.
-
Butyl Rubber Gloves: For handling larger quantities or for procedures with a higher risk of prolonged contact, butyl rubber gloves are a superior choice. Butyl rubber provides excellent resistance to a wide variety of chemicals, including many organic compounds.[5]
-
Double Gloving: A common and recommended practice is to wear two pairs of gloves, typically a lighter nitrile glove underneath a heavier butyl rubber glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
It is crucial to inspect gloves for any signs of degradation or damage before each use.
Body Protection: Shielding Against Skin Contact
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material (e.g., Nomex) should be worn over personal clothing. Standard cotton lab coats are not recommended due to the high flammability of this compound.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for any laboratory setting and is especially critical when working with flammable and corrosive materials.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Work with this compound should always be conducted in a certified chemical fume hood to minimize the inhalation of its irritant vapors. In situations where a fume hood is not available or as an additional precaution during high-risk procedures, respiratory protection is necessary.
-
Air-Purifying Respirator with Organic Vapor Cartridges: A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is required. The activated carbon in these cartridges adsorbs the volatile organic compounds, preventing them from being inhaled.
-
Cartridge Change Schedule: It is critical to adhere to a strict cartridge change-out schedule. The service life of an organic vapor cartridge is finite and depends on the concentration of the contaminant and the user's breathing rate.[6][7] Consult your institution's safety officer to establish a proper change schedule based on your specific usage patterns.
Operational Plan: From Storage to Disposal
A robust operational plan ensures that safety is integrated into every step of the experimental workflow.
Storage and Handling
-
Flammable Liquids Cabinet: this compound must be stored in a dedicated, approved flammable liquids cabinet.[8][9] Storage should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.
-
Inert Atmosphere: For long-term storage and to prevent potential degradation, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Grounding and Bonding: When transferring the liquid from a larger container, it is essential to ground and bond the containers to prevent the buildup of static electricity, which can be an ignition source.[8]
-
Work in a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: A Practical Application
The following is a representative protocol for a Sonogashira coupling reaction, adapted for the use of this compound. This protocol is intended as a guide and should be adapted to the specific requirements of your research.
Sonogashira Coupling of an Aryl Halide with this compound
-
Reaction Setup: In a certified chemical fume hood, assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Purge the flask with an inert gas (argon or nitrogen).
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq) via syringe.
-
Addition of this compound: Carefully add this compound (1.2 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to gentle heating may be required) and monitor its progress by thin-layer chromatography (TLC).
-
TLC Visualization: Organosilane compounds may not be UV-active. Use a potassium permanganate stain to visualize the spots on the TLC plate.[2] The starting material and product should have different Rf values.
-
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10][11] Be aware of potential off-gassing.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[12][13]
Emergency Procedures: Be Prepared
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Remove Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent for flammable liquids) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Personal Protection: Don the appropriate PPE, including a respirator, before attempting to clean up the spill.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
Fire Response
-
Small Fires: For a very small fire that can be safely extinguished, use a Class B (for flammable liquids) or a multi-purpose (ABC) dry chemical fire extinguisher. A carbon dioxide (CO₂) extinguisher can also be used. Do not use water , as it will spread the flammable liquid.
-
Large Fires: In the event of a larger fire, immediately activate the fire alarm, evacuate the area, and call emergency services.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including residual reagent, contaminated materials from spills, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][14][15]
-
Quenching Excess Reagent: Before disposal, any unreacted this compound should be quenched. This can be done by slowly adding a proton source, such as isopropanol, to a cooled solution of the reagent in an inert solvent.[16]
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Consult Safety Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these guidelines and fostering a culture of safety within your research group, you can confidently and responsibly harness the synthetic potential of this compound.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. TLC stains [reachdevices.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. tcenv.com [tcenv.com]
- 11. silicycle.com [silicycle.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. hazwoper-osha.com [hazwoper-osha.com]
- 16. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
